DMTr-LNA-U-3-CED-Phosphora
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCIJWWVBQZMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a crucial building block for the synthesis of high-affinity Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical properties, provides quantitative data on its performance, and outlines a detailed protocol for its use in automated solid-phase oligonucleotide synthesis.
Introduction to DMTr-LNA-U-3'-CED-Phosphoramidite
DMTr-LNA-U-3'-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of LNA oligonucleotides.[1] LNA is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation confers remarkable properties to oligonucleotides, most notably a significant increase in thermal stability and hybridization affinity towards complementary DNA and RNA targets.
The structure of DMTr-LNA-U-3'-CED-Phosphoramidite can be broken down into three key components:
-
DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the nucleoside. This acid-labile group prevents unwanted reactions at the 5' position during the coupling step of oligonucleotide synthesis and is removed at the beginning of each synthesis cycle.
-
LNA-U (Locked Nucleic Acid - Uridine): The core of the molecule, featuring a uridine (B1682114) base with the characteristic 2'-O, 4'-C methylene bridge. This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which is responsible for the high-affinity binding of LNA oligonucleotides.
-
3'-CED-Phosphoramidite (3'-cyanoethyl-N,N-diisopropylphosphoramidite): The reactive moiety at the 3' position of the sugar. This group enables the coupling of the LNA-U monomer to the growing oligonucleotide chain on the solid support during automated synthesis. The 2-cyanoethyl group protects the phosphate (B84403) linkage and is removed during the final deprotection step.
Chemical and Physical Properties
A summary of the key chemical and physical properties of DMTr-LNA-U-3'-CED-Phosphoramidite is presented in the table below.
| Property | Value |
| Chemical Formula | C40H47N4O9P |
| Molecular Weight | 758.8 g/mol |
| CAS Number | 206055-76-7 |
| Appearance | White to off-white powder |
| Purity | ≥98% (typically by HPLC and 31P NMR) |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage | -20°C under an inert atmosphere |
Performance Data in Oligonucleotide Synthesis
The performance of phosphoramidites is critical for the successful synthesis of high-quality oligonucleotides. The following table summarizes typical performance data for DMTr-LNA-U-3'-CED-Phosphoramidite in automated solid-phase synthesis.
| Parameter | Typical Value | Notes |
| Average Coupling Efficiency | >98% | Can approach 99% under optimized conditions. Determined by trityl cation monitoring. |
| Recommended Coupling Time | 180 - 250 seconds | Longer than for standard DNA phosphoramidites due to steric hindrance.[2] |
| Recommended Oxidation Time | 45 seconds | Longer than for standard DNA phosphoramidites.[2] |
| Stability in Solution | Stable in anhydrous acetonitrile for several days when stored under inert gas. | It is recommended to use freshly prepared solutions for optimal performance. |
Experimental Protocol: Automated Solid-Phase Synthesis of LNA Oligonucleotides
The following is a detailed, step-by-step protocol for the incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer. This protocol assumes a solid-phase synthesis approach using phosphoramidite chemistry.
4.1. Reagent Preparation
-
Phosphoramidite Solution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent is of high purity and low water content.
-
Activator: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator 42) in anhydrous acetonitrile is recommended.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
4.2. Synthesis Cycle
The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The following steps are performed for each coupling cycle.
-
Deblocking (Detritylation):
-
The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr protecting group from the terminal nucleotide.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMTr group.
-
The yield of the removed DMTr cation can be measured spectrophotometrically to determine the step-wise coupling efficiency.
-
-
Coupling:
-
The DMTr-LNA-U-3'-CED-Phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.
-
The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.
-
Crucially, a longer coupling time of 180-250 seconds is required for LNA phosphoramidites to ensure high coupling efficiency. [2]
-
-
Capping:
-
To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.
-
The capping solutions are delivered to the column to acetylate these free hydroxyls.
-
The column is then washed with acetonitrile.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
-
The oxidizing solution is delivered to the column.
-
An extended oxidation time of 45 seconds is recommended for LNA-containing oligonucleotides. [2]
-
The column is washed with acetonitrile.
-
These four steps are repeated for each subsequent monomer to be added to the sequence.
4.3. Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature or elevated temperature.
-
Removal of Protecting Groups: The same cleavage solution also removes the protecting groups from the nucleobases and the 2-cyanoethyl protecting group from the phosphate backbone via a β-elimination reaction. Standard deprotection protocols are generally sufficient for LNA-containing oligonucleotides.[2]
-
Purification: The crude oligonucleotide solution is then purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to obtain the final, high-purity LNA oligonucleotide.
Visualizations
5.1. Chemical Structure of DMTr-LNA-U-3'-CED-Phosphoramidite
Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.
5.2. Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
5.3. Coupling Reaction Mechanism
Caption: Simplified mechanism of the phosphoramidite coupling reaction.
References
DMTr-LNA-U-3-CED-Phosphoramidite: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the structure, chemical properties, and applications of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Core Concepts: Structure and Properties
DMTr-LNA-U-3-CED-Phosphoramidite is a synthetically modified uridine (B1682114) nucleoside phosphoramidite (B1245037). Its structure is characterized by three key components: a 5'-O-dimethoxytrityl (DMTr) group, a Locked Nucleic Acid (LNA) modification on the sugar moiety, and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED) group.[1] The LNA modification involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, resulting in a bicyclic structure.[2] This conformational lock significantly enhances the binding affinity and nuclease resistance of oligonucleotides into which it is incorporated.
Chemical Structure:
The fundamental structure of DMTr-LNA-U-3-CED-Phosphoramidite is that of a ribonucleoside with a constrained bicyclic formation.[1][2] The DMTr group at the 5' position serves as a protecting group during solid-phase oligonucleotide synthesis, which is removed at the beginning of each coupling cycle. The phosphoramidite group at the 3' position is the reactive moiety that enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.
Chemical Properties Summary:
A summary of the key chemical properties of DMTr-LNA-U-3-CED-Phosphoramidite is presented in the table below. Data for related LNA phosphoramidites are also included for comparison.
| Property | DMTr-LNA-U-3-CED-Phosphoramidite | DMTr-LNA-5MeU-3-CED-Phosphoramidite | DMTr-LNA-C(Bz)-3-CED-phosphoramidite | DMTr-LNA-G(iBu)-3'-CED-phosphoramidite |
| CAS Number | 206055-76-7[1] | 206055-75-6[3] | 206055-78-9[2] | 206055-77-8[4] |
| Molecular Formula | C40H47N4O9P[1][5] | C41H49N4O9P[3] | C47H52N5O9P[2] | C45H54N7O9P[4] |
| Molecular Weight | 758.8 g/mol [1][5] | 772.8 g/mol [3] | 861.9 g/mol [2] | 867.93 g/mol [4] |
| Appearance | Crystalline solid[3] | Solid[4] | Not specified | Solid[4] |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml for the 5MeU variant)[3] | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[3] | Not specified | Not specified |
| Storage | -20°C[1][2] | -20°C[3] | -20°C[2] | Not specified |
Experimental Protocols: Oligonucleotide Synthesis
The incorporation of DMTr-LNA-U-3-CED-Phosphoramidite into oligonucleotides follows the standard phosphoramidite chemistry on an automated DNA synthesizer, with some crucial modifications to the standard protocol.[6][7] Due to the steric hindrance of the LNA monomer, adjustments to coupling and oxidation times are necessary for efficient synthesis.[6]
Reagent Preparation:
-
Phosphoramidite Solution: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Activator: A standard activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is used.
-
Oxidizing Solution: A standard solution of iodine in tetrahydrofuran/pyridine/water is used.
-
Capping Reagents: Acetic anhydride (B1165640) and N-methylimidazole solutions are used for the capping step.
-
Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) is used for detritylation.
Automated Solid-Phase Synthesis Cycle:
The following diagram illustrates the key steps in a single cycle of LNA-modified oligonucleotide synthesis.
Caption: Workflow for LNA-modified oligonucleotide synthesis.
Detailed Steps:
-
Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking acid.
-
Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite solution is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 180-250 seconds is recommended to ensure high coupling efficiency.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution. A longer oxidation time of 45 seconds is recommended.[6]
These four steps are repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing
Cleavage and Deprotection:
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treating the support with concentrated aqueous ammonia.[7] Standard deprotection protocols are generally applicable to LNA-containing oligonucleotides.[6]
Purification:
The crude oligonucleotide product can be purified using standard methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[6][7] If the final 5'-DMTr group was left on during synthesis (DMT-on purification), it can be used as a handle for RP-HPLC purification. The DMTr group is then removed post-purification.
Logical Relationships in Synthesis
The successful synthesis of high-quality LNA-modified oligonucleotides relies on the careful optimization of several interdependent parameters. The following diagram illustrates the key relationships.
Caption: Key factors influencing LNA oligonucleotide synthesis success.
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Molecular Biology: A Technical Guide to LNA®-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA®) modified oligonucleotides have emerged as a powerful tool in molecular biology, offering unprecedented enhancements in a wide range of applications. This guide provides an in-depth overview of the core benefits of LNA® technology, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption in research and drug development.
Core Advantages of LNA®-Modified Oligonucleotides
LNA® oligonucleotides are a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the oligonucleotide into a helical geometry, leading to several significant advantages over traditional DNA and RNA oligonucleotides.
Unprecedented Binding Affinity and Thermal Stability
The locked ribose structure of LNA® significantly increases the binding affinity of oligonucleotides for their complementary DNA or RNA targets. This enhanced affinity translates to a higher melting temperature (Tm), the temperature at which 50% of the oligonucleotide is duplexed with its target. Each incorporation of an LNA® monomer can increase the Tm by 2–8°C.[1][2] This property allows for the design of shorter probes and primers that still maintain high Tm values, which is particularly advantageous for targeting short sequences like microRNAs (miRNAs) or for applications requiring high-temperature conditions.[1]
Exceptional Specificity and Mismatch Discrimination
LNA®-modified oligonucleotides exhibit superior specificity, enabling the discrimination of targets that differ by a single nucleotide. This is crucial for applications such as single nucleotide polymorphism (SNP) genotyping, where the difference in Tm (ΔTm) between a perfectly matched and a mismatched probe can be as high as 20°C for LNA® probes, a level of discrimination not achievable with standard DNA probes.[3] This high specificity also minimizes off-target effects in therapeutic applications.[4]
Enhanced Nuclease Resistance and In Vivo Stability
The modified backbone of LNA® oligonucleotides confers significant resistance to degradation by endonucleases and exonucleases.[5][6] This increased stability translates to a longer half-life in serum and in vivo, a critical feature for the development of antisense therapeutics and other in vivo applications.[4][5] For instance, LNA®/DNA gapmers have been shown to be significantly more stable in human serum than unmodified DNA oligonucleotides.[6]
Quantitative Data Summary
The following tables summarize the quantitative benefits of LNA®-modified oligonucleotides across various applications.
| Parameter | LNA®-Modified Oligonucleotide | Conventional DNA/RNA Oligonucleotide | Reference(s) |
| Increase in Melting Temperature (Tm) per modification | +2 to +8°C | N/A | [1][2] |
| ΔTm for Single Nucleotide Mismatch | Up to 20°C | Typically 0.5–3°C | [3][7] |
| Serum Half-life | Significantly increased (e.g., ~15 hours for LNA/DNA gapmer) | Short (e.g., ~1.5 hours for unmodified DNA) | [6] |
| Signal Intensity in FISH | Up to 22-fold increase | Baseline | [8] |
Table 1: Comparison of Biophysical and Performance Metrics.
| Application | Parameter | Quantitative Improvement with LNA® | Reference(s) |
| SNP Genotyping | Mismatch Discrimination (ΔTm) | ΔTm values are often around 20°C for single mismatches. | [3] |
| In Situ Hybridization (ISH) | Signal Intensity | Up to a 22-fold increase in fluorescence intensity has been observed. | [8] |
| Antisense Therapy | Serum Stability | LNA/DNA/LNA end-blocked oligonucleotides have a half-life of ~15 hours in human serum, a 10-fold increase over unmodified DNA. | [6] |
| qPCR | Sensitivity | Enables detection from as little as 1 pg of starting total RNA for miRNA. | [9] |
Table 2: Application-Specific Performance Enhancements.
Key Applications and Experimental Protocols
LNA® technology has been successfully applied across a spectrum of molecular biology techniques.
Quantitative PCR (qPCR) for miRNA Detection
LNA®-enhanced primers and probes provide the necessary specificity and sensitivity to accurately quantify short and often low-abundance miRNAs.
Experimental Protocol: miRNA Quantification using LNA®-based qPCR
-
RNA Isolation: Isolate total RNA from cells or tissues using a suitable method.
-
Reverse Transcription (RT):
-
Prepare a universal RT reaction mix containing a poly(A) polymerase and reverse transcriptase.
-
Add 20 ng of total RNA to the RT mix in a final volume of 20 µl.
-
Incubate at 40°C for 60 minutes to polyadenylate the miRNA and synthesize cDNA using a universal poly(T) primer with a 5' universal tag.
-
Inactivate the enzymes at 95°C for 5 minutes.[1]
-
-
qPCR:
-
Prepare a qPCR reaction mix containing a master mix (e.g., SYBR® Green or probe-based), an LNA®-enhanced miRNA-specific forward primer, and a universal reverse primer.
-
Add the cDNA template to the qPCR mix.
-
Perform qPCR with the following cycling conditions: 95°C for 4 minutes, followed by 45 cycles of 95°C for 15 seconds and 60°C for 45 seconds.[10]
-
-
Data Analysis: Determine the Cq values and perform relative quantification using appropriate reference genes.
Fluorescence In Situ Hybridization (FISH)
The high affinity of LNA® probes allows for shorter probe designs, leading to better penetration into cells and tissues and significantly improved signal-to-noise ratios in FISH experiments.[11]
Experimental Protocol: LNA®-FISH for mRNA Detection in Embryos
-
Probe Design:
-
Design 20–24 nucleotide long LNA® probes with a Tm of approximately 75°C.[12]
-
Incorporate LNA® bases at every third position.
-
Label the probe with a fluorophore (e.g., DIG).
-
-
Sample Preparation: Fix embryos in 4% paraformaldehyde (PFA) and prepare for hybridization.
-
Hybridization:
-
Pre-hybridize the samples in hybridization buffer for 2 hours at a temperature 22°C below the calculated probe:RNA duplex melting temperature.
-
Hybridize overnight with the LNA® probe at a final concentration of 5 nM.[13]
-
-
Washing:
-
Perform stringent washes to remove unbound probes. This typically involves washes with 2xSSC and 0.2xSSC at the hybridization temperature.[13]
-
-
Detection:
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a colorimetric or fluorescent substrate for visualization.
-
-
Imaging: Image the samples using a fluorescence microscope.
Single Nucleotide Polymorphism (SNP) Genotyping
The exceptional mismatch discrimination of LNA® probes makes them ideal for allele-specific PCR and hybridization-based SNP detection assays.[3]
Experimental Protocol: SNP Genotyping using LNA® Probes in Real-Time PCR
-
Primer and Probe Design:
-
Design PCR primers flanking the SNP of interest.
-
Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM and HEX). The LNA® bases should be positioned at and around the SNP site to maximize discrimination.[3]
-
-
Real-Time PCR:
-
Data Analysis:
-
Perform allelic discrimination analysis by plotting the fluorescence of the two reporter dyes. The resulting clusters will correspond to the different genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).
-
Antisense Oligonucleotides for Gene Silencing
LNA® gapmers are potent antisense oligonucleotides that mediate the degradation of target RNA. They typically consist of a central "gap" of DNA monomers flanked by LNA® "wings".
Experimental Protocol: LNA® Gapmer-mediated Knockdown of lncRNA
-
LNA® Gapmer Design: Design 16-nucleotide long LNA® gapmers with a central 8-10 nucleotide DNA gap and 3-4 LNA® monomers on each flank. The backbone should have phosphorothioate (B77711) (PS) modifications to further enhance nuclease resistance.[2]
-
Cell Culture and Transfection:
-
Culture cells to the desired confluency.
-
Transfect the cells with the LNA® gapmer at a concentration of 100 nM to 5 µM using a suitable transfection reagent or through unassisted delivery ("gymnosis").[2]
-
-
Incubation: Incubate the cells for 48–72 hours to allow for target RNA degradation.[2]
-
Analysis of Knockdown:
-
Isolate RNA from the cells.
-
Quantify the expression of the target RNA using RT-qPCR to determine the knockdown efficiency.
-
Perform downstream functional assays to assess the phenotypic consequences of gene silencing.
-
Visualizing LNA®-Based Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving LNA®-modified oligonucleotides.
Caption: Mechanism of action of an LNA® gapmer antisense oligonucleotide.
Caption: Experimental workflow for miRNA quantification using LNA®-based qPCR.
Caption: Logical workflow for designing LNA®-modified probes.
Conclusion
LNA®-modified oligonucleotides represent a significant advancement in nucleic acid chemistry, providing researchers and drug developers with tools of enhanced affinity, specificity, and stability. These properties translate into superior performance in a wide array of molecular biology applications, from sensitive detection of nucleic acids to potent and durable gene silencing. By understanding and applying the principles and protocols outlined in this guide, scientists can leverage the power of LNA® technology to accelerate their research and development efforts.
References
- 1. qiagen.com [qiagen.com]
- 2. qiagen.com [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. miRNA Quantification [qiagen.com]
- 10. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom LNA Fish Probes [qiagen.com]
- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Locked Nucleic Acids on the Thermal Stability of DNA and RNA Duplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) has emerged as a important synthetic nucleotide analog, revolutionizing the fields of molecular diagnostics, antisense therapeutics, and nucleic acid-based research. Its defining feature, a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, pre-organizes the oligonucleotide into an A-form helical structure. This conformational rigidity significantly enhances the thermal stability of duplexes formed with complementary DNA and RNA strands. This guide provides an in-depth examination of the thermodynamic principles governing LNA-containing duplexes, presents quantitative stability data, and details the experimental protocols used for their characterization.
Core Principles of LNA-Mediated Duplex Stabilization
The enhanced thermal stability of LNA-containing duplexes is primarily attributed to two key factors:
-
Structural Pre-organization : The methylene bridge between the 2'-O and 4'-C atoms of the ribose sugar restricts its conformational flexibility. This "locks" the sugar in the C3'-endo pucker, which is characteristic of A-form helices (like RNA-RNA duplexes). In an unmodified single-stranded DNA, the sugar is flexible. Upon hybridization, this flexible DNA must adopt the correct conformation, which is entropically unfavorable. Because LNA is already in the ideal conformation for A-form duplex formation, the entropic penalty for hybridization is significantly reduced, leading to a more stable duplex.[1][2]
-
Enhanced Stacking Interactions : The rigid, A-form geometry induced by LNA improves the base stacking interactions within the duplex. These enhanced stacking forces, particularly the 3'-stacking interactions, contribute favorably to the overall free energy of duplex formation, making the structure more stable.[1]
This increase in stability is quantified by a significant rise in the melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. The incorporation of a single LNA monomer can increase the Tm by 2–10°C.[2][3]
Quantitative Analysis of Thermal Stability
The stability of LNA-modified duplexes can be precisely quantified by measuring the change in melting temperature (ΔTm) per modification and by determining the thermodynamic parameters of duplex formation.
Change in Melting Temperature (ΔTm)
The introduction of LNA monomers into a DNA or RNA oligonucleotide leads to a predictable and significant increase in the melting temperature of its duplex.
| Duplex Type | ΔTm per LNA Modification (°C) | Reference |
| LNA-DNA / DNA | +1 to +8 | [2] |
| LNA-RNA / RNA | +2 to +10 | [2] |
| LNA-LNA / LNA | > +5 | [2] |
Table 1: Typical increase in melting temperature (Tm) for each LNA monomer incorporated into a duplex.
Thermodynamic Parameters
The overall stability of a nucleic acid duplex is described by the Gibbs free energy change (ΔG°), which is composed of enthalpy (ΔH°, related to stacking and hydrogen bonding) and entropy (ΔS°, related to the ordering of the system) changes. These parameters are typically determined by analyzing UV melting curves at various strand concentrations. The nearest-neighbor model is a widely accepted framework for predicting the thermodynamic stability of a duplex based on the sum of contributions from adjacent base pairs.[4][5]
For LNA-modified duplexes, specialized sets of nearest-neighbor parameters have been developed. The tables below summarize the differential impact of introducing two consecutive LNA nucleotides into a DNA duplex, presented as the change in thermodynamic values compared to an unmodified DNA duplex.
Table 2: Differential Nearest-Neighbor Thermodynamic Parameters for Consecutive LNA·DNA Base Pairs (ΔΔH°, ΔΔS°, and ΔΔG°37) [5][6]
| Nearest-Neighbor (5'-LNA-3'/3'-DNA-5') | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) |
| +A+A/TT | -10.3 | -31.2 | -0.6 |
| +A+T/TA | -10.8 | -31.8 | -1.0 |
| +T+A/AT | -9.0 | -25.2 | -1.2 |
| +A+C/TG | -13.0 | -38.0 | -1.3 |
| +C+A/GT | -15.2 | -45.0 | -1.3 |
| +A+G/TC | -11.9 | -34.6 | -1.2 |
| +G+A/CT | -15.1 | -44.5 | -1.4 |
| +T+T/AA | -10.9 | -32.5 | -0.8 |
| +T+C/AG | -12.9 | -37.8 | -1.2 |
| +C+T/GA | -13.0 | -37.9 | -1.3 |
| +T+G/AC | -12.8 | -36.9 | -1.4 |
| +G+T/CA | -12.1 | -34.2 | -1.5 |
| +C+C/GG | -17.5 | -48.9 | -2.3 |
| +G+G/CC | -17.0 | -48.4 | -2.0 |
| +C+G/GC | -14.7 | -41.3 | -1.9 |
| +G+C/CG | -16.4 | -46.2 | -2.1 |
Note: Values represent the difference between LNA·DNA and DNA·DNA duplexes (ΔValue = ValueLNA - ValueDNA). +N indicates an LNA nucleotide. Data adapted from Owczarzy et al., Biochemistry, 2011.[5][6] The negative ΔΔG°37 values across all sequences confirm that the inclusion of consecutive LNAs consistently stabilizes the DNA duplex.[5]
Visualizing LNA Structure and Experimental Processes
Diagrams created using the DOT language help illustrate the core concepts and workflows associated with LNA thermal stability analysis.
Experimental Protocol: UV Thermal Denaturation Analysis
The gold-standard method for determining the thermal stability of nucleic acid duplexes is UV-Vis thermal denaturation, also known as a melting experiment.[7][8]
Materials and Reagents
-
Oligonucleotides : Lyophilized, purified LNA-modified and unmodified DNA/RNA strands.
-
Melting Buffer : A common buffer is 10 mM Sodium Phosphate, 1 M NaCl, 0.1 mM EDTA, pH 7.0. High salt concentrations are used to minimize charge repulsion between the phosphate backbones.
-
Nuclease-free Water .
-
Quartz Cuvettes : 1 cm path length, suitable for UV spectroscopy.[7]
Sample Preparation
-
Resuspend Oligonucleotides : Dissolve lyophilized single-stranded oligonucleotides in nuclease-free water to create concentrated stock solutions (e.g., 100 µM).
-
Determine Concentration : Measure the absorbance of the single-strand stock solutions at 260 nm (A260) at a high temperature (e.g., 85-90°C) where the strands are fully melted. Calculate the concentration using the Beer-Lambert law (A = εbc), where ε is the extinction coefficient of the specific sequence.
-
Prepare Duplex Solutions : Mix equimolar amounts of the complementary strands in the final melting buffer to the desired concentration (e.g., 1-10 µM). For thermodynamic analysis, a series of dilutions should be prepared.
-
Anneal Duplexes : Heat the duplex solutions to 95°C for 5 minutes, then allow them to cool slowly to room temperature over several hours. This ensures proper formation of the duplex structure.[7]
Instrumentation and Measurement
-
Instrument : Use a UV-Vis spectrophotometer equipped with a multi-cell Peltier temperature controller.[7][9]
-
Setup :
-
Melting Run :
-
Transfer the annealed duplex sample to a quartz cuvette.
-
Place the cuvette in the Peltier block.
-
Set the temperature program. A typical program involves:
-
Equilibration at a starting temperature (e.g., 20°C).
-
A heating ramp at a constant rate (e.g., 0.5°C or 1.0°C per minute) to a final temperature (e.g., 95°C).[7][9]
-
(Optional) A cooling ramp back to the starting temperature to check for hysteresis, which indicates whether the melting process is reversible.
-
-
Initiate the program to collect absorbance data as a function of temperature.
-
Data Analysis
-
Generate Melting Curve : Plot the recorded A260 values against temperature. The resulting plot should be a sigmoidal curve, where the absorbance increases as the duplex dissociates (the hyperchromic effect).[8]
-
Determine Melting Temperature (Tm) : The Tm is the temperature at which 50% of the duplexes are denatured. It is most accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.[8]
-
Calculate Thermodynamic Parameters (van't Hoff Analysis) : To determine ΔH° and ΔS°, perform melting experiments at several different total oligonucleotide concentrations (CT). Plot 1/Tm (in Kelvin) versus ln(CT). For non-self-complementary duplexes, the relationship is:
1/Tm = (R/ΔH°)ln(CT/4) + (ΔS°/ΔH°)
The slope of the resulting line is (R/ΔH°) and the y-intercept is (ΔS°/ΔH°), allowing for the calculation of both parameters.[11] Gibbs free energy at 37°C (310.15 K) can then be calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS° .
Conclusion
The incorporation of Locked Nucleic Acids provides a powerful and predictable method for enhancing the thermal stability of DNA and RNA duplexes. This stabilization, driven by the pre-organized A-form geometry and improved stacking interactions of the LNA monomer, translates to a significant increase in melting temperature. The ability to precisely tune duplex stability by varying the number and position of LNA modifications has made LNA an indispensable tool in the development of high-affinity antisense oligonucleotides, diagnostic probes, and other nucleic acid-based technologies. The standardized protocols for UV thermal melting analysis provide a robust framework for quantifying these effects, enabling researchers and developers to engineer oligonucleotides with optimized thermodynamic profiles for their specific applications.
References
- 1. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 9. agilent.com [agilent.com]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
DMTr-LNA-U-3-CED-Phosphoramidite CAS number and molecular weight
A Comprehensive Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite for Researchers and Drug Development Professionals
This guide provides an in-depth overview of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing LNA technology for therapeutic and diagnostic applications.
Core Compound Data
DMTr-LNA-U-3-CED-Phosphoramidite is a synthetic nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This conformational rigidity significantly enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.
| Property | Value |
| CAS Number | 206055-76-7[1] |
| Molecular Weight | 758.80 g/mol [2] |
| Chemical Formula | C40H47N4O9P[1] |
Chemical Structure
The structure of DMTr-LNA-U-3-CED-Phosphoramidite is characterized by the dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl, the locked nucleic acid modification on the sugar, the uridine (B1682114) base, and the 3'-cyanoethyl-N,N-diisopropylphosphoramidite group.
Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.
Note: A placeholder is used for the chemical structure image as direct rendering from chemical notation is not supported. In a real-world scenario, a 2D chemical structure drawing would be inserted here.
Experimental Protocols: LNA Oligonucleotide Synthesis
DMTr-LNA-U-3-CED-Phosphoramidite is incorporated into oligonucleotides using standard automated solid-phase phosphoramidite chemistry.[3] The synthesis cycle is a series of chemical reactions that sequentially add nucleotide building blocks to a growing chain attached to a solid support.
Materials and Reagents:
-
DMTr-LNA-U-3-CED-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., controlled pore glass)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Anhydrous acetonitrile
Standard Synthesis Cycle:
-
Deblocking: The 5'-DMTr protecting group is removed from the nucleotide attached to the solid support using the deblocking solution.
-
Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude oligonucleotide is then typically purified by HPLC.
Caption: Standard workflow for solid-phase LNA oligonucleotide synthesis.
Applications and Significance
Oligonucleotides containing LNA modifications, such as those synthesized using DMTr-LNA-U-3-CED-Phosphoramidite, have a wide range of applications in research and drug development due to their enhanced properties.
Therapeutic Applications:
-
Antisense Oligonucleotides: LNA-modified oligonucleotides can be used to inhibit the expression of specific genes by binding to their corresponding mRNA, leading to its degradation.[4][5]
-
RNA Interference (RNAi): LNA modifications can be incorporated into siRNAs to improve their stability and potency in gene silencing applications.[5]
-
Splice-Switching Oligonucleotides: These can be used to modulate the splicing of pre-mRNA, which has therapeutic potential for various genetic disorders.
-
MicroRNA Inhibition: LNA-based anti-miRs are potent inhibitors of microRNA function and are being explored as therapeutics for diseases where miRNAs are dysregulated.[6]
Diagnostic and Research Applications:
-
Probes for In Situ Hybridization (ISH) and PCR: The high binding affinity of LNA-containing probes allows for shorter probe designs and improved specificity in detecting nucleic acid sequences.
-
Gene Modification: LNA-modified single-stranded DNA oligonucleotides have been shown to enable subtle gene modifications in cells, even in the presence of active mismatch repair machinery.[7]
-
Nucleic Acid Diagnostics: The enhanced thermal stability and mismatch discrimination of LNA-modified oligonucleotides make them valuable tools for various diagnostic assays.[8]
The use of DMTr-LNA-U-3-CED-Phosphoramidite and other LNA monomers allows for the rational design of oligonucleotides with tailored properties for a growing number of advanced applications.
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 4. US20020068709A1 - Therapeutic uses of LNA-modified oligonucleotides - Google Patents [patents.google.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. LNA-modified oligonucleotides mediate specific inhibition of microRNA function. | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
The Gatekeeper of Synthesis: A Technical Guide to the DMTr Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of oligonucleotide synthesis, the success of constructing DNA and RNA molecules hinges on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMTr) group stands as a cornerstone of phosphoramidite (B1245037) chemistry, acting as a temporary guardian for the 5'-hydroxyl function of the growing oligonucleotide chain. This technical guide provides an in-depth exploration of the pivotal role of the DMTr group, detailing its chemical properties, application in solid-phase synthesis, and its utility in the purification of synthetic oligonucleotides.
The Essential Role of the DMTr Protecting Group
The primary function of the DMTr group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of a nucleoside phosphoramidite monomer. This protection is critical for two main reasons:
-
Directing the Synthesis: Oligonucleotide synthesis proceeds in a specific 3' to 5' direction. By protecting the 5'-hydroxyl, the DMTr group ensures that the incoming phosphoramidite couples exclusively with the free 3'-hydroxyl of the growing chain, which is anchored to a solid support. This prevents uncontrolled polymerization and ensures the correct sequence is assembled.[1][2]
-
Preventing Unwanted Side Reactions: The 5'-hydroxyl is a reactive nucleophile that could otherwise participate in undesirable side reactions during the coupling and oxidation steps of the synthesis cycle. The bulky nature of the DMTr group provides steric hindrance, effectively shielding the hydroxyl group from such reactions.
The selection of the DMTr group for this crucial role is due to its unique combination of properties: it is stable under the basic and neutral conditions of the synthesis cycle but can be readily and quantitatively removed under mild acidic conditions.[3] This selective lability is fundamental to the cyclic and repetitive nature of solid-phase oligonucleotide synthesis.
The Chemistry of DMTr Protection and Deprotection (Detritylation)
The DMTr group is introduced onto the 5'-hydroxyl of the nucleoside using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base. This protected nucleoside is then converted into a phosphoramidite monomer.
The removal of the DMTr group, a process known as detritylation or deblocking, is a critical step that initiates each cycle of nucleotide addition. This is typically achieved by treating the solid-support-bound oligonucleotide with a weak acid, most commonly dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) or toluene (B28343).[4]
The mechanism of detritylation involves the acid-catalyzed cleavage of the ether linkage between the DMTr group and the 5'-oxygen of the nucleoside. This releases the highly stable dimethoxytrityl cation, which is intensely orange-colored. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[4]
Quantitative Analysis of Detritylation
The efficiency and speed of detritylation are critical for the overall success of oligonucleotide synthesis. Incomplete detritylation leads to failure sequences (n-1 mers), while prolonged exposure to acid can cause depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues. The choice of acid and the duration of the detritylation step are therefore crucial parameters to optimize.
| Acid | Concentration | Depurination Half-Time (dG) | Comments |
| Dichloroacetic Acid (DCA) | 3% | > 3% TCA | Milder acid, often preferred to minimize depurination. |
| Trichloroacetic Acid (TCA) | 3% | Faster than 3% DCA | Stronger acid, allows for faster detritylation but with a higher risk of depurination. |
Data compiled from multiple sources.
| Detritylation Conditions | Yield of Full-Length T10-mer |
| 3% DCA, 110 seconds | 89% |
| 3% DCA, 40 seconds | 87% |
| 3% DCA, 20 seconds | 73% |
Data adapted from a study on the optimization of detritylation.
The Solid-Phase Oligonucleotide Synthesis Cycle
The DMTr group is central to the four-step cycle of solid-phase oligonucleotide synthesis. This automated process allows for the rapid and efficient assembly of custom DNA and RNA sequences.
Step 1: Detritylation: The synthesis cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support, using a weak acid. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl of the growing oligonucleotide chain.
Step 3: Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are permanently blocked by acetylation in a "capping" step.
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
DMTr-On Purification: A Powerful Strategy for High-Purity Oligonucleotides
A significant advantage of the DMTr group extends beyond its role as a protecting group to a powerful purification handle. In "DMTr-on" purification, the final 5'-DMTr group is intentionally left on the full-length oligonucleotide after synthesis. This imparts a significant hydrophobic character to the desired product, allowing for its selective retention on a reversed-phase chromatography matrix, while the more hydrophilic, shorter "failure" sequences (which lack the DMTr group) are washed away.
This method is highly effective for purifying oligonucleotides, particularly for longer sequences, and can be performed using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges.
Comparison of Purification Methods
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| DMTr-On RP-HPLC | Hydrophobicity | >90% | 50-70% | High purity, good for modified oligos. | Requires specialized equipment. |
| DMTr-On SPE | Hydrophobicity | 80-95% | 60-95% | Fast, cost-effective, high throughput. | Purity may be lower than HPLC. |
| PAGE | Size and Charge | >95% | 20-50% | Excellent for resolving long oligos and removing n-1 mers. | Lower yield, more labor-intensive. |
Purity and yield can vary depending on the oligonucleotide sequence, length, and synthesis quality.
Experimental Protocols
On-Support Detritylation (During Synthesis)
This protocol describes a typical detritylation step within an automated solid-phase oligonucleotide synthesis cycle.
-
Reagent: 3% Dichloroacetic Acid (DCA) in Toluene.
-
Procedure:
-
The synthesis column containing the CPG-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.
-
The 3% DCA in toluene solution is passed through the synthesis column for a predetermined time (e.g., 60-120 seconds). The flow of the orange-colored effluent containing the DMTr cation is directed to a spectrophotometer for real-time monitoring of the coupling efficiency.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMTr group before proceeding to the coupling step.
-
Post-Purification Detritylation (DMTr-Off)
This protocol is for removing the final DMTr group from an oligonucleotide that has been purified by DMTr-on HPLC.
-
Reagent: 80% Acetic Acid in water.
-
Procedure:
-
The purified, lyophilized DMTr-on oligonucleotide is dissolved in 80% acetic acid.
-
The solution is incubated at room temperature for 15-30 minutes.
-
The detritylated oligonucleotide is then precipitated by the addition of a salt solution (e.g., 3 M sodium acetate) and a water-miscible organic solvent (e.g., ethanol (B145695) or n-butanol).
-
The precipitated oligonucleotide is collected by centrifugation, washed with the organic solvent, and dried.
-
DMTr-On Reversed-Phase HPLC Purification
-
Sample Preparation: The crude oligonucleotide solution, after cleavage from the solid support and deprotection of the base and phosphate protecting groups (while keeping the 5'-DMTr group intact), is filtered to remove any particulate matter.
-
Chromatography System: A reversed-phase HPLC system equipped with a C18 column is used.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
Purification Protocol:
-
The column is equilibrated with a low percentage of Buffer B.
-
The crude oligonucleotide sample is injected onto the column.
-
A shallow gradient of increasing Buffer B is applied to wash off the hydrophilic failure sequences (DMTr-off).
-
A steeper gradient of Buffer B is then used to elute the retained DMTr-on oligonucleotide.
-
The fractions containing the purified DMTr-on product are collected.
-
-
Post-Purification: The collected fractions are combined, and the solvent is removed by lyophilization. The final DMTr group is then removed using the post-purification detritylation protocol described above.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in modern phosphoramidite chemistry. Its clever design, offering stability during the synthesis cycle and facile removal under mild acidic conditions, has been fundamental to the automation and success of solid-phase oligonucleotide synthesis. Furthermore, its application as a hydrophobic handle in "DMTr-on" purification provides a robust and efficient method for obtaining high-purity oligonucleotides essential for research, diagnostics, and the development of nucleic acid-based therapeutics. A thorough understanding of the chemistry and handling of the DMTr group is therefore paramount for any professional engaged in the synthesis and application of synthetic DNA and RNA.
References
Principles of Locked Nucleic Acid (LNA) Technology: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Locked Nucleic Acid (LNA) technology represents a significant advancement in nucleic acid-based research, diagnostics, and therapeutics. LNA are modified RNA nucleotides containing a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, characteristic of A-form RNA duplexes.[1][2] This structural constraint confers unprecedented thermal stability, enhanced binding affinity, and improved nuclease resistance to oligonucleotides incorporating LNA monomers.[3][4] These superior biophysical properties translate into remarkable specificity and potency in a wide array of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and antisense-mediated gene silencing. This guide provides a comprehensive overview of the core principles of LNA technology, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful tool for their scientific endeavors.
Core Principles of Locked Nucleic Acid Technology
Chemical Structure and the "Locked" Conformation
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose moiety is chemically modified with a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[3][5] This bridge restricts the flexibility of the ribose ring, locking it in a 3'-endo (North) conformation.[3] This pre-organized structure mimics the geometry of RNA molecules within an A-form duplex, which is the conformation adopted by RNA-DNA and RNA-RNA helices.[6] This structural rigidity is the cornerstone of LNA's unique properties.
Mechanism of Action and Biophysical Properties
The locked conformation of the ribose in LNA monomers significantly enhances the hybridization properties of LNA-containing oligonucleotides. By pre-organizing the sugar phosphate (B84403) backbone for Watson-Crick base pairing, the entropic penalty of hybridization is reduced, leading to a substantial increase in binding affinity for complementary DNA and RNA targets.[2][7]
Key biophysical properties of LNA oligonucleotides include:
-
Unprecedented Thermal Stability: The incorporation of LNA monomers into a DNA or RNA oligonucleotide dramatically increases the melting temperature (Tm) of the resulting duplex. Each LNA modification can increase the Tm by 2 to 8°C.[8][9] This allows for the use of shorter probes and primers with high annealing temperatures, improving specificity.
-
Enhanced Binding Affinity: The rigid structure of LNA leads to more stable duplex formation with complementary strands, resulting in significantly higher binding affinity compared to traditional DNA or RNA oligonucleotides.[3]
-
Superior Mismatch Discrimination: LNA-containing probes exhibit exceptional single-nucleotide mismatch discrimination. The structural rigidity of the LNA-target duplex makes it highly sensitive to any disruption in base pairing, leading to a greater destabilization upon a mismatch.[7][10]
-
Increased Nuclease Resistance: The 2'-O, 4'-C-methylene bridge protects LNA-containing oligonucleotides from degradation by endo- and exonucleases, conferring a longer half-life in biological fluids and in vivo.[4]
-
Low Toxicity: LNA oligonucleotides have been shown to have low toxicity, making them suitable for therapeutic applications.[11] However, some studies have noted potential hepatotoxicity with certain LNA designs and high doses.[12]
LNA oligonucleotides can be synthesized in various formats to suit different applications, including:
-
LNA mixmers: Oligonucleotides containing a mixture of LNA and DNA/RNA bases.
-
LNA gapmers: These consist of a central block of DNA monomers flanked by LNA "wings." This design is particularly effective for antisense applications as the DNA gap can recruit RNase H to cleave the target RNA.[13]
Quantitative Data on LNA Performance
The enhanced performance of LNA oligonucleotides can be quantified through various parameters, most notably the change in melting temperature (ΔTm) and the degree of mismatch discrimination.
Table 1: Increase in Melting Temperature (Tm) per LNA Modification
| Duplex Type | ΔTm per LNA modification (°C) | Reference |
| LNA-DNA | +2 to +8 | [8][9] |
| LNA-RNA | +2 to +10 | [1] |
Note: The exact ΔTm can vary depending on the sequence context, the position of the LNA monomer, and the specific LNA chemistry used.
Table 2: Comparison of Mismatch Discrimination (ΔTm) between LNA and DNA Probes
| Mismatch Type | ΔTm for DNA Probe (°C) | ΔTm for LNA Probe (°C) | Improvement with LNA | Reference |
| A•A | 8.4 | 12.3 | Significant | [10] |
| G•T | 6.3 | 5.5 | Decreased | [10] |
| C•C | Variable | Enhanced | Significant | [7] |
| A•G | Variable | Enhanced | Significant | [7] |
| C•A | Variable | Impaired in some contexts | Variable | [7] |
Note: ΔTm is the difference in melting temperature between a perfectly matched duplex and a duplex with a single mismatch. A larger ΔTm indicates better mismatch discrimination.
Experimental Protocols
LNA-Enhanced Quantitative Real-Time PCR (qPCR)
LNA-modified primers and probes offer enhanced specificity and sensitivity in qPCR applications, enabling the detection of low-abundance targets and the discrimination of single nucleotide polymorphisms (SNPs).
Protocol: Two-Step RT-qPCR using LNA Primers and SYBR Green Detection
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction).
-
Perform reverse transcription to synthesize cDNA using a reverse transcription kit. A typical reaction contains 1-2 µg of total RNA.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix on ice. For a 20 µl reaction, the components are:
-
10 µl 2x SYBR Green qPCR Master Mix
-
0.5 µl Forward LNA Primer (10 µM stock)
-
0.5 µl Reverse LNA Primer (10 µM stock)
-
2 µl cDNA template (diluted)
-
7 µl Nuclease-free water
-
-
Gently vortex the master mix and spin down.
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells.
-
Seal the plate, vortex briefly, and centrifuge to collect the contents.
-
-
qPCR Cycling Conditions:
-
Program the real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes (1 cycle)
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 60 seconds (40 cycles)
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
LNA Fluorescence in situ Hybridization (FISH)
LNA-FISH probes provide superior sensitivity and specificity for the detection of specific RNA or DNA sequences within fixed cells or tissues.
Protocol: LNA-FISH for Cultured Cells
-
Cell Seeding and Fixation:
-
Seed cells on coverslips in a petri dish and culture overnight.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[14]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[4]
-
Wash three times with PBS.
-
-
Hybridization:
-
Pre-warm a hybridization buffer (e.g., 50% formamide, 2x SSC) to 37°C.[4]
-
Dilute the fluorescently labeled LNA probe in the pre-warmed hybridization buffer to the desired concentration (typically in the low nanomolar range).
-
Apply the hybridization solution containing the LNA probe to the coverslip.
-
Incubate in a humidified chamber at 37°C overnight.[5]
-
-
Washing and Mounting:
-
Wash the coverslips three times with 2x SSC at 40°C for 5 minutes each to remove unbound probe.[5]
-
Perform a final wash in PBS.
-
Mount the coverslip on a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
-
Antisense LNA Gapmer-Mediated mRNA Knockdown
LNA gapmers are potent tools for silencing gene expression by mediating RNase H-dependent degradation of target mRNA.
Protocol: In Vitro Transfection of LNA Gapmers
-
Cell Seeding:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
-
Preparation of LNA Gapmer-Lipid Complexes:
-
Dilute the LNA gapmer in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Combine the diluted LNA gapmer and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.
-
Add the LNA gapmer-lipid complexes to the cells dropwise.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Analysis of Knockdown Efficiency:
-
After incubation, harvest the cells.
-
Isolate total RNA and perform RT-qPCR to quantify the expression level of the target mRNA.
-
Alternatively, perform a western blot to assess the reduction in the corresponding protein levels.
-
Mandatory Visualizations
Signaling Pathway: LNA-mediated Targeting of the Bcl-2 Apoptotic Pathway
Caption: LNA antisense targeting of Bcl-2 mRNA to promote apoptosis.
Experimental Workflow: LNA Gapmer-mediated Gene Silencing
Caption: Workflow for LNA gapmer-mediated gene silencing in cultured cells.
Logical Relationship: RNase H-mediated Cleavage by LNA Gapmers
Caption: Mechanism of RNase H-mediated cleavage by LNA gapmers.
Conclusion
Locked Nucleic Acid technology offers a powerful and versatile platform for researchers across various disciplines. The unique chemical modification of the ribose sugar confers exceptional biophysical properties, including high thermal stability, superior binding affinity, and enhanced nuclease resistance. These attributes translate into significant improvements in the specificity, sensitivity, and efficacy of nucleic acid-based applications. As demonstrated in this guide, LNA technology empowers researchers to design more robust and reliable experiments, from precise quantification of gene expression and high-resolution imaging of cellular targets to potent and specific gene silencing. With a solid understanding of the core principles and access to detailed protocols, scientists and drug development professionals are well-equipped to harness the full potential of LNA technology to advance their research and therapeutic goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved melting temperature predictions for single LNA modifications in synthetic DNA oligonucleotides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. arborbiosci.com [arborbiosci.com]
- 5. abyntek.com [abyntek.com]
- 6. Therapeutic antisense oligonucleotides against cancer: hurdling to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ymc.co.jp [ymc.co.jp]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Down-modulation of cancer targets using locked nucleic acid (LNA)-based antisense oligonucleotides without transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
Unlocking Specificity: A Technical Guide to the Mismatch Discrimination Properties of LNA Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the exceptional mismatch discrimination properties of Locked Nucleic Acid (LNA) probes. We delve into the thermodynamic basis for their enhanced specificity, provide detailed experimental protocols for their evaluation, and present quantitative data to guide researchers in designing highly specific LNA-based assays for various molecular applications, including single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and fluorescence in situ hybridization (FISH).
Core Principles of LNA Mismatch Discrimination
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in an N-type (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint pre-organizes the phosphate (B84403) backbone and enhances base stacking, leading to a significant increase in the thermal stability of LNA-DNA or LNA-RNA duplexes.[1][3][4] Each LNA monomer incorporated into a DNA or RNA strand can increase the melting temperature (Tm) of the duplex by 2-8 °C.[2]
The remarkable ability of LNA probes to discriminate between perfectly matched and mismatched target sequences stems from this conformational rigidity. The locked ribose forces the duplex into an A-form geometry, which is more sensitive to disruptions caused by base mismatches compared to the more flexible B-form of DNA-DNA duplexes.[5][6] Consequently, the presence of a single mismatch in an LNA-containing duplex results in a more significant destabilization, leading to a larger difference in melting temperature (ΔTm) between the perfect match and the mismatch compared to conventional DNA probes.[1][7] This enhanced ΔTm is the foundation of the superior specificity of LNA probes in a variety of applications.[7]
Fluorescence experiments using 2-aminopurine (B61359) have suggested that LNA modifications enhance the base stacking of perfectly matched base pairs while decreasing the stabilizing stacking interactions of mismatched base pairs.[1][8][9] This differential effect on stacking energy further contributes to the high discriminatory power of LNA probes.
Quantitative Analysis of Mismatch Discrimination
The degree of mismatch discrimination can be quantified by the change in melting temperature (ΔTm) between a perfectly matched duplex and a duplex containing a single mismatch. A larger ΔTm indicates better discrimination. The following tables summarize quantitative data from UV melting experiments, illustrating the impact of LNA modification on mismatch discrimination.
Table 1: Comparison of ΔTm (°C) for a Single Mismatch in DNA vs. LNA Probes
| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe (Triplet LNA at Mismatch) ΔTm (°C) |
| A•A | 8.4 | 12.3 |
| G•T | 6.3 | 5.5 |
Data extracted from a study by Owczarzy et al., highlighting that while LNA modification generally increases mismatch discrimination, some exceptions like the G•T mismatch exist.[10]
Table 2: Impact of LNA Position on Mismatch Discrimination (ΔTm in °C)
| Mismatch | DNA Probe | LNA at Mismatch | LNA at Neighbors | LNA Triplet |
| Purine Mismatches | ||||
| A•A | 8.4 | 10.5 | 11.2 | 12.3 |
| G•G | 7.9 | 9.8 | 9.5 | 10.7 |
| A•G | 7.2 | 8.9 | 8.5 | 9.6 |
| Pyrimidine Mismatches | ||||
| C•C | 9.1 | 9.9 | 10.8 | 11.5 |
| T•T | 8.8 | 9.5 | 10.2 | 11.1 |
| C•T | 8.1 | 8.7 | 9.3 | 10.0 |
This table summarizes findings that a triplet of LNA residues centered on the mismatch generally provides the highest discriminatory power.[1][8][11] However, the optimal design can be sequence-dependent.[1]
Experimental Protocols for Evaluating Mismatch Discrimination
The primary method for quantifying the mismatch discrimination of LNA probes is through thermal melting analysis (Tm analysis). Real-time PCR-based methods are also widely used for functional validation in applications like SNP genotyping.
UV Melting Temperature (Tm) Analysis
This method directly measures the thermal stability of nucleic acid duplexes.
Objective: To determine the melting temperature (Tm) of perfectly matched and mismatched LNA-DNA duplexes and calculate the ΔTm.
Materials:
-
LNA-modified and unmodified DNA oligonucleotides (probes)
-
Complementary and mismatched DNA target oligonucleotides
-
Melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Methodology:
-
Oligonucleotide Preparation: Resuspend and quantify all oligonucleotides.
-
Duplex Formation: Mix equimolar concentrations of the probe and target oligonucleotides in the melting buffer.
-
Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for duplex formation.
-
Melting Curve Acquisition: Place the samples in the spectrophotometer. Increase the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The melting profile will be a sigmoidal curve.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated. This corresponds to the midpoint of the transition in the melting curve. The Tm is typically determined by finding the maximum of the first derivative of the melting curve.
-
ΔTm Calculation: Calculate the difference in Tm between the perfectly matched duplex and each of the mismatched duplexes (ΔTm = Tm(perfect match) - Tm(mismatch)).
Caption: Workflow for UV Melting Temperature (Tm) Analysis.
Real-Time PCR for SNP Genotyping
This protocol utilizes LNA-modified allele-specific probes to genotype SNPs.
Objective: To discriminate between different alleles at a specific SNP locus using fluorescently labeled LNA probes in a real-time PCR assay.
Materials:
-
Genomic DNA samples
-
PCR primers flanking the SNP of interest
-
Two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and HEX) and a quencher. The LNA modification should be at or near the SNP position.
-
Real-time PCR master mix
-
Real-time PCR instrument
Methodology:
-
Assay Design: Design PCR primers and allele-specific LNA probes. The LNA probes should have a Tm significantly higher than the PCR annealing temperature.
-
Reaction Setup: Prepare the real-time PCR reaction mix containing the master mix, primers, both LNA probes, and the genomic DNA template.
-
Real-Time PCR Cycling:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute) - acquire fluorescence data during this step.
-
-
-
Data Analysis:
-
The real-time PCR instrument will generate amplification plots for each fluorophore.
-
For a homozygous sample, a strong amplification signal will be observed for only one fluorophore.
-
For a heterozygous sample, amplification signals will be observed for both fluorophores.
-
A no-template control should show no amplification.
-
The allelic discrimination plot will cluster the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.
-
Caption: Workflow for LNA-based Real-Time PCR SNP Genotyping.
Design Guidelines for Optimal Mismatch Discrimination
To maximize the mismatch discrimination of LNA probes, consider the following design guidelines:
-
Placement of LNA Monomers: For SNP analysis, positioning 2-3 LNA bases directly at the SNP site is often recommended.[7] A triplet of LNA residues centered on the mismatch has been shown to provide strong discriminatory power.[1][8][11]
-
Probe Length: The high affinity of LNA allows for the use of shorter probes (e.g., 12-15 nucleotides), which inherently have better specificity.[7][12]
-
Avoid LNA Stretches: Avoid long stretches of more than four consecutive LNA bases, as this can lead to self-hybridization and other issues.[12][13]
-
G•T Mismatches: Be cautious when designing probes for G•T mismatches, as LNA modification at or near the guanine (B1146940) can sometimes decrease discrimination.[1][8] It may be preferable to design the probe to target the complementary strand.[8]
-
Tm Adjustment: The number of LNA modifications can be adjusted to achieve a desired Tm for the probe-target duplex, which is crucial for optimizing assay performance.[10]
Logical Relationship of LNA Properties and Improved Specificity
The enhanced performance of LNA probes in mismatch discrimination is a direct result of their unique chemical structure. The following diagram illustrates the logical flow from the structural modification to the application benefit.
Caption: LNA Structure to Function Relationship.
Conclusion
LNA probes offer a powerful tool for researchers requiring high specificity in nucleic acid detection. Their unique structural properties translate into superior mismatch discrimination, enabling the development of robust and reliable assays for a wide range of applications. By understanding the core principles of LNA technology and following the outlined experimental protocols and design guidelines, researchers can effectively harness the power of LNA probes to achieve their scientific goals. The enhanced thermal stability and specificity make LNA probes particularly valuable for challenging applications such as SNP genotyping, allele-specific amplification, and in situ hybridization.[7][14][15]
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Effect of Locked Nucleic Acid Modifications on the Thermal Stability of Noncanonical DNA Structure - Biochemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNP Detection [qiagen.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. [PDF] Design of LNA probes that improve mismatch discrimination | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 13. Design options [qiagen.com]
- 14. Mismatch discrimination in fluorescent in situ hybridization using different types of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite: Solubility, Handling, and Application in Oligonucleotide Synthesis
This guide provides an in-depth overview of the critical aspects of handling, solubilizing, and utilizing DMTr-LNA-U-3'-CED-Phosphoramidite for researchers, scientists, and professionals engaged in drug development and nucleic acid chemistry. Locked Nucleic Acid (LNA) phosphoramidites, such as this uridine (B1682114) derivative, are pivotal in creating oligonucleotides with enhanced thermal stability and binding affinity.
Core Properties and Storage
DMTr-LNA-U-3'-CED-Phosphoramidite is a solid, off-white to pale yellow powder.[1] Proper storage is crucial to maintain its integrity and reactivity.
Storage and Stability:
| Parameter | Recommendation | Stability |
| Temperature | -20°C[2][3][4] | ≥ 4 years at -20°C[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[5] | Prevents degradation from moisture and oxidation. |
| Handling | Shipped at ambient temperature, but should be stored at -20°C upon receipt.[3][4] | Short-term exposure to ambient temperatures is tolerated. |
Solubility Characteristics
The solubility of phosphoramidites is a critical factor for their successful application in automated oligonucleotide synthesis. The choice of solvent and the resulting concentration can significantly impact coupling efficiency.
Quantitative Solubility Data:
| Solvent | Solubility (for DMTr-LNA-5MeU-3'-CED Phosphoramidite) | Recommended Solvent for Oligonucleotide Synthesis |
| Anhydrous Acetonitrile (B52724) | Standard concentrations for synthesis are achievable.[6] LNA phosphoramidites are noted to be exceedingly stable in acetonitrile solution.[7][8][9] | Primary recommendation |
| DMSO | Sparingly soluble: 1-10 mg/ml[2] | Not recommended for synthesis |
| Ethanol | Sparingly soluble: 1-10 mg/ml[2] | Not recommended for synthesis |
| 25% THF in Acetonitrile | Required for some LNA variants (e.g., 5-Me-C) to achieve standard concentrations.[6] | May be considered if solubility issues arise in pure acetonitrile. |
Experimental Protocols
The successful incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide sequence relies on a modified phosphoramidite (B1245037) cycle. The increased steric hindrance of LNA monomers necessitates adjustments to standard protocols.[6]
1. Reagent Preparation:
-
Phosphoramidite Solution: Dissolve the DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your DNA synthesizer manufacturer (typically 0.067 M to 0.15 M). Ensure the acetonitrile is of high purity and low water content (<30 ppm).
-
Activator: Use a standard activator solution, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[10]
-
Other Reagents: Standard deblocking, capping, and oxidizing reagents are generally compatible.[11]
2. Automated Oligonucleotide Synthesis Cycle:
The following diagram illustrates the key steps in the synthesis cycle, with specific considerations for LNA phosphoramidites highlighted.
Protocol Steps:
-
Deblocking: The 5'-DMTr protecting group is removed from the growing oligonucleotide chain on the solid support using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[11]
-
Coupling: The dissolved DMTr-LNA-U-3'-CED-Phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the oligonucleotide. Crucially, a longer coupling time is required for LNA phosphoramidites compared to standard DNA amidites. Recommended coupling times are in the range of 180 to 250 seconds.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[10]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[10][11]
3. Post-Synthesis Cleavage and Deprotection:
-
Cleavage from the solid support and removal of the phosphate protecting groups (cyanoethyl) and exocyclic amine protecting groups can be achieved using standard protocols with ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[6]
-
Caution: If the sequence contains other sensitive bases, such as Me-Bz-C-LNA, the use of methylamine should be avoided as it can lead to side reactions.[6]
4. Purification and Analysis:
LNA-containing oligonucleotides are water-soluble and can be purified and analyzed using standard methods employed for DNA and RNA, such as HPLC and gel electrophoresis.[6]
Handling and Safety Workflow
Proper handling procedures are essential to ensure user safety and maintain the quality of the phosphoramidite.
References
- 1. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) chemistry stands as the gold-standard for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in research, diagnostics, and therapeutics. Its remarkable efficiency and amenability to automation have made the routine synthesis of DNA and RNA sequences a reality. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this pivotal technology.
Core Principles of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide units to a growing chain attached to a solid support, typically controlled pore glass (CPG).[1] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis.[2] The success of this methodology hinges on the use of phosphoramidite monomers, which are nucleosides with key protecting groups to ensure specific and high-yield reactions.
A standard phosphoramidite monomer possesses four critical protecting groups:
-
A 5'-hydroxyl protecting group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and prevents polymerization during monomer preparation.[3]
-
A 3'-phosphoramidite group: The reactive moiety, usually containing a diisopropylamino group and a β-cyanoethyl group. The diisopropylamino group is a good leaving group upon activation, and the β-cyanoethyl group protects the phosphate (B84403) linkage during synthesis.
-
Exocyclic amine protecting groups on the nucleobases: These prevent side reactions at the amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G).[4] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[5] Thymine (T) does not require an exocyclic amine protecting group.
The synthesis cycle consists of four primary steps: deblocking (detritylation), coupling, capping, and oxidation.[5]
The Four-Step Synthesis Cycle: A Detailed Workflow
The automated synthesis of oligonucleotides involves the repetition of a four-step chemical cycle for each nucleotide addition.
Caption: The iterative four-step cycle of phosphoramidite oligonucleotide synthesis.
Step 1: Deblocking (Detritylation)
The cycle commences with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[2] This is achieved by treating the support with a mild acid, which cleaves the DMT group and exposes a reactive 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
The next phosphoramidite monomer, corresponding to the desired sequence, is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), and delivered to the reaction column.[6][7] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[1]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted.[8] To prevent the formation of deletion mutations (n-1 shortmers) in the final product, these unreacted hydroxyl groups are permanently blocked in a capping step.[9] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[6]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[10] Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, most commonly iodine in the presence of water and a weak base like pyridine.[6][9] This stabilized linkage can withstand the subsequent deblocking steps.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. Coupling efficiency, in particular, has a significant impact on the overall yield.
| Parameter | Typical Value | Factors Influencing Value | Reference |
| Stepwise Coupling Efficiency | >99% | Purity of phosphoramidites and reagents, anhydrous conditions, activator type, coupling time. | [6][11] |
| Overall Yield of a 20-mer | ~82% (with 99% coupling efficiency) | Calculated as (Coupling Efficiency)^(Number of couplings - 1) | [12] |
| Overall Yield of a 50-mer | ~61% (with 99% coupling efficiency) | Calculated as (Coupling Efficiency)^(Number of couplings - 1) | [11] |
| Deblocking (Detritylation) Time | 60 - 180 seconds | Acid concentration, temperature. | [13] |
| Coupling Time | 20 - 900 seconds | Phosphoramidite concentration, activator, temperature. | [8] |
| Capping Time | 30 - 120 seconds | Reagent concentration, temperature. | - |
| Oxidation Time | 30 - 120 seconds | Oxidant concentration, temperature. | [14] |
Detailed Experimental Protocols
The following are generalized protocols for each step of the solid-phase phosphoramidite synthesis cycle. Specific parameters may vary depending on the synthesizer, scale, and specific sequence.
Deblocking (Detritylation) Protocol
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7][15]
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile (B52724).
-
Deliver the deblocking solution to the synthesis column and allow it to react for 60-180 seconds.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling Protocol
-
Reagents:
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for 20-900 seconds.[8]
-
Wash the support with anhydrous acetonitrile to remove unreacted reagents.
-
Capping Protocol
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/pyridine.[9]
-
Capping Reagent B: 1-Methylimidazole in THF.[9]
-
-
Procedure:
-
Deliver a mixture of Capping Reagents A and B to the synthesis column.
-
Allow the capping reaction to proceed for 30-120 seconds.
-
Wash the support with anhydrous acetonitrile.
-
Oxidation Protocol
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30-120 seconds.
-
Wash the support with anhydrous acetonitrile to remove the oxidizing agent and any byproducts.
-
Final Cleavage and Deprotection Protocol
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[17][18]
-
Procedure:
-
After the final synthesis cycle, treat the solid support with the cleavage/deprotection solution at room temperature or elevated temperature for a specified period (e.g., 1-17 hours). This cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.[17][19]
-
Collect the resulting solution containing the crude oligonucleotide.
-
The final 5'-DMT group can be removed with an acid treatment if desired ("DMT-off" synthesis), or left on for purification purposes ("DMT-on" synthesis).[15]
-
Conclusion
Phosphoramidite chemistry remains the cornerstone of oligonucleotide synthesis, enabling the production of high-fidelity DNA and RNA sequences for a myriad of applications. A thorough understanding of the underlying chemical principles, reaction conditions, and potential pitfalls is essential for researchers and developers to harness the full potential of this powerful technology. The continuous refinement of phosphoramidite monomers, reagents, and synthesis protocols promises to further enhance the efficiency and accessibility of synthetic oligonucleotides, driving innovation in molecular biology, diagnostics, and the development of novel nucleic acid-based therapeutics.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. atdbio.com [atdbio.com]
- 10. biotage.com [biotage.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. academic.oup.com [academic.oup.com]
Impact of LNA modifications on oligonucleotide hybridization kinetics
An In-depth Technical Guide on the Impact of LNA Modifications on Oligonucleotide Hybridization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose sugar to the 4'-carbon. This bridge "locks" the ribose into a C3'-endo conformation, which is the preferred conformation for A-form DNA and RNA duplexes. This pre-organization of the sugar moiety has profound effects on the thermodynamic stability and hybridization kinetics of oligonucleotides, making LNA-modified oligonucleotides valuable tools in research, diagnostics, and therapeutics.[1][2][3][4][5] This guide provides a comprehensive overview of the impact of LNA modifications on the kinetics of oligonucleotide hybridization, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Principle: How LNA Modifications Influence Hybridization
The conformational rigidity imposed by the LNA modification significantly enhances the binding affinity of oligonucleotides to their complementary DNA and RNA targets.[5][6][7] This increased stability is primarily attributed to a more favorable enthalpy of hybridization (ΔH°) and a less unfavorable entropy change (ΔS°) upon duplex formation.[1][2][7][8] The locked sugar pucker pre-organizes the LNA-containing strand into a helical geometry, reducing the entropic penalty associated with the transition from a flexible single strand to a rigid double helix.[9]
From a kinetic standpoint, the enhanced stability of LNA-containing duplexes is predominantly due to a significant decrease in the dissociation rate constant (koff), while the association rate constant (kon) is generally less affected.[3][9][10][11][12][13] This means that once an LNA-modified oligonucleotide binds to its target, the resulting duplex is much more stable and long-lived compared to an unmodified DNA-DNA or DNA-RNA duplex.
Quantitative Impact on Hybridization Kinetics and Thermodynamics
The incorporation of LNA monomers into oligonucleotides leads to predictable and significant changes in their hybridization properties. These changes are often quantified by measuring the melting temperature (Tm), thermodynamic parameters, and kinetic rate constants.
Thermodynamic Stability
The introduction of LNA modifications substantially increases the melting temperature (Tm) of a duplex, with an reported increase of 1 to 8 °C for every LNA nucleotide added.[9] The overall stability of the duplex is highly dependent on the neighboring DNA nucleotides.[9] LNA pyrimidines generally offer more stability than LNA purines.[1][2][9]
Table 1: Thermodynamic Parameters for Single LNA Nucleotide Incorporation in DNA Duplexes [1][2]
| LNA Position and Flanking Bases (5'-MXLN-3') | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) | ΔTm (°C) |
| Typical Range | Varies | Varies | Varies | 1 - 10 |
| Specific examples would require access to the full dataset from the cited papers. |
Note: The thermodynamic parameters (ΔΔH°, ΔΔS°, and ΔΔG°37) represent the change in enthalpy, entropy, and Gibbs free energy, respectively, upon LNA substitution relative to an unmodified DNA duplex. A more negative ΔΔG°37 indicates greater stability.
Hybridization Kinetics
Studies using techniques like surface plasmon resonance (SPR) and stopped-flow spectroscopy have consistently shown that the primary kinetic effect of LNA modification is a reduction in the dissociation rate.
One study using stopped-flow absorption measurements on DNA-LNA octamers found that while the association rate constant (kobs) remained around 2x107 M-1s-1 for both DNA-DNA and DNA-LNA duplexes, the dissociation constants (Kd) decreased significantly with an increasing number of LNA modifications.[3][13] This directly implies a slower dissociation rate for the LNA-containing duplexes.[3][13]
Table 2: Kinetic and Thermodynamic Data for DNA-LNA Octamer Duplex Formation at 25°C [3][13]
| Duplex | Number of LNA Monomers | Association Rate Constant, kobs (M-1s-1) | Dissociation Constant, Kd (nM) |
| DNA-DNA | 0 | ~2 x 107 | 10 |
| DNA-LNA-1 | 1 | ~2 x 107 | 20 |
| DNA-LNA-2 | 2 | ~2 x 107 | 2 |
| DNA-LNA-3 | 3 | ~2 x 107 | 0.3 |
Note: The dissociation rate constant (koff) can be calculated from the equation Kd = koff / kon. Since kon (approximated by kobs) is relatively constant, the decrease in Kd is directly proportional to the decrease in koff.
Experimental Protocols
The quantitative data presented above are typically generated using specialized biophysical techniques. Below are detailed methodologies for two key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure biomolecular interactions in real-time, providing data on association and dissociation kinetics.[14][15][16][17]
Methodology:
-
Sensor Chip Preparation: A sensor chip, typically with a gold surface, is functionalized. For oligonucleotide studies, a common method is to use a streptavidin-coated chip to capture biotinylated oligonucleotides.
-
Ligand Immobilization: The "ligand" (e.g., the LNA-modified oligonucleotide) is immobilized on the sensor chip surface. The amount of immobilized ligand is monitored and controlled.
-
Analyte Injection: The "analyte" (e.g., the complementary DNA or RNA strand) is flowed over the sensor surface at a constant concentration and flow rate.
-
Association Phase: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in Response Units, RU). This is monitored over time.
-
Dissociation Phase: The analyte solution is replaced with a buffer flow. The dissociation of the analyte from the ligand results in a decrease in the SPR signal, which is also monitored over time.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as koff / kon.
Stopped-Flow Spectroscopy for Rapid Kinetic Measurements
Stopped-flow spectroscopy is a technique for studying fast reactions in solution, with a timescale of milliseconds to seconds.[18][19]
Methodology:
-
Reactant Preparation: Two syringes are filled with the reactants. For hybridization kinetics, one syringe would contain the LNA-modified oligonucleotide and the other would contain the complementary strand, both at known concentrations.
-
Rapid Mixing: The contents of the two syringes are rapidly driven into a mixing chamber.
-
Flow Stoppage and Observation: The mixed solution flows into an observation cell, and the flow is abruptly stopped. The reaction is then monitored in the observation cell.
-
Signal Detection: The progress of the reaction is followed by monitoring a change in a spectroscopic signal, typically UV-Vis absorbance or fluorescence, as a function of time. For nucleic acid hybridization, the change in absorbance at 260 nm (due to the hypochromic effect upon duplex formation) is often used.
-
Data Analysis: The kinetic trace (signal vs. time) is fitted to appropriate rate equations to determine the observed rate constant. By performing the experiment at different concentrations of the reactants, the second-order association rate constant (kon) can be determined.
Visualizations
Logical Relationship of LNA's Impact on Hybridization
Caption: Logical flow of how LNA modification leads to altered hybridization kinetics.
Experimental Workflow for SPR-based Kinetic Analysis
Caption: Step-by-step workflow for determining hybridization kinetics using SPR.
Conclusion
LNA modifications offer a powerful method for enhancing the hybridization properties of oligonucleotides. The core of this enhancement lies in the pre-organized structure of the LNA monomer, which leads to a significant increase in thermodynamic stability. Kinetically, this translates primarily into a much slower rate of dissociation, resulting in more stable and long-lived duplexes. This feature is particularly advantageous for applications requiring high binding affinity and specificity, such as in antisense therapeutics, diagnostic probes, and various molecular biology assays. The ability to fine-tune hybridization kinetics through the strategic placement of LNA residues makes them an indispensable tool for researchers and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic, counterion and hydration effects for the incorporation of locked nucleic acid (LNA) nucleotides in duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of DNA Strand Displacement Systems with Locked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex. | Semantic Scholar [semanticscholar.org]
- 13. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. drughunter.com [drughunter.com]
- 18. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 19. Stopped Flow FAQs [photophysics.com]
Methodological & Application
Application Notes and Protocols for Custom Oligonucleotide Synthesis using DMTr-LNA-U-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of custom oligonucleotides containing Locked Nucleic Acid (LNA) monomers, specifically using DMTr-LNA-U-3'-CED-Phosphoramidite. LNA-modified oligonucleotides offer enhanced thermal stability, binding affinity, and nuclease resistance, making them valuable tools in various research, diagnostic, and therapeutic applications.
Introduction to LNA Oligonucleotide Synthesis
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. The incorporation of LNA monomers, such as DMTr-LNA-U-3'-CED-Phosphoramidite, into oligonucleotides is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry with minor modifications to the synthesis cycle.[2][3]
The DMTr-LNA-U-3'-CED-Phosphoramidite is a phosphoramidite building block used for the introduction of an LNA-uridine monomer into a growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, which is removed at the beginning of each coupling cycle. The 3'-position is functionalized with a 2-cyanoethyl-N,N-diisopropylphosphoramidite (CED-Phosphoramidite) group, which reacts with the free 5'-hydroxyl of the support-bound oligonucleotide to form a phosphite (B83602) triester linkage.
Materials and Reagents
2.1. Phosphoramidites and Solid Support
| Reagent | Supplier | Typical Concentration |
| DMTr-LNA-U-3'-CED-Phosphoramidite | Various | 0.1 M in anhydrous acetonitrile (B52724) |
| Standard DNA/RNA Phosphoramidites (A, C, G, T/U) | Various | 0.1 M in anhydrous acetonitrile |
| Controlled Pore Glass (CPG) solid support (pre-loaded with the first nucleoside) | Various | N/A |
2.2. Synthesis Reagents
| Reagent | Purpose | Typical Concentration/Composition |
| Anhydrous Acetonitrile | Solvent for phosphoramidites and activator | N/A |
| Deblocking Solution (TCA or DCA in DCM) | Removal of 5'-DMTr protecting group | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) |
| Activator Solution (e.g., DCI, ETT) | Activation of phosphoramidites | 0.25 M - 0.5 M 4,5-Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT) in acetonitrile |
| Capping Solution A | Acetylation of unreacted 5'-hydroxyl groups | Acetic Anhydride/Lutidine/THF |
| Capping Solution B | Catalyst for capping reaction | N-Methylimidazole/THF |
| Oxidizing Solution | Oxidation of phosphite triester to phosphate (B84403) triester | 0.02 M - 0.1 M Iodine in THF/Water/Pyridine |
2.3. Post-Synthesis Reagents
| Reagent | Purpose | Typical Concentration/Composition |
| Cleavage and Deprotection Solution | Cleavage from solid support and removal of protecting groups | Concentrated Aqueous Ammonia (B1221849) (28-30%) or a mixture of Aqueous Ammonia and Methylamine (AMA) |
| Reverse-Phase HPLC Mobile Phase A | Aqueous buffer for purification | 0.1 M Triethylammonium Acetate (TEAA) in Water, pH 7.0 |
| Reverse-Phase HPLC Mobile Phase B | Organic solvent for purification | Acetonitrile |
Experimental Protocols
3.1. Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite chemistry cycle. The following table outlines the steps and recommended timings for incorporating both standard and LNA monomers.
| Step | Reagent(s) | Standard Monomer Time | LNA Monomer Time | Purpose |
| 1. Deblocking | 3% TCA or DCA in DCM | 60 - 120 seconds | 60 - 120 seconds | Removal of the 5'-DMTr protecting group. |
| 2. Coupling | Phosphoramidite + Activator | 30 - 60 seconds | 180 - 250 seconds | Coupling of the activated phosphoramidite to the free 5'-hydroxyl group.[2][3] |
| 3. Capping | Capping A + Capping B | 20 - 30 seconds | 20 - 30 seconds | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| 4. Oxidation | Iodine Solution | 15 - 30 seconds | 45 seconds | Oxidation of the unstable phosphite triester to the stable phosphate triester.[3] |
| 5. Washing | Anhydrous Acetonitrile | 30 - 60 seconds | 30 - 60 seconds | Removal of excess reagents before the next cycle. |
Note: The extended coupling time for LNA phosphoramidites is necessary due to their increased steric hindrance compared to standard DNA phosphoramidites.[3] The longer oxidation time ensures complete conversion of the phosphite triester to the more stable phosphate triester.[3]
3.2. Cleavage and Deprotection
-
After completion of the synthesis, the solid support containing the synthesized oligonucleotide is transferred to a sealed vial.
-
Add concentrated aqueous ammonia (e.g., 1 mL for a 1 µmol synthesis).
-
Incubate at room temperature for 1 hour to cleave the oligonucleotide from the CPG support.[2]
-
Heat the sealed vial at 55 °C for 5-8 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[4]
-
Cool the vial to room temperature and carefully transfer the ammoniacal solution to a new tube.
-
Evaporate the ammonia to dryness using a vacuum concentrator.
3.3. Purification by Reverse-Phase HPLC
The crude, deprotected oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 260 nm |
The fractions containing the full-length product are collected, pooled, and the solvent is removed by vacuum concentration. The purified oligonucleotide is then desalted using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
Quality Control
The purity and identity of the final LNA-containing oligonucleotide should be confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.
Visualized Workflows
5.1. Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase synthesis cycle for oligonucleotide elongation.
5.2. Post-Synthesis Workflow
Caption: Workflow for post-synthesis processing of LNA oligonucleotides.
References
Application Notes and Protocols for Incorporating LNA®-U Phosphoramidite into qPCR Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribose in a C3'-endo conformation, which is ideal for Watson-Crick base pairing. The incorporation of LNA® bases, including LNA®-U (uracil), into quantitative real-time PCR (qPCR) probes significantly enhances their performance, offering researchers a powerful tool for various applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and the detection of low-abundance targets.
These application notes provide a comprehensive overview of the benefits of using LNA®-U containing qPCR probes, detailed protocols for their design and synthesis, and a step-by-step guide for their use in qPCR experiments.
Application Notes
Key Advantages of LNA®-U Incorporated qPCR Probes
-
Increased Thermal Stability (Tm): The locked ribose conformation of LNA® monomers pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the melting temperature (Tm) of the probe-target duplex. Each LNA® monomer incorporated can increase the Tm by 2-8°C.[1][2] This allows for the use of shorter probes while maintaining a high Tm, which is particularly advantageous for targeting AT-rich regions or short conserved sequences.
-
Enhanced Specificity and Mismatch Discrimination: The higher binding affinity of LNA® probes results in superior specificity. LNA®-containing probes exhibit a greater difference in Tm (ΔTm) between perfectly matched and mismatched targets compared to standard DNA probes. This makes them highly effective for applications requiring single-base discrimination, such as SNP genotyping and allele-specific PCR.[3]
-
Improved Sensitivity: Shorter LNA® probes can be designed with more efficient quenching and a higher signal-to-noise ratio, leading to increased sensitivity in detecting low-abundance transcripts.[4]
-
Flexible Assay Design: The ability to modulate the Tm by varying the number and position of LNA® monomers provides greater flexibility in qPCR assay design. This allows for the normalization of Tm across multiple probes in a multiplex assay, ensuring optimal performance under uniform cycling conditions.[1]
Primary Applications
-
Gene Expression Analysis: Achieve more accurate and reliable quantification of mRNA and lncRNA, even from samples with low target abundance.
-
Single Nucleotide Polymorphism (SNP) Genotyping: Attain clear discrimination between alleles with high confidence.[3]
-
Pathogen Detection: Develop highly specific and sensitive assays for the detection of viral and bacterial nucleic acids.
-
microRNA Analysis: Design short, high-affinity probes for the specific detection and quantification of mature microRNAs.
Quantitative Data Summary
The incorporation of LNA® monomers significantly impacts the thermal stability of qPCR probes. The following tables summarize the comparative melting temperatures (Tm) and the difference in Tm (ΔTm) between matched and mismatched probes.
| Probe Type | Probe Length (bases) | Matched Tm (°C) | Mismatched Tm (°C) | ΔTm (°C) | Reference |
| Unmodified DNA | 20-22 | ~65 | 59.6 - 64.6 | 1.5 - 5.6 | [3] |
| LNA®-modified | 14 | ~65 | 50.9 - 55.5 | 10.0 - 15.7 | [3] |
Table 1: Comparison of Unmodified DNA and LNA®-modified Probes for SNP Detection. This table illustrates the significant improvement in mismatch discrimination (ΔTm) with LNA®-modified probes.
| LNA® Position | ΔTm (°C) per LNA® Monomer |
| Internal | 2 - 8 |
| 5' terminus | Minimal effect |
| 3' terminus | Less stabilizing than internal |
Table 2: General Impact of LNA® Monomer Position on Tm. The increase in Tm is most pronounced when LNA® monomers are placed internally within the oligonucleotide sequence.
Experimental Protocols
Protocol 1: Design of LNA®-U Containing qPCR Probes
This protocol outlines key considerations for designing effective LNA®-U qPCR probes.
-
Probe Length: Design LNA®-containing probes to be shorter than their DNA counterparts, typically in the range of 12-20 nucleotides.[5]
-
Melting Temperature (Tm):
-
LNA® Placement:
-
For general gene expression probes, strategically substitute every third or fourth base with an LNA® monomer.[7]
-
For SNP detection, place a triplet of LNA® bases centered around the SNP site for maximal mismatch discrimination.[5]
-
Avoid placing LNA® at the extreme 3' end of a primer, as it can hinder polymerase extension.
-
-
Sequence Considerations:
-
Fluorophore and Quencher:
-
Select a suitable 5' reporter dye (e.g., FAM, HEX) and a 3' quencher (e.g., a dark quencher like BHQ®).
-
The 3'-end of the probe must be blocked (e.g., with a phosphate group or a quencher) to prevent extension by the DNA polymerase.[7]
-
Protocol 2: Synthesis of LNA®-U Containing Oligonucleotides
LNA®-U containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a DNA synthesizer.
-
Phosphoramidite Preparation: Dissolve the LNA®-U phosphoramidite and other standard DNA phosphoramidites (A, C, G, T) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Automated Synthesis:
-
Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the positions for LNA®-U incorporation.
-
A longer coupling time (e.g., 180-250 seconds) is generally required for the sterically hindered LNA® phosphoramidites compared to standard DNA phosphoramidites.[9]
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols (e.g., ammonium (B1175870) hydroxide).
-
Avoid using methylamine (B109427) for deprotection if the sequence contains methyl-benzoyl protected LNA®-C, as this can lead to an undesired modification.[9]
-
-
Purification: Purify the LNA®-containing oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for use in qPCR assays.
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.
Protocol 3: qPCR Assay Using LNA®-U Probes
This protocol provides a general guideline for setting up a qPCR experiment using LNA®-U containing probes. Optimization of reaction conditions may be necessary for specific targets and instruments.
-
Reaction Setup:
-
Prepare a master mix containing the following components on ice. The final reaction volume is typically 20-25 µL.
-
| Component | Final Concentration |
| qPCR Master Mix (2x) | 1x |
| Forward Primer | 200 - 900 nM |
| Reverse Primer | 200 - 900 nM |
| LNA®-U Probe | 100 - 250 nM |
| cDNA/DNA Template | <100 ng |
| Nuclease-free water | to final volume |
-
Thermal Cycling Protocol:
-
The following is a typical 2-step cycling protocol.
-
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
-
Controls:
-
No Template Control (NTC): Include a reaction with no template to check for contamination.
-
No Reverse Transcriptase Control (-RT): For RT-qPCR, include a control that omits the reverse transcriptase to check for genomic DNA contamination.
-
Positive Control: Include a sample known to contain the target sequence.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
For gene expression analysis, calculate the relative quantification using the ΔΔCt method with a validated reference gene.
-
For SNP genotyping, analyze the amplification plots for each allele-specific probe.
-
Visualizations
Caption: LNA®-enhanced hybridization mechanism.
Caption: Experimental workflow for qPCR using LNA® probes.
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 8. qiagen.com [qiagen.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols for LNA Probe-Based In Situ Hybridization on FFPE Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Locked Nucleic Acid (LNA) probes for in situ hybridization (ISH) on formalin-fixed paraffin-embedded (FFPE) tissues. LNA probes offer significant advantages for the detection of both messenger RNA (mRNA) and microRNA (miRNA) in challenging sample types like FFPE, enabling researchers to gain valuable insights into gene expression patterns within the tissue context.
Introduction to LNA Probes for ISH
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose ring is "locked" in a C3'-endo conformation, typically by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock significantly increases the thermal stability of the duplexes they form with complementary DNA or RNA targets.[1][2] For in situ hybridization, this high binding affinity translates into several key benefits:
-
Enhanced Sensitivity and Specificity: The high melting temperature (Tm) of LNA-target hybrids allows for more stringent washing conditions, reducing background noise and improving the signal-to-noise ratio.[1] This is particularly advantageous for detecting low-abundance transcripts.
-
Shorter Probe Lengths: The increased affinity of LNA probes allows for the use of shorter oligonucleotides (typically 14-25 nucleotides) compared to traditional DNA or RNA probes.[3][4] Shorter probes can more easily penetrate the cross-linked matrix of FFPE tissues, improving target accessibility.[1]
-
Excellent Mismatch Discrimination: LNA probes exhibit superior discrimination between perfectly matched and mismatched targets, making them ideal for distinguishing between closely related sequences, such as different splice variants or members of a gene family.[3]
-
Versatility: LNA probes can be designed to detect a wide range of RNA targets, including long mRNAs and short non-coding RNAs like miRNAs.[3][5]
Experimental Workflow Overview
The following diagram illustrates the general workflow for LNA probe-based ISH on FFPE tissues. Each step is critical for achieving optimal results and will be detailed in the subsequent protocols.
Caption: General workflow for LNA in situ hybridization on FFPE tissues.
Probe Design and Control Recommendations
Proper probe design and the inclusion of appropriate controls are paramount for successful and reliable LNA ISH experiments.
LNA Probe Design Guidelines
| Parameter | Recommendation | Rationale |
| Length | 20-25 nucleotides | Optimal for balancing specificity and tissue penetration.[6] |
| GC Content | 30-60% | Ensures stable hybridization without promoting non-specific binding.[6] |
| LNA Placement | Avoid stretches of more than 4 consecutive LNAs | Can lead to self-hybridization and reduce probe performance.[6] |
| Melting Temp (Tm) | Approximately 75°C | Provides a good starting point for optimizing hybridization temperature.[6] |
| Sequence Specificity | BLAST against target genome | Ensures the probe is unique to the target RNA and avoids off-target binding.[3] |
| Secondary Structure | Check for self-complementarity and hairpins | Can interfere with probe binding to the target sequence.[7] |
Essential Controls for LNA ISH
| Control Type | Description | Purpose |
| Positive Control Probe | Targets a ubiquitously expressed housekeeping gene (e.g., PPIB, UBC) or a small nuclear RNA (e.g., U6 snRNA).[8][9] | Validates the entire experimental procedure and confirms RNA integrity in the tissue. |
| Negative Control Probe | A scrambled sequence with no known homology to the target genome.[5][8] | Assesses the level of non-specific background signal. |
| No Probe Control | A slide processed without the addition of any probe. | Helps to identify background staining caused by the detection reagents. |
| RNase-Treated Control | A slide pre-treated with RNase before hybridization. | Confirms that the signal is specific to RNA. |
Detailed Experimental Protocols
The following protocols provide a starting point for LNA ISH on FFPE tissues. Optimization of incubation times, temperatures, and reagent concentrations may be necessary depending on the specific tissue type, target RNA, and probe used.
Protocol 1: Detection of mRNA in FFPE Tissues
This protocol is optimized for the detection of messenger RNA.
Materials:
-
FFPE tissue sections (4-6 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Nuclease-free water
-
Proteinase K
-
Hybridization buffer
-
LNA mRNA probe (hapten-labeled, e.g., DIG or Biotin)
-
Stringent wash buffers (e.g., SSC-based)
-
Blocking solution
-
Enzyme-conjugated antibody (e.g., anti-DIG-AP, Streptavidin-HRP)
-
Chromogenic substrate (e.g., NBT/BCIP, DAB)
-
Counterstain (e.g., Nuclear Fast Red, Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse slides in 100% ethanol: 2 x 3 minutes.
-
Immerse slides in 95% ethanol: 1 x 3 minutes.
-
Immerse slides in 70% ethanol: 1 x 3 minutes.
-
Immerse slides in 50% ethanol: 1 x 3 minutes.
-
Rinse in nuclease-free water: 2 x 2 minutes.
-
-
Protease-Induced Epitope Retrieval:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes. (Note: Optimal digestion time is tissue-dependent and requires optimization).
-
Wash slides in nuclease-free water: 2 x 2 minutes.
-
-
Hybridization:
-
Apply hybridization buffer containing the LNA probe (typically at a final concentration of 5-50 nM) to the tissue section.
-
Incubate in a humidified chamber at the optimal hybridization temperature (typically 20-30°C below the probe's Tm) for 1-2 hours.
-
-
Stringent Washes:
-
Wash slides in a high-stringency wash buffer at the hybridization temperature to remove non-specifically bound probes.
-
Perform a series of washes with decreasing salt concentrations (e.g., from 2X SSC to 0.2X SSC).
-
-
Immunological Detection:
-
Block non-specific binding sites with a blocking solution for 30 minutes at room temperature.
-
Incubate with an enzyme-conjugated antibody specific to the probe's hapten (e.g., anti-DIG-AP) for 1 hour at room temperature.
-
Wash slides to remove unbound antibody.
-
-
Signal Visualization:
-
Incubate slides with a chromogenic substrate until the desired signal intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable stain (e.g., Nuclear Fast Red).
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Detection of miRNA in FFPE Tissues
This protocol is specifically adapted for the detection of small microRNAs.
Materials:
-
Same as Protocol 1, with the following modifications:
-
LNA miRNA probe (double DIG-labeled is common for enhanced sensitivity).[5][8]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for cross-linking (optional but recommended for some protocols).[10]
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.[10]
-
-
Protease Digestion:
-
Incubate slides in Proteinase K solution at 37°C for a shorter duration, typically 5-15 minutes, to avoid loss of small RNA targets.[11]
-
-
Hybridization:
-
Apply hybridization buffer containing the LNA miRNA probe (typically at a final concentration of 10-40 nM).
-
Hybridize in a humidified chamber for 1 hour at a temperature optimized for the specific probe (often around 50-60°C).
-
-
Stringent Washes:
-
Perform stringent washes at a high temperature (e.g., 55°C) to ensure specificity.[10]
-
Use a series of SSC washes, for example:
-
5X SSC once
-
1X SSC twice
-
0.2X SSC twice
-
-
-
Immunological Detection, Signal Visualization, and Counterstaining:
-
Follow steps 5-7 from Protocol 1. For double DIG-labeled probes, an anti-DIG antibody is used.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | RNA degradation | Use RNase-free techniques and ensure proper tissue fixation (16-32 hours in 10% NBF is recommended). |
| Insufficient permeabilization | Optimize Proteinase K digestion time and concentration. | |
| Suboptimal hybridization | Adjust hybridization temperature and/or probe concentration. | |
| High Background | Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) with fresh xylene. |
| Non-specific probe binding | Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).[12] | |
| Non-specific antibody binding | Increase blocking time or use a different blocking reagent. | |
| Poor Tissue Morphology | Over-digestion with protease | Reduce Proteinase K incubation time or concentration. |
| Harsh pretreatment | Use milder target retrieval conditions if applicable. | |
| Tissue Detachment | Slides not properly coated | Use positively charged slides. |
| Excessive washing | Handle slides gently during wash steps. |
Data Interpretation and Quantitative Analysis
The results of LNA ISH are typically analyzed qualitatively by assessing the localization and intensity of the signal within different cells and tissue compartments. For a more quantitative approach, a scoring system can be employed.
| Score | Criteria |
| 0 | No staining or <1 dot per 10 cells |
| 1 | 1-3 dots per cell |
| 2 | 4-9 dots per cell |
| 3 | 10-15 dots per cell and <10% dots in clusters |
| 4 | >15 dots per cell and >10% dots in clusters |
This scoring guideline is adapted from RNAscope and can be modified based on the specific target and tissue.
Signaling Pathway Visualization
The following is an example of how Graphviz can be used to depict a simplified signaling pathway that might be investigated using LNA ISH. This example shows a generic receptor tyrosine kinase (RTK) pathway.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
By using LNA ISH probes targeting the mRNA of key components in such pathways (e.g., the RTK, Raf, or the target gene), researchers can visualize the spatial expression patterns of these transcripts and infer pathway activity in different cell types within a tissue.
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Custom LNA Fish Probes [qiagen.com]
- 7. Multiplexed miRNA Fluorescence In Situ Hybridization for Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miRCURY LNA miRNA ISH Optimization Kits (FFPE) [qiagen.com]
- 9. Single-molecule RNA in situ detection in clinical FFPE tissue sections by vsmCISH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Purification of LNA-Modified Oligonucleotides by High-Performance Liquid Chromatography
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of nucleic acid analogs that contain at least one LNA monomer, where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This modification results in enhanced thermal stability, improved binding affinity to complementary DNA and RNA strands, and increased resistance to nuclease degradation.[1] These favorable properties make LNA-modified oligonucleotides valuable tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes.
The synthesis of oligonucleotides, however, inherently produces a mixture of the desired full-length product and various impurities, such as truncated sequences (n-1, n-2), and other synthesis-related byproducts.[2] For many applications, especially therapeutic use, achieving high purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of LNA-modified oligonucleotides, offering high resolution and the ability to separate the full-length product from closely related impurities.[2] This application note provides detailed protocols for the purification of LNA-modified oligonucleotides using two primary HPLC methods: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Chromatographic Principles
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by an ion-pairing agent, typically a tertiary amine like triethylammonium (B8662869) acetate (B1210297) (TEAA), which forms a neutral, hydrophobic complex.[3] This complex can then be retained on a hydrophobic stationary phase, such as a C8 or C18 column. Elution is achieved by increasing the concentration of an organic solvent, like acetonitrile, in the mobile phase. Longer oligonucleotides, having more phosphate groups and thus interacting with more ion-pairing agent, are generally more retained and elute later. This method is particularly effective for purifying oligonucleotides with hydrophobic modifications.[4]
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone.[1] The stationary phase consists of a positively charged resin that binds the negatively charged oligonucleotides. Elution is accomplished by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase.[1] Longer oligonucleotides possess a greater negative charge and therefore bind more tightly to the column, requiring a higher salt concentration for elution. AEX HPLC can provide excellent resolution for separating full-length sequences from shorter failure sequences.
Experimental Workflow
The general workflow for the purification of LNA-modified oligonucleotides by HPLC involves several key steps, from initial sample preparation to the analysis of the final purified product.
Caption: Workflow for HPLC purification of LNA-modified oligonucleotides.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of LNA-modified oligonucleotides using different HPLC methods. The values are representative and can vary depending on the specific oligonucleotide sequence, length, and synthesis efficiency.
| Purification Method | Crude Purity (%) | Purified Purity (%) | Typical Yield (%) |
| IP-RP HPLC | < 50 - 80 | > 85 - 95 | > 50 |
| AEX HPLC | < 50 - 80 | > 90 - 98 | 40 - 60 |
| Dual Purification (RP+AEX) | < 50 - 80 | > 98 | 30 - 50 |
Note: Purity is typically determined by analytical HPLC peak area percentage. Yield is dependent on the fraction pooling strategy.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol is suitable for the purification of LNA-modified oligonucleotides up to approximately 60 bases in length.[5]
1. Materials and Reagents:
-
Crude, deprotected LNA-modified oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in HPLC-grade water.
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in 50% acetonitrile/water.[6]
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 10 mm, 10 µm particle size)[6]
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude LNA-oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Flow Rate: 4.0 mL/min[6]
-
Column Temperature: 50-60 °C (elevated temperature can improve peak shape by reducing secondary structures)
-
Detection Wavelength: 260 nm
-
Injection Volume: 100 µL to 1.2 mL, depending on column dimensions and loading capacity.[6]
-
Gradient Program:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)[6]
-
22-25 min: 100% B
-
25-30 min: 0% B (re-equilibration)
-
4. Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the main peak eluting from the column.
-
Analyze the purity of each fraction using analytical IP-RP HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
If TEAA was used, perform a salt exchange to a sodium salt form, which is more suitable for biological applications.[3]
-
Desalt the pooled fractions using a suitable method like size-exclusion chromatography.
-
Lyophilize the desalted solution to obtain the purified LNA-oligonucleotide as a dry powder.
Protocol 2: Anion-Exchange (AEX) HPLC Purification
This protocol is highly effective for separating oligonucleotides based on length and is suitable for a wide range of LNA-modified oligonucleotides.
1. Materials and Reagents:
-
Crude, deprotected LNA-modified oligonucleotide
-
Mobile Phase A: 10 mM NaOH, pH 12 in HPLC-grade water.
-
Mobile Phase B: 10 mM NaOH, 1.5 M NaCl, pH 12 in HPLC-grade water.
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., DNAPac PA200 or similar)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude LNA-oligonucleotide in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
3. HPLC Method:
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 100 µL to 1 mL, depending on column capacity.
-
Gradient Program:
-
0-5 min: 0% B
-
5-35 min: 0-60% B (linear gradient)
-
35-40 min: 60-100% B
-
40-45 min: 100% B
-
45-55 min: 0% B (re-equilibration)
-
4. Fraction Collection and Post-Processing:
-
Collect fractions across the main product peak.
-
Perform purity analysis on the collected fractions using analytical AEX or IP-RP HPLC.
-
Pool fractions that meet the required purity specifications.
-
Desalt the pooled fractions to remove the high concentration of NaCl.
-
Lyophilize the final solution to obtain the purified product.
Challenges and Solutions in LNA-Oligonucleotide Purification
-
Secondary Structures: LNA modifications can enhance the formation of secondary structures (e.g., hairpins, duplexes), which can lead to peak broadening and poor resolution.
-
Solution: Increasing the column temperature (e.g., 60-80 °C) and/or using denaturing mobile phases (e.g., high pH in AEX) can help disrupt these structures and improve peak shape.[7]
-
-
Co-elution of Impurities: Closely related impurities, such as n-1 failure sequences, can be difficult to separate from the full-length product.
-
Solution: Optimizing the gradient slope is crucial. A shallower gradient over the elution range of the target oligonucleotide can significantly enhance resolution.[8]
-
-
Hydrophobicity of LNA: The LNA modification can alter the overall hydrophobicity of the oligonucleotide.
-
Solution: The choice of ion-pairing agent and the organic solvent gradient in IP-RP HPLC may need to be adjusted to achieve optimal retention and separation.[9]
-
Conclusion
Both IP-RP-HPLC and AEX-HPLC are robust and reliable methods for the purification of LNA-modified oligonucleotides. The choice between the two often depends on the specific characteristics of the oligonucleotide, the nature of the impurities, and the desired final purity. IP-RP HPLC is often favored for its versatility with various modified oligonucleotides, while AEX HPLC can offer superior resolution for length-based separations. For applications requiring exceptionally high purity, a dual purification strategy employing both techniques sequentially can be implemented. Careful optimization of the chromatographic conditions is key to achieving high-purity, high-yield LNA-modified oligonucleotides suitable for demanding research and therapeutic applications.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. agilent.com [agilent.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. waters.com [waters.com]
- 8. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for LNA-based Probes in Single Nucleotide Polymorphism (SNP) Genotyping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Locked Nucleic Acid (LNA)-based probes in Single Nucleotide Polymorphism (SNP) genotyping. LNA technology offers superior sensitivity and specificity, making it an invaluable tool for researchers and professionals in genetics, diagnostics, and drug development.
Introduction to LNA-based Probes
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural modification results in an unprecedented increase in the thermal stability of duplexes when LNA-containing oligonucleotides hybridize to their complementary DNA or RNA targets.[1] This high-affinity binding allows for the use of shorter probes, which in turn enhances mismatch discrimination, a critical feature for accurate SNP genotyping.[1][2] The significant difference in melting temperature (ΔTm) between a perfectly matched and a mismatched LNA probe can be as high as 20°C, a level of discrimination not achievable with standard DNA probes.[2]
The superior specificity and sensitivity of LNA probes make them ideal for a variety of SNP genotyping applications, including real-time PCR, fluorescence polarization, and microarray analysis.[2][3]
Key Advantages of LNA Probes for SNP Genotyping:
-
Enhanced Specificity: The locked structure of LNA monomers significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for stringent hybridization conditions and superior discrimination against mismatched sequences.[2]
-
Increased Sensitivity: The high binding affinity enables the use of shorter probes, which are more effective at distinguishing single-base mismatches.[1][2]
-
Design Flexibility: The ability to strategically place LNA bases within a DNA oligonucleotide allows for the fine-tuning of probe Tm, facilitating multiplex assay design.
-
Versatility: LNA probes can be integrated into various genotyping platforms, offering flexibility in experimental design.[2][3]
LNA Probe Design and Synthesis
Effective SNP genotyping using LNA probes begins with careful probe design. The following are general guidelines for designing LNA-based probes for SNP detection:
-
Probe Length: LNA probes for SNP genotyping are typically short, ranging from 12 to 20 nucleotides in length.[4] This short length is a key factor in achieving high specificity.
-
LNA Placement: For optimal mismatch discrimination, a triplet of LNA bases is often centered on the SNP location.[4]
-
Melting Temperature (Tm): Probes should be designed to have a melting temperature in the range of 63-65°C.[4] The Tm can be adjusted by varying the number and position of LNA modifications.
-
Sequence Considerations: Avoid sequences prone to forming secondary structures like hairpins and homodimers.[4]
LNA probes can be custom synthesized by various commercial vendors. They are typically synthesized using standard phosphoramidite (B1245037) chemistry and can be labeled with a variety of fluorophores and quenchers for use in different detection formats.
Quantitative Data Summary
The performance of LNA-based probes in SNP genotyping has been compared to other technologies, demonstrating their superior or equivalent capabilities.
| Performance Metric | LNA Probes | TaqMan MGB Probes | Standard DNA Probes | Reference(s) |
| ΔTm for Single Mismatch | Often around 20°C | Generally lower than LNA probes | ΔTm is usually small (0.5–3°C) for a 25 bp probe | [1][2] |
| Sensitivity | High | High | Lower | [3][5] |
| Specificity | High | High | Lower | [3][5] |
| Assay Performance (5'-nuclease PCR) | Equivalent to MGB probes | Equivalent to LNA probes | Not applicable | [3][5] |
Signaling Pathway and Experimental Workflow Diagrams
LNA Probe Signaling in 5'-Nuclease Assay
Caption: LNA probe signaling in a 5'-nuclease assay for SNP detection.
General Experimental Workflow for LNA-based Real-Time PCR SNP Genotyping
Caption: A streamlined workflow for SNP genotyping using LNA probes in real-time PCR.
Logical Relationships in LNA Probe Design for SNP Genotyping
Caption: Logical flow of LNA probe design parameters to achieve optimal SNP genotyping results.
Experimental Protocols
Protocol 1: LNA-based Real-Time PCR for SNP Genotyping
This protocol is adapted from a study utilizing LNA hybridization probes on a real-time PCR platform for SNP genotyping.[3]
Materials:
-
Genomic DNA samples
-
PCR primers flanking the SNP of interest
-
Two LNA probes, each specific for one allele of the SNP, labeled with different fluorophores (e.g., FAM and JOE/HEX/VIC) and a quencher (e.g., BHQ1).[6]
-
Real-time PCR master mix (e.g., MasterAmp PCR PreMix I)
-
Taq polymerase
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a master mix for the number of reactions to be performed, including a no-template control (NTC).
-
For a 25 µL reaction volume, add the following components:[3]
-
200 nM of each PCR primer
-
100 nM of each LNA probe
-
1x Real-time PCR Master Mix
-
1.0 U Taq polymerase
-
24 ng of genomic DNA
-
Nuclease-free water to a final volume of 25 µL
-
-
-
Real-Time PCR Cycling Conditions:
-
Perform the real-time PCR using the following cycling conditions:[6]
-
Initial Denaturation: 95°C for 4 minutes
-
Cycling (45 cycles):
-
95°C for 15 seconds
-
60°C for 45 seconds (acquire fluorescence data at the end of this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification curves for each fluorophore.
-
Generate an allelic discrimination plot (also known as a scatter plot or cluster plot) by plotting the end-point fluorescence signals of the two fluorophores against each other.
-
Samples will cluster into three groups corresponding to the three possible genotypes: homozygous for allele 1, homozygous for allele 2, and heterozygous. The NTC should show no amplification.
-
Protocol 2: LNA-based SNP Genotyping using Fluorescence Polarization (FP)
This protocol provides a general framework for homogeneous SNP genotyping using fluorescently labeled LNA probes and FP detection.[7][8]
Materials:
-
PCR-amplified DNA containing the SNP of interest (single-stranded target is preferred)
-
Two LNA probes (e.g., hexamer or heptamer), each specific for one allele, labeled with a suitable fluorophore (e.g., rhodamine or HEX).[8]
-
Buffer for FP measurement (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)
-
Fluorescence polarization reader
Procedure:
-
Preparation of Single-Stranded Target DNA:
-
If starting with a double-stranded PCR product, generate a single-stranded target. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand (e.g., using T7 gene 6 exonuclease on a PCR product where one primer is phosphorothioate-modified).[7]
-
-
Hybridization and FP Measurement:
-
In a suitable microplate, mix the single-stranded DNA target with the fluorescently labeled LNA probe in the FP measurement buffer.
-
Incubate the mixture to allow for hybridization.
-
Measure the fluorescence polarization of the sample. An increase in FP indicates hybridization of the probe to the target.
-
-
Allelic Discrimination:
-
Perform two separate reactions for each sample, one with the LNA probe for allele 1 and the other with the LNA probe for allele 2.
-
Alternatively, for multiplexing, use probes labeled with different fluorophores that can be distinguished by the FP reader.[8]
-
A significant increase in FP will only be observed when the LNA probe is perfectly complementary to the target DNA. By comparing the FP values from the two reactions, the genotype of the sample can be determined.
-
Troubleshooting and Further Considerations
-
Ambiguous Genotype Calls: In real-time PCR, ambiguous calls can arise from variations in PCR efficiency or low DNA quality. Implementing stringent data quality control criteria can help in resolving these issues.[3]
-
Assay Optimization: For new SNP targets, optimization of primer and probe concentrations, as well as annealing temperature, may be necessary to achieve optimal performance.
-
Multiplexing: The high specificity of LNA probes makes them well-suited for multiplexed SNP genotyping assays. When designing multiplex assays, ensure that the fluorophores used have minimal spectral overlap.
By leveraging the unique properties of LNA, researchers and drug development professionals can achieve highly accurate and reliable SNP genotyping, advancing our understanding of genetic variation and its role in health and disease.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNP Detection [qiagen.com]
- 3. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gene-quantification.de [gene-quantification.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Locked Nucleic Acid (LNA) in Digital PCR and Multiplex PCR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogs where the ribose ring is structurally constrained by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This "locked" conformation enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA sequences.[1][2][3] Each incorporation of an LNA monomer into a DNA or RNA oligonucleotide increases the melting temperature (Tm) of the duplex by 2–8°C.[1][2] This significant increase in thermal stability allows for the design of shorter primers and probes that maintain high hybridization efficiency, a feature particularly advantageous for challenging targets.[1][2] The enhanced binding specificity of LNA oligonucleotides makes them ideal tools for applications requiring high discrimination between closely related sequences, such as single nucleotide polymorphism (SNP) genotyping and the detection of rare mutations.[4][5][6][7]
The superior properties of LNA technology, including increased sensitivity, specificity, and thermal stability, have led to its widespread adoption in various molecular biology techniques, most notably in digital PCR (dPCR) and multiplex PCR assays.[8][9][10][11][12]
Advantages of LNA in PCR-Based Assays
The incorporation of LNA into primers and probes offers several key advantages over traditional DNA oligonucleotides in PCR applications:
-
Enhanced Sensitivity and Specificity: LNA's high binding affinity allows for the reliable detection of low-abundance targets.[1][2][11] This is crucial in applications such as the analysis of circulating cell-free DNA (ccfDNA) for cancer mutations.[8][13] The increased specificity enables the accurate discrimination of sequences with single-nucleotide differences, reducing false-positive results in allele-specific PCR and SNP detection.[4][5][6][7]
-
Improved Assay Design for Difficult Targets: LNA modification enables the design of shorter probes and primers that can effectively target AT-rich regions, short RNA sequences, and regions with high secondary structure, which are often challenging for conventional DNA oligos.[1][2][9]
-
Tm Normalization for Multiplexing: By varying the number of LNA bases, the melting temperatures of different primer pairs can be normalized to a narrow range.[1][2] This is a critical feature for successful multiplex PCR, where multiple targets are amplified simultaneously under the same thermal cycling conditions.[11][12]
-
Allele-Specific Amplification: LNA-modified primers, particularly with an LNA base at or near the 3'-end, significantly improve the discrimination between matched and mismatched templates, making them highly effective for allele-specific PCR (AS-PCR).[4][5][6][7]
-
PCR Clamping: LNA oligonucleotides can be used as "clamps" to suppress the amplification of wild-type or other unwanted sequences, thereby enriching for the amplification of rare variants.[14][15][16][17]
Application of LNA in Digital PCR (dPCR)
Digital PCR is a highly precise method for the absolute quantification of nucleic acids. The partitioning of the sample into thousands of individual reactions allows for the sensitive detection of rare events.[10][18] LNA technology further enhances the capabilities of dPCR, particularly in the following areas:
-
Rare Mutation Detection: In oncology research, dPCR combined with LNA-based assays enables the highly sensitive detection of rare mutations in complex samples like liquid biopsies.[8][13][18][19][20] LNA-enhanced primers and probes can reliably detect mutations present at frequencies as low as 0.1%.[10][18][19][21]
-
Copy Number Variation (CNV) Analysis: The precision of dPCR is well-suited for determining copy number variations. LNA probes can be designed to accurately quantify specific gene duplications or deletions.
-
Gene Expression Analysis: LNA-based dPCR assays provide absolute quantification of mRNA and long non-coding RNA (lncRNA) levels with high sensitivity and specificity, even from samples with low RNA content.[1][9]
Quantitative Data Summary: LNA in dPCR
| Application | Target | LNA Enhancement | Observed Improvement | Reference |
| Rare Mutation Detection | Oncogenic mutations in ccfDNA | LNA-enhanced primers and probes | Detection of mutations at 0.1% frequency in a wild-type background. | [10][18][19][21] |
| Gene Expression | mRNA and lncRNA | LNA-enhanced primers | Accurate detection starting from 1 RNA copy. | [9] |
| Allelic Discrimination | Imprinted gene Ube3a | Allele-specific LNA TaqMan probes | Enhanced hybridization affinity and reaction specificity for distinguishing parental alleles. | [22] |
Application of LNA in Multiplex PCR
Multiplex PCR allows for the simultaneous amplification of multiple targets in a single reaction, saving time, reagents, and precious sample material. However, designing effective multiplex assays can be challenging due to potential primer-dimer formation and competition between amplification reactions. LNA technology helps to overcome these challenges:
-
Enhanced Multiplexing Capability: LNA-modified primers can be designed to have uniform melting temperatures, which is crucial for efficient and specific amplification of multiple targets under a single set of cycling conditions.[11][12]
-
Pathogen Detection: LNA-based multiplex PCR assays have been developed for the simultaneous detection of multiple viral or bacterial pathogens with high sensitivity and specificity.[12][23]
-
Genotyping: LNA probes are used in multiplex assays for SNP genotyping, allowing for the simultaneous analysis of multiple genetic variations.[24][25][26][27]
-
Universal Probe Systems: A novel approach in multiplex ddPCR utilizes a single universal LNA probe in combination with target-specific primers that have a universal tag. This reduces the cost and complexity of multiplex probe-based assays.[28][29][30]
Quantitative Data Summary: LNA in Multiplex PCR
| Application | Target | LNA Enhancement | Observed Improvement | Reference |
| Pathogen Detection | Five swine viruses | LNA-based universal primers | Higher analytical sensitivity and efficiency compared to conventional primers. Lower limit of detection of 1.1-1.9 pg per reaction. | [12] |
| Antibiotic Resistance | 13 bacterial antibiotic resistance genes | Multiplex LNA-qPCR | 100% specificity with no cross-reaction among 27 bacterial strains. | [23] |
| GMO Detection | Three GM rice events | Universal LNA probe-mediated ddPCR | High sensitivity and accuracy in both simplex and triplex assays. | [28][29] |
Experimental Protocols
Protocol 1: Allele-Specific PCR using LNA-Modified Primers for SNP Genotyping
This protocol provides a general framework for setting up an allele-specific PCR using LNA-modified primers to detect a single nucleotide polymorphism.
1. Primer Design:
- Design two allele-specific forward primers, one for the wild-type allele and one for the mutant allele.
- Incorporate one or two LNA bases at or near the 3'-end of the primers, corresponding to the SNP site, to enhance allelic discrimination.[4][5][6] Placing the LNA one position away from the 3' end can improve PCR efficiency.[4]
- Design a common reverse primer.
- Aim for a primer length of 18-25 base pairs and a Tm between 55-65°C.[31]
2. PCR Reaction Setup:
| Component | Final Concentration |
| 2x PCR Master Mix | 1x |
| Allele-Specific LNA Forward Primer | 0.2 - 0.5 µM |
| Common Reverse Primer | 0.2 - 0.5 µM |
| Template DNA | 1-100 ng |
| Nuclease-Free Water | to final volume |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 35-40 |
| Annealing/Extension | 60-68°C | 30-60 sec |
4. Data Analysis:
- Analyze the PCR products by gel electrophoresis. The presence of a band in the reaction with the corresponding allele-specific primer indicates the genotype.
- For real-time PCR, analyze the amplification curves (Cq values) for each allele-specific reaction. A significant difference in Cq values between the matched and mismatched reactions indicates successful allelic discrimination.[6]
Protocol 2: LNA-Enhanced Probe-Based Digital PCR for Rare Mutation Detection
This protocol outlines the steps for performing a dPCR experiment to detect a rare mutation using LNA-enhanced hydrolysis probes.
1. Assay Design:
- Design a primer pair flanking the mutation site.
- Design two hydrolysis probes: one specific for the wild-type allele and one for the mutant allele, each labeled with a different fluorophore (e.g., FAM and HEX).[19][32]
- Incorporate 2-3 LNA bases within the probes, particularly at the mutation site, to increase the ΔTm between the perfectly matched and mismatched probes.[4]
- The probe Tm should ideally be 4-10°C higher than the primer Tm.[31]
2. dPCR Reaction Setup (for a QIAcuity system, as an example):
| Component | Final Concentration |
| 2x QIAcuity EG PCR Kit | 1x |
| LNA Mutation Assay (Primers and Probes) | 1x |
| Template DNA (e.g., ccfDNA) | 1-50 ng |
| Nuclease-Free Water | to final volume |
3. Droplet Generation and Thermal Cycling:
- Load the reaction mix into a nanoplate (e.g., QIAcuity Nanoplate).
- The dPCR instrument will partition the sample into thousands of droplets.
- Perform thermal cycling according to the manufacturer's recommendations. A typical program includes an initial denaturation, followed by 40-50 cycles of denaturation and annealing/extension.
4. Data Acquisition and Analysis:
- The instrument measures the fluorescence of each individual droplet after PCR.
- The software calculates the concentration of mutant and wild-type alleles based on the number of positive and negative droplets for each fluorophore, using Poisson statistics.
- The fractional abundance of the mutation is determined by the ratio of mutant copies to the total number of wild-type and mutant copies.
Protocol 3: LNA Clamp PCR for Suppression of Wild-Type Amplification
This protocol describes the use of an LNA oligonucleotide to block the amplification of a wild-type sequence, thereby enriching for the detection of a rare variant.
1. Oligonucleotide Design:
- Design standard PCR primers that amplify both the wild-type and mutant sequences.
- Design an LNA clamp oligonucleotide that is complementary to the wild-type sequence within the amplified region. The clamp should overlap with one of the primer binding sites.[14]
- The LNA clamp should have a higher Tm than the PCR primers.
- Modify the 3'-end of the LNA clamp (e.g., with a phosphate (B84403) group) to prevent its extension by the DNA polymerase.[14]
2. PCR Reaction Setup:
| Component | Final Concentration |
| 2x PCR Master Mix | 1x |
| Forward Primer | 0.2 - 0.5 µM |
| Reverse Primer | 0.2 - 0.5 µM |
| LNA Clamp | 1.0 - 4.0 µM (optimize concentration)[14] |
| Template DNA | 1-100 ng |
| Nuclease-Free Water | to final volume |
3. Thermal Cycling Conditions (Three-Step):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 1 min | 30-40 |
| LNA Clamp Annealing | 70°C (or higher than primer Ta) | 1 min | |
| Primer Annealing | 54°C | 1 min | |
| Extension | 72°C | 2 min | |
| Final Extension | 72°C | 10 min | 1 |
4. Data Analysis:
- Analyze the PCR products by gel electrophoresis, sequencing, or dPCR to detect the enriched mutant sequence. The reaction without the LNA clamp should show amplification of the predominant wild-type sequence, while the clamped reaction should show preferential amplification of the mutant.
Visualizations
Caption: LNA bases (+T, +C) increase duplex stability and melting temperature (Tm).
Caption: Workflow of LNA-enhanced digital PCR for absolute quantification.
Caption: LNA enables simultaneous amplification of multiple targets in one reaction.
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Locked Nucleic Acids | KCAS Bio [kcasbio.com]
- 4. SNP Detection [qiagen.com]
- 5. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiplex detection of oncogenic mutations using LNA-based assays on the QIAcuity digital PCR system [qiagen.com]
- 9. QuantiNova LNA PCR Assays for Digital PCR [qiagen.com]
- 10. Custom dPCR LNA Assays [qiagen.com]
- 11. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel multiplex PCR assay using locked nucleic acid (LNA)-based universal primers for the simultaneous detection of five swine viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Application of Locked Nucleic Acid (LNA) Oligonucleotide–PCR Clamping Technique to Selectively PCR Amplify the SSU rRNA Genes of Bacteria in Investigating the Plant-Associated Community Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Locked Nucleic Acid (LNA) Primer and PCR Clamping by LNA Oligonucleotide to Enhance the Amplification of Internal Transcribed Spacer (ITS) Regions in Investigating the Community Structures of Plant–Associated Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Application of Locked Nucleic Acid (LNA) Primer and PCR Clamping by LNA Oligonucleotide to Enhance the Amplification of Internal Transcribed Spacer (ITS) Regions in Investigating the Community Structures of Plant-Associated Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Details - dPCR LNA Mutation Assays - LARVOL VERI [veri.larvol.com]
- 19. dPCR LNA - Mutation Assay | QIAGEN [qiagen.com]
- 20. Multiplex detection of oncogenic mutations using LNA-based assays on the QIAcuity digital PCR system [labroots.com]
- 21. dPCR LNA Mutation Assay (200) | Saaskin - Premium Products [saaskin.com]
- 22. Imprinting analysis by droplet digital PCR coupled with locked nucleic acid TaqMan probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Locked Nucleic Acid (LNA)-Based Real-Time PCR Assay for the Rapid Detection of Multiple Bacterial Antibiotic Resistance Genes Directly from Positive Blood Culture | PLOS One [journals.plos.org]
- 24. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Universal LNA Probe-Mediated Multiplex Droplet Digital Polymerase Chain Reaction for Ultrasensitive and Accurate Quantitative Analysis of Genetically Modified Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. stillatechnologies.com [stillatechnologies.com]
- 32. geneglobe.qiagen.com [geneglobe.qiagen.com]
LNA Probes for Enhanced Fluorescence In Situ Hybridization (FISH) Protocols
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) probes represent a significant advancement in fluorescence in situ hybridization (FISH) technology. These modified oligonucleotides contain LNA monomers, which are RNA nucleotides with a methylene (B1212753) bridge that "locks" the ribose ring in an ideal conformation for hybridization. This structural constraint confers unique properties to LNA probes, leading to dramatically improved performance in FISH assays compared to traditional DNA probes. This document provides detailed application notes, quantitative performance data, and comprehensive protocols for the use of LNA probes in FISH for the detection of mRNA and miRNA targets.
LNA probes offer several key advantages, including increased thermal stability, enhanced binding affinity, and superior specificity.[1][2] These features allow for the design of shorter probes with higher melting temperatures (Tm), which is particularly beneficial for targeting short nucleic acid sequences like microRNAs (miRNAs).[3][4] The enhanced binding affinity also contributes to a higher signal-to-noise ratio, enabling the detection of low-abundance targets.[3]
Quantitative Performance Data
The incorporation of LNA monomers into oligonucleotide probes results in quantifiable improvements in key hybridization parameters. The following tables summarize the enhanced performance characteristics of LNA probes compared to conventional DNA probes.
| Parameter | DNA Probe | LNA Probe | Fold Improvement/Benefit | Reference |
| Melting Temperature (Tm) Increase per Modification | N/A | +2 to +8 °C | Higher stringency washes, shorter probes | [1] |
| Fluorescence Signal Intensity | Baseline | Up to 22-fold increase | Enhanced detection of low-abundance targets | [5] |
| Signal-to-Noise Ratio | Standard | Significantly Higher | Clearer signals, reduced background | [3] |
| Probe Length | Typically 20-50 bases | Can be as short as 15-25 bases | Better penetration, targeting of short RNAs | [1] |
Table 1: Comparison of LNA and DNA Probe Performance in FISH. This table highlights the significant advantages of LNA probes in terms of thermal stability, signal intensity, and design flexibility.
LNA Probe Structure
The enhanced properties of LNA probes stem from the unique structure of the LNA monomer. The methylene bridge between the 2'-O and 4'-C of the ribose sugar locks the molecule in a C3'-endo conformation, which is the ideal geometry for Watson-Crick base pairing.
Caption: LNA probe structure with a locked ribose ring.
Experimental Protocols
This section provides detailed protocols for performing FISH with LNA probes for the detection of mRNA and miRNA in cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. LNA-FISH Protocol for mRNA Detection in Cultured Cells
This protocol outlines the steps for detecting specific mRNA molecules in adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Wash Buffer A: 2x SSC, 50% Formamide
-
Wash Buffer B: 2x SSC
-
Wash Buffer C: 1x SSC
-
Hybridization Buffer: 50% Formamide, 2x SSC, 10% Dextran Sulfate, 20 mM RVC, 0.2 mg/mL BSA
-
LNA Probe (fluorophore-labeled)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with Permeabilization Buffer for 5 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-warm Hybridization Buffer to 37°C.
-
Dilute the LNA probe in Hybridization Buffer to a final concentration of 1-10 nM.
-
Apply the hybridization solution to the coverslips.
-
Incubate in a humidified chamber at the calculated hybridization temperature (typically 30°C below the probe's Tm) for 1-4 hours.
-
-
Washing:
-
Wash the coverslips in pre-warmed Wash Buffer A for 15 minutes at the hybridization temperature.
-
Wash twice in pre-warmed Wash Buffer B for 10 minutes each at room temperature.
-
Wash once in Wash Buffer C for 5 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
-
II. LNA-FISH Protocol for miRNA Detection in FFPE Tissue Sections
This protocol is optimized for the detection of short miRNA targets in FFPE tissues.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
DEPC-treated Water
-
Proteinase K (20 µg/mL) in PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization Buffer (as above)
-
LNA miRNA Probe (double DIG-labeled)
-
Anti-DIG-AP (alkaline phosphatase-conjugated anti-digoxigenin) antibody
-
NBT/BCIP substrate
-
Nuclear Fast Red
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate through a series of ethanol washes: 100% (twice, 5 min each), 95% (5 min), 70% (5 min).
-
Rinse with DEPC-treated water.
-
-
Permeabilization:
-
Digest with Proteinase K for 10 minutes at 37°C.
-
Wash twice with PBS.
-
-
Post-fixation:
-
Fix with 4% PFA for 10 minutes.
-
Wash twice with PBS.
-
-
Hybridization:
-
Apply LNA miRNA probe (25-50 nM) in Hybridization Buffer.
-
Incubate overnight at 50-60°C in a humidified chamber.
-
-
Washing:
-
Wash in 5x SSC at the hybridization temperature for 10 minutes.
-
Wash in 1x SSC at the hybridization temperature for 10 minutes.
-
Wash in 0.2x SSC at room temperature for 5 minutes.
-
Wash in PBS at room temperature for 5 minutes.
-
-
Immunodetection:
-
Block with 2% sheep serum in PBS for 30 minutes.
-
Incubate with Anti-DIG-AP antibody (1:500) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Colorimetric Detection:
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
LNA-FISH Experimental Workflow
The following diagram illustrates the key steps in a typical LNA-FISH experiment, from sample preparation to final analysis.
Caption: A streamlined workflow for LNA-FISH experiments.
Conclusion
LNA-enhanced FISH probes offer a powerful solution for the sensitive and specific detection of RNA targets in situ. Their superior hybridization properties enable robust detection of both long and short RNA molecules with high signal intensity and specificity. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement LNA-FISH in their studies, paving the way for more precise spatial and quantitative analysis of gene expression in various biological contexts.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
Designing LNA® Primers for Enhanced PCR Specificity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) bases are a class of modified RNA nucleotides that significantly enhance the performance of oligonucleotide primers and probes used in Polymerase Chain Reaction (PCR). The defining feature of an LNA is a methylene (B1212753) bridge that connects the 2' oxygen of the ribose sugar to the 4' carbon, locking the ribose in a C3'-endo conformation. This structural change increases the binding affinity (melting temperature, Tm) of the oligonucleotide to its complementary target sequence, leading to unprecedented sensitivity and specificity.[1][2]
These application notes provide a comprehensive guide to designing and using LNA-enhanced primers to improve PCR specificity, particularly for challenging applications such as allele-specific PCR, multiplexing, and detection of low-abundance targets.
Key Advantages of LNA® Primers in PCR
-
Enhanced Specificity: The high binding affinity of LNA bases allows for the design of shorter primers with higher melting temperatures, reducing the likelihood of non-specific binding and primer-dimer formation.[3][4] LNA primers exhibit exceptional mismatch discrimination, making them ideal for applications requiring the detection of single nucleotide polymorphisms (SNPs).[5]
-
Increased Sensitivity: The enhanced binding strength of LNA primers can lead to more efficient amplification, resulting in higher yields and the ability to detect targets from as little as 5 pg of template DNA.[3] This is particularly beneficial when working with challenging samples like biofluids and FFPE tissues.[5]
-
Improved Multiplexing: The ability to design highly specific primers with normalized melting temperatures simplifies the development of robust multiplex PCR assays.[3]
-
Flexibility in Primer Design: The increased Tm per LNA base (approximately 2-8°C) provides greater flexibility in primer design, especially for AT-rich regions where standard DNA primers may have suboptimal melting temperatures.[6][7]
LNA® Primer Design Guidelines
Effective LNA primer design is crucial for achieving optimal PCR performance. The placement and number of LNA bases within a primer are critical factors that influence specificity and efficiency.
General Design Recommendations:
| Parameter | Recommendation | Rationale |
| LNA Placement | Introduce LNAs where specificity is most needed, such as at SNP positions or towards the 3'-end for allele-specific PCR.[8] For general PCR, placing LNAs near the 5'-end can enhance stability without increasing mispriming.[6][9] | Placing LNAs at the 3'-end can stabilize mispriming events, so this should be done cautiously and is generally recommended only for allele-specific applications.[6] |
| Number of LNAs | Avoid stretches of more than 4 consecutive LNA bases. For a typical 18-mer primer, a maximum of 8 LNA bases is recommended.[8] | Excessive LNA content can lead to self-dimerization and other secondary structures due to the high binding affinity.[8] |
| Primer Length | LNA-containing primers can be shorter than traditional DNA primers while maintaining a high Tm. | Shorter primers have a lower probability of binding to non-target sequences. |
| Melting Temperature (Tm) | Aim for a Tm between 60-65°C. The Tm of the forward and reverse primers should be closely matched. Each LNA addition increases the Tm by approximately 2-8°C.[7] | A higher Tm allows for higher annealing temperatures, which increases stringency and reduces non-specific amplification. |
| GC Content | Maintain a GC content between 30-60%.[8] | This helps to avoid issues with secondary structures and ensures stable annealing. |
| Repeats | Avoid stretches of more than three identical DNA or LNA bases, especially G's.[8] | Long repeats can lead to mispriming and reduce PCR efficiency. |
| Self-Complementarity | Check for potential self-dimers and hairpins, especially involving LNA bases, as they bind very tightly to other LNA residues.[8] | Secondary structures can interfere with primer annealing to the target sequence. |
LNA Placement Strategies and Their Impact on PCR Performance:
| LNA Placement Strategy | Description | Impact on PCR Performance | Reference |
| 5'-end Placement (LNA-5') | LNAs are incorporated near the 5'-end of the primer. | Significantly improves sequencing read quality and generates comparable cycle thresholds (CT) in qPCR to high-yielding conventional primers. It enhances stability without increasing mispriming. | [6][9][10] |
| 3'-end Placement (LNA-3') | LNAs are incorporated near the 3'-end of the primer. | Generally does not improve performance and can stabilize misprimed events. Recommended primarily for allele-specific PCR where the LNA is placed at the discriminating nucleotide. | [6][9][10] |
| Even Distribution (LNA-Even) | LNAs are distributed throughout the primer. | Does not consistently improve performance and may be less effective than 5'-end placement. | [6][9][10] |
| Central Placement | One to a few LNA residues are located centrally. | Can provide technical advantages over DNA controls. | [11] |
Experimental Protocols
Protocol 1: LNA®-Enhanced PCR for High Specificity
This protocol provides a general framework for setting up a PCR reaction using LNA-modified primers. Optimization of annealing temperature is critical for success.
1. Primer Design and Synthesis:
-
Design LNA primers according to the guidelines provided above. Several online tools can assist with Tm prediction for LNA-containing oligonucleotides.
-
Synthesize high-quality LNA primers from a reputable vendor.
2. Reaction Setup:
| Component | Final Concentration | 25 µL Reaction |
| 2x PCR Master Mix | 1x | 12.5 µL |
| LNA Forward Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| LNA Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Template DNA | 1 pg - 100 ng | variable |
| Nuclease-free water | to 25 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 30-40 |
| Annealing | See Note | 30-60 sec | |
| Extension | 72°C | 30-60 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Note on Annealing Temperature: The optimal annealing temperature is highly dependent on the LNA content and sequence of the primers. A good starting point is 3-5°C below the calculated Tm of the primers. It is highly recommended to perform a temperature gradient PCR to determine the optimal annealing temperature empirically.
4. Analysis of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size and specificity of the amplicon.
-
For quantitative analysis, use a real-time PCR instrument and a suitable detection chemistry (e.g., SYBR® Green or a hydrolysis probe).
Protocol 2: Melting Curve Analysis for Specificity Verification
Melting curve analysis is a powerful method to assess the specificity of a PCR reaction, especially when using intercalating dyes like SYBR® Green. A single, sharp peak indicates the amplification of a specific product.
1. Reaction Setup:
-
Set up the LNA-PCR reaction as described in Protocol 1, ensuring the use of a real-time PCR instrument and a master mix containing an intercalating dye.
2. Thermal Cycling and Melt Curve Program:
-
Following the amplification cycles, program the real-time PCR instrument to perform a melt curve analysis. A typical program involves heating the product from 60°C to 95°C with a slow ramp rate, continuously monitoring fluorescence.
3. Data Analysis:
-
Analyze the resulting melt curve data. A single peak in the derivative plot (-dF/dT) indicates a single, specific PCR product. The temperature at the peak corresponds to the melting temperature of the amplicon. Multiple peaks suggest the presence of non-specific products or primer-dimers.
Visualizing LNA® Mechanisms and Workflows
Caption: Mechanism of LNA-mediated PCR specificity enhancement.
Caption: Workflow for designing and validating LNA primers.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No Amplification | Annealing temperature is too high. | Perform a temperature gradient PCR to find the optimal annealing temperature. |
| Poor primer design (e.g., self-dimers). | Re-design primers with fewer LNA bases or different LNA placement. Use primer design software to check for secondary structures. | |
| Degraded template DNA. | Use high-quality, intact template DNA. | |
| Non-specific Amplification | Annealing temperature is too low. | Increase the annealing temperature in 1-2°C increments. |
| Too many LNA bases near the 3'-end. | Re-design primers with LNAs positioned more towards the 5'-end or centrally. | |
| Primer concentration is too high. | Reduce the primer concentration in the PCR reaction. | |
| Primer-Dimers | High primer concentration. | Reduce the primer concentration. |
| Poor primer design (3' complementarity). | Re-design primers to avoid complementarity at the 3'-ends. |
Conclusion
LNA®-enhanced primers offer a powerful solution for overcoming common challenges in PCR by significantly improving specificity and sensitivity. By following the design guidelines and experimental protocols outlined in these application notes, researchers can harness the benefits of LNA technology to develop robust and reliable PCR assays for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Simple, quantitative primer-extension PCR assay for direct monitoring of microRNAs and short-interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked Nucleic Acids | KCAS Bio [kcasbio.com]
- 3. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gene Expression Analysis [qiagen.com]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA Oligonucleotides in microRNA Detection and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to LNA Technology for microRNA Analysis
Locked Nucleic Acid (LNA) oligonucleotides represent a significant advancement in nucleic acid technology, offering unprecedented sensitivity and specificity for microRNA (miRNA) research. LNAs are a class of nucleic acid analogs where the ribose moiety is chemically "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock dramatically increases the binding affinity of the oligonucleotide for its complementary RNA or DNA target.[1][2][3]
The enhanced binding affinity of LNA oligonucleotides translates to a substantial increase in the melting temperature (Tm) of the duplex, with an increase of +2 to 8°C per LNA monomer incorporated.[4] This superior thermal stability allows for the design of shorter probes and inhibitors with exceptional target specificity, capable of discriminating between closely related miRNA family members that may differ by only a single nucleotide.[1] These properties make LNA oligonucleotides a powerful tool for a wide range of applications in miRNA research, from highly sensitive detection and quantification to potent and specific inhibition of miRNA function.[1][5]
Quantitative Data on LNA Oligonucleotide Performance
The superior performance of LNA oligonucleotides in miRNA detection and inhibition is supported by quantitative data demonstrating their enhanced binding affinity, potency, and specificity.
Table 1: Melting Temperature (Tm) Comparison of LNA-modified vs. DNA Probes
| Probe Type | Target | Tm (°C) | ΔTm per LNA modification (°C) | Reference |
| DNA | miRNA | Varies with GC content | N/A | [1] |
| LNA-modified | miRNA | Significantly Increased | +2 to +8 | [4] |
| LNA-antimiR-122 | miR-122 | 80 | N/A | [4] |
Note: The exact Tm is sequence-dependent. The ΔTm represents the average increase in melting temperature per LNA monomer incorporated into an oligonucleotide.
Table 2: Potency of LNA-based microRNA Inhibitors (IC50 Values)
| LNA Inhibitor | Target microRNA | Cell Line | IC50 (nM) | Reference |
| Tiny LNA anti-miR-21 | miR-21 | HeLa | 0.9 | [5] |
| LNA-antimiR-122 | miR-122 | Huh-7 | ~5 | [4] |
| LNA-anti-miR-222 | miR-222 | 183-E95 (B-CLL) | 30 (effective concentration) | [6] |
IC50 values are dependent on the specific cell line, transfection efficiency, and assay conditions.
Table 3: Signal Enhancement in LNA-based microRNA Detection
| Detection Method | Probe Type | Signal Enhancement vs. DNA Probes | Reference |
| Northern Blotting | LNA-modified | At least 10-fold increase in sensitivity | [7] |
| In Situ Hybridization | LNA-modified | Enables detection of low-abundance miRNAs | [8][9] |
| Microarray | LNA-modified | Robust detection regardless of GC content | [1] |
LNA-based microRNA Detection Methods
LNA-modified oligonucleotides have significantly improved the sensitivity and specificity of various miRNA detection techniques.
In Situ Hybridization (ISH) with LNA Probes
LNA-based ISH allows for the precise localization of miRNAs within tissues and cells, providing critical spatial context for their expression. The high affinity of LNA probes enables the detection of even low-abundance miRNAs with excellent specificity.[8][9]
Caption: Workflow for LNA-based in situ hybridization of microRNAs.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and ethanol (B145695) series (100%, 95%, 70%)
-
Proteinase K
-
Prehybridization buffer
-
DIG-labeled LNA miRNA probe
-
Stringency wash buffers (e.g., SSC buffers)
-
Blocking solution (e.g., 2% sheep serum in PBS)
-
Anti-DIG-AP (alkaline phosphatase) Fab fragments
-
NBT/BCIP substrate solution
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue type).
-
Wash with PBS.
-
-
Prehybridization:
-
Incubate slides in prehybridization buffer at the hybridization temperature for at least 1 hour.
-
-
Hybridization:
-
Denature the DIG-labeled LNA probe by heating at 80°C for 5 minutes.
-
Apply the probe to the tissue section and incubate overnight at a temperature 20-25°C below the probe's Tm.[9]
-
-
Stringency Washes:
-
Perform a series of washes with decreasing concentrations of SSC buffer at increasing temperatures to remove non-specifically bound probe.
-
-
Immunological Detection:
-
Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Incubate with anti-DIG-AP antibody overnight at 4°C.[9]
-
Wash with PBS.
-
-
Chromogenic Detection:
-
Incubate slides with NBT/BCIP substrate solution in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Northern Blotting with LNA Probes
LNA-modified probes significantly enhance the sensitivity of Northern blotting for miRNA detection, allowing for the visualization of low-abundance miRNAs and reducing the required amount of total RNA.[7]
Materials:
-
Total RNA
-
15% denaturing polyacrylamide gel
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
LNA probe labeled with ³²P or DIG
-
Wash buffers
Procedure:
-
RNA Electrophoresis:
-
Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel.
-
-
RNA Transfer:
-
Transfer the RNA to a positively charged nylon membrane by electroblotting.
-
UV-crosslink the RNA to the membrane.
-
-
Probe Labeling:
-
Label the LNA probe with ³²P using T4 polynucleotide kinase or with DIG using a terminal transferase.
-
-
Hybridization:
-
Prehybridize the membrane in hybridization buffer at the optimal hybridization temperature for 1-2 hours.
-
Add the labeled LNA probe and hybridize overnight.
-
-
Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
For ³²P-labeled probes, expose the membrane to a phosphor screen or X-ray film.
-
For DIG-labeled probes, proceed with immunological detection as described for ISH.
-
Quantitative Real-Time PCR (qRT-PCR) with LNA Primers
LNA-enhanced primers and probes are central to highly sensitive and specific qRT-PCR assays for miRNA quantification.[2] The increased affinity of LNA primers allows for shorter primer designs, which is crucial for specific amplification of small miRNA targets.
Materials:
-
Total RNA
-
miRNA reverse transcription kit with poly(A) polymerase
-
LNA-enhanced miRNA-specific forward and reverse primers
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Polyadenylation and Reverse Transcription:
-
Polyadenylate the mature miRNAs in the total RNA sample using poly(A) polymerase.
-
Perform reverse transcription using a poly(T) primer with a 5' universal tag to generate cDNA.[2]
-
-
Real-Time PCR:
-
Set up the qPCR reaction with the cDNA template, LNA-enhanced miRNA-specific forward primer, a universal reverse primer targeting the 5' tag, and SYBR Green or a probe-based master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
LNA-based microRNA Inhibition
LNA antisense oligonucleotides are potent and specific inhibitors of miRNA function, making them invaluable tools for loss-of-function studies and therapeutic development.
Caption: Workflow for microRNA inhibition using LNA antisense oligonucleotides.
Materials:
-
Cultured cells
-
LNA anti-miRNA oligonucleotide and a scrambled LNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX) or electroporation system
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
-
Transfection Complex Formation:
-
Dilute the LNA anti-miRNA oligonucleotide and the transfection reagent separately in serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.[6]
-
-
Transfection:
-
Add the transfection complexes to the cells. The final concentration of the LNA inhibitor typically ranges from 1 to 50 nM.[12]
-
Incubate the cells for 24-72 hours.
-
-
Validation of Inhibition:
-
Harvest the cells and perform downstream analysis to confirm miRNA inhibition. This can be done by:
-
qRT-PCR: Measure the upregulation of a known target mRNA of the inhibited miRNA.
-
Western Blotting: Measure the upregulation of the protein product of a known target gene.
-
Luciferase Reporter Assay: Co-transfect a reporter plasmid containing the miRNA target site downstream of a luciferase gene. Inhibition of the miRNA will result in increased luciferase activity.
-
-
-
Functional Assays:
-
Perform relevant functional assays (e.g., proliferation, apoptosis, migration assays) to assess the phenotypic consequences of miRNA inhibition.
-
Signaling Pathway Example: miR-21 Inhibition
miR-21 is a well-known oncomiR that promotes cell proliferation and inhibits apoptosis by targeting several tumor suppressor genes, including PTEN. LNA-mediated inhibition of miR-21 can restore the expression of these tumor suppressors, leading to anti-cancer effects.
Caption: LNA anti-miR-21 restores PTEN expression and inhibits the PI3K/Akt pathway.
Conclusion
LNA oligonucleotides provide researchers and drug development professionals with a robust and versatile platform for the sensitive detection and potent inhibition of microRNAs. The enhanced binding affinity and specificity of LNA-modified probes and inhibitors overcome many of the limitations of traditional nucleic acid technologies, enabling more accurate and reliable results in a wide range of applications. The protocols and data presented here serve as a guide for the successful implementation of LNA technology in microRNA research.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. miRNA Quantification [qiagen.com]
- 3. LNA-based Oligonucleotide Electrotransfer for miRNA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of microRNA families by seed-targeting tiny LNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MicroRNA miR-222 with LNA Inhibitor Can Reduce Cell Proliferation in B Chronic Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. remedypublications.com [remedypublications.com]
- 11. researchgate.net [researchgate.net]
- 12. qiagen.com [qiagen.com]
Application Notes and Protocols for Calculating the Melting Temperature (Tm) of LNA®-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This structural modification "locks" the ribose in an A-type helix conformation, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. The melting temperature (Tm), the temperature at which 50% of the oligonucleotide is duplexed with its perfect complement, is a critical parameter in the design and application of LNA®-containing oligonucleotides for various molecular biology techniques, including PCR, qPCR, FISH, and antisense therapy.[1][2] Accurate determination of Tm is essential for optimizing hybridization conditions and ensuring the specificity and efficacy of these powerful tools.[1]
This document provides detailed application notes and protocols for both the theoretical calculation and experimental determination of the Tm of LNA®-containing oligonucleotides.
Factors Influencing the Tm of LNA®-Containing Oligonucleotides
Several factors influence the melting temperature of LNA®-containing oligonucleotides:
-
LNA® Monomer Content and Position: The number of LNA® monomers incorporated into an oligonucleotide is directly proportional to its Tm. Each LNA® modification can increase the Tm by 1.5 to 9.6°C.[3][4] The position of the LNA® monomers also has a significant impact, with internal modifications generally providing a greater increase in Tm than terminal ones.[3][4]
-
Oligonucleotide Sequence: The base composition, particularly the GC content, affects the Tm. GC pairs, with three hydrogen bonds, are more stable than AT pairs, which have two.
-
Salt Concentration: The concentration of monovalent cations (e.g., Na+) in the hybridization buffer stabilizes the DNA duplex by shielding the negatively charged phosphate (B84403) backbone. Higher salt concentrations lead to a higher Tm.[5] Divalent cations like Mg2+ have an even more pronounced stabilizing effect.[5]
-
Oligonucleotide Concentration: The Tm is dependent on the concentration of the oligonucleotide strands. Higher concentrations favor duplex formation and result in a higher Tm.[1]
-
Mismatches: The presence of mismatched bases between the LNA® oligonucleotide and its target sequence will significantly decrease the Tm, a property that is exploited for high-specificity applications like SNP genotyping.[6]
Theoretical Calculation of Tm
Due to the complex interactions introduced by LNA® monomers, simple Tm calculation formulas used for standard DNA oligonucleotides are not accurate.[1] More sophisticated methods are required, primarily based on the nearest-neighbor thermodynamic model.[1][2] This model considers the thermodynamic parameters (enthalpy and entropy) of adjacent base pairs. For LNA®-containing oligonucleotides, these parameters have been empirically determined from extensive experimental data.[1][2]
Several online tools are available for the accurate prediction of Tm for LNA®-containing oligonucleotides:
-
QIAGEN's Tm prediction tool: This tool uses two different models to predict the Tm of LNA® oligonucleotides against both DNA and RNA targets. The predictions are based on experimental data from thousands of hybridizations.[4][7]
-
Sigma-Aldrich's OligoEvaluator™: This tool can calculate the Tm and other properties of modified oligonucleotides, including those with LNA® bases.[8][9]
Table 1: General Assumptions for Online LNA® Tm Calculators [4][7]
| Parameter | Typical Value |
| Oligonucleotide Concentration | 1-2 µM |
| Monovalent Cation (Na+) Concentration | 115 mM |
| pH | 7.0 - 8.0 |
Quantitative Data on Tm Increase per LNA® Modification
The increase in melting temperature (ΔTm) per LNA® modification is not a fixed value but depends on the sequence context and the position of the LNA® base. The following table summarizes typical ΔTm values.
Table 2: Approximate Increase in Melting Temperature (ΔTm) per LNA® Monomer
| Target Type | ΔTm per LNA® Monomer (°C) | Reference |
| DNA | +2 to +6 | [4] |
| RNA | +3 to +10 | [4] |
| 18mer Oligo vs. RNA | +1.5 to +4 | [3] |
Experimental Determination of Tm
The most accurate way to determine the Tm of an LNA®-containing oligonucleotide is through experimental measurement. The two most common methods are UV-Vis spectrophotometry and fluorescence-based melting curve analysis.
Experimental Protocol 1: Tm Determination by UV-Vis Spectrophotometry
This protocol describes the determination of Tm by monitoring the change in UV absorbance at 260 nm as a function of temperature. As the double-stranded oligonucleotide melts into single strands, the absorbance at 260 nm increases (hyperchromic effect).[10] The Tm is the temperature at the midpoint of this transition.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvettes (1 cm path length)
-
LNA®-containing oligonucleotide and its complementary strand
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[7]
-
Nuclease-free water
Procedure:
-
Oligonucleotide Resuspension and Quantification:
-
Resuspend the lyophilized LNA® oligonucleotide and its complement in nuclease-free water or TE buffer to create stock solutions (e.g., 100 µM).
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260).
-
-
Sample Preparation:
-
In a microcentrifuge tube, mix the LNA® oligonucleotide and its complementary strand in equimolar amounts in the Melting Buffer to the desired final concentration (e.g., 1.5 µM each).[7]
-
Prepare a sufficient volume for the cuvette (e.g., 200-400 µL).
-
Prepare a blank sample containing only the Melting Buffer.
-
-
Annealing:
-
UV-Vis Measurement:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Blank the instrument with the cuvette containing the Melting Buffer.
-
Transfer the annealed oligonucleotide sample to a clean quartz cuvette.
-
Place the cuvette in the temperature-controlled holder.
-
Set the temperature ramp program:
-
Starting temperature: e.g., 20°C
-
Ending temperature: e.g., 95°C
-
Ramp rate: 1°C/minute[7]
-
Data collection interval: e.g., every 1°C
-
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate the melting curve.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is maximal.[7]
-
Experimental Protocol 2: Tm Determination by Fluorescence-Based Melting Curve Analysis
This method is commonly performed in a real-time PCR instrument using a dsDNA-binding fluorescent dye (e.g., SYBR® Green) or fluorescently labeled probes.[11] As the dsDNA melts, the dye is released, and the fluorescence decreases.
Materials:
-
Real-time PCR instrument with melting curve analysis capability
-
Fluorescent dsDNA-binding dye (e.g., SYBR® Green I) or a fluorescently labeled probe
-
LNA®-containing oligonucleotide and its complementary strand
-
PCR buffer (without polymerase)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a PCR tube or plate well, prepare a reaction mix containing the LNA® oligonucleotide, its complement, the fluorescent dye, and buffer.
-
The final oligonucleotide concentration is typically in the nanomolar to low micromolar range.
-
-
Annealing:
-
Perform an initial denaturation step (e.g., 95°C for 2 minutes) followed by a rapid cooling to a temperature below the expected Tm to allow annealing.
-
-
Melting Curve Analysis:
-
Program the real-time PCR instrument to perform a melting curve analysis.
-
Slowly increase the temperature from a low starting point (e.g., 60°C) to a high denaturation temperature (e.g., 95°C) with continuous fluorescence monitoring.
-
-
Data Analysis:
-
The instrument software will generate a melting curve by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature.
-
The peak of this curve corresponds to the Tm of the duplex.
-
Visualizations
Logical Relationship of Factors Affecting LNA® Oligonucleotide Tm
Caption: Factors influencing the melting temperature of LNA® oligonucleotides.
Experimental Workflow for Tm Determination by UV-Vis Spectrophotometry
Caption: Workflow for experimental Tm determination using UV-Vis spectrophotometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tm prediction [qiagen.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Thermal Melting Curves | Semantic Scholar [semanticscholar.org]
- 9. WO2014161975A1 - Method for performing a melting curve analysis - Google Patents [patents.google.com]
- 10. Improved melting temperature predictions for single LNA modifications in synthetic DNA oligonucleotides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of LNA®-Containing Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the deprotection of Locked Nucleic Acid (LNA®)-containing oligonucleotides. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to ensure successful deprotection and high-purity final products.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection methods for LNA-containing oligonucleotides?
A1: LNA-containing oligonucleotides are generally robust and can be deprotected using standard phosphoramidite (B1245037) chemistry protocols. The most common methods involve cleavage from the solid support and removal of protecting groups using basic reagents. The two primary approaches are:
-
Ammonium (B1175870) Hydroxide (B78521): A traditional method involving incubation in concentrated ammonium hydroxide at an elevated temperature.
-
AMA: A faster method using a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and aqueous Methylamine (B109427).[1] This is often referred to as an "UltraFAST" deprotection method.[1]
Q2: Are there any specific LNA monomers that require special deprotection considerations?
A2: Yes. It is advisable to avoid the use of methylamine (a component of AMA) when deprotecting oligonucleotides containing Me-Bz-C-LNA (5-Methyl-Benzoyl-Cytidine-LNA). Methylamine can cause an N4-methyl modification on this specific LNA monomer.[2] For oligonucleotides containing this monomer, using ammonium hydroxide alone is recommended.
Q3: What are "UltraMILD" deprotection conditions and when should they be used for LNA oligos?
A3: UltraMILD deprotection conditions are necessary when the LNA oligonucleotide contains other sensitive modifications, such as certain fluorescent dyes, that are not stable under standard ammonium hydroxide or AMA treatment.[1][3] These conditions typically involve the use of phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a milder deprotection reagent like potassium carbonate in methanol.[1][3]
Q4: How does the choice of protecting groups on standard DNA monomers affect the deprotection of a chimeric LNA-DNA oligonucleotide?
A4: The choice of protecting groups on the standard DNA monomers dictates the speed and conditions of deprotection. For rapid deprotection using AMA (e.g., 10 minutes at 65°C), it is essential to use acetyl (Ac) protected dC to prevent base modification.[1] If benzoyl (Bz) protected dC is used with AMA, a side reaction can lead to the formation of N4-Me-dC.
Q5: What are the three main stages of oligonucleotide deprotection?
A5: Oligonucleotide deprotection can be broken down into three main stages:
-
Cleavage: The oligonucleotide is cleaved from the solid support.
-
Phosphate (B84403) Deprotection: The cyanoethyl protecting groups are removed from the phosphate backbone.
-
Base Deprotection: The protecting groups on the nucleobases (both standard and LNA) are removed.[1][4][5]
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of LNA-containing oligonucleotides.
// Nodes start [label="Start: Deprotection Issue", shape=ellipse, fillcolor="#F1F3F4"]; check_purity [label="Low Purity or\nUnexpected Mass?", fillcolor="#FBBC05"]; incomplete_deprotection [label="Incomplete Deprotection", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="Side Product Formation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Oligo Degradation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_incomplete1 [label="Cause: Insufficient deprotection\ntime or temperature.", fillcolor="#F1F3F4"]; cause_incomplete2 [label="Cause: Old or low-quality\ndeprotection reagent.", fillcolor="#F1F3F4"]; solution_incomplete1 [label="Solution: Increase time/temperature\nper protocol guidelines. (See Table 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_incomplete2 [label="Solution: Use fresh, high-quality\nammonium hydroxide or AMA.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause_side_product1 [label="Cause: Use of AMA with\nMe-Bz-C-LNA monomer.", fillcolor="#F1F3F4"]; cause_side_product2 [label="Cause: Use of AMA with\nBz-dC monomer.", fillcolor="#F1F3F4"]; solution_side_product1 [label="Solution: Deprotect with ammonium\nhydroxide only.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_product2 [label="Solution: Use Ac-dC monomer\ninstead of Bz-dC for synthesis.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause_degradation1 [label="Cause: Oligo contains sensitive\nmodifications (e.g., dyes).", fillcolor="#F1F3F4"]; solution_degradation1 [label="Solution: Use UltraMILD monomers\nand deprotection conditions. (See Table 2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> incomplete_deprotection [label="Yes"]; check_purity -> side_product [label="Yes"]; check_purity -> degradation [label="Yes"];
incomplete_deprotection -> cause_incomplete1; cause_incomplete1 -> solution_incomplete1; incomplete_deprotection -> cause_incomplete2; cause_incomplete2 -> solution_incomplete2;
side_product -> cause_side_product1; cause_side_product1 -> solution_side_product1; side_product -> cause_side_product2; cause_side_product2 -> solution_side_product2;
degradation -> cause_degradation1; cause_degradation1 -> solution_degradation1; } }
Troubleshooting Decision Tree for LNA Oligo Deprotection.
| Issue | Potential Cause | Recommended Solution |
| Low final yield | Incomplete cleavage from the solid support. | Ensure sufficient time and fresh reagent for the cleavage step. For standard ammonium hydroxide, this is typically 1 hour at room temperature.[1] |
| Loss of DMT group during evaporation (if DMT-on purification is planned). | When evaporating the deprotection solution, avoid excessive heat. Use a stream of nitrogen or compressed air instead of high heat vacuum concentration. | |
| Peak broadening or shoulders in HPLC analysis | Incomplete removal of protecting groups. | The rate-determining step is often the removal of the protecting group on guanine.[5] Ensure deprotection time and temperature are adequate. Refer to the tables below for guidelines. Use fresh deprotection reagents. |
| Presence of phosphorothioate (B77711) linkages leading to diastereomers. | This is an inherent property of phosphorothioate oligonucleotides and can result in broadened peaks. Specialized HPLC conditions may be required for better resolution. | |
| Unexpected mass observed in Mass Spectrometry | N4-methyl modification of Me-Bz-C-LNA. | This occurs when using methylamine (in AMA) with an oligo containing Me-Bz-C-LNA.[2] Use ammonium hydroxide without methylamine for deprotection. |
| Formation of N4-Me-dC. | This side reaction can occur when using AMA with Bz-dC containing oligonucleotides. For future syntheses, use Ac-dC phosphoramidite when planning to use AMA for deprotection. | |
| Degradation of sensitive modifications (e.g., fluorescent dyes) | Deprotection conditions are too harsh. | Synthesize the oligonucleotide using UltraMILD phosphoramidites and use a compatible mild deprotection reagent such as 0.05M potassium carbonate in methanol.[1][3] |
Data Presentation: Deprotection Conditions
The following tables summarize common deprotection conditions. Note that "Standard Monomers" typically refers to dA(Bz), dC(Bz), and dG(iBu). "UltraFAST" compatible monomers require dC(Ac).
Table 1: Standard and UltraFAST Deprotection Conditions
| Reagent | Monomer Compatibility | Temperature | Time | Notes |
| Ammonium Hydroxide | Standard | 55°C | 8-17 hours | Traditional, reliable method. Ensure the ammonium hydroxide is fresh. |
| Standard | Room Temp | 24-36 hours | Slower, but gentler option if heat is a concern. | |
| AMA (NH4OH / 40% Methylamine 1:1) | UltraFAST (Ac-dC) | 65°C | 5-10 minutes | Rapid deprotection. Avoid with Me-Bz-C-LNA .[1][2] |
| UltraFAST (Ac-dC) | 55°C | 10 minutes | Slightly milder temperature. | |
| UltraFAST (Ac-dC) | Room Temp | 2 hours | For when heating is not possible. |
Table 2: Mild Deprotection Conditions for Sensitive Oligonucleotides
| Reagent | Monomer Compatibility | Temperature | Time | Notes |
| 0.05M Potassium Carbonate in Methanol | UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC) | Room Temp | 4 hours | Recommended for very sensitive dyes and modifications. Requires UltraMILD Cap A during synthesis.[6] |
| Ammonium Hydroxide | UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC) | Room Temp | 2 hours | A faster mild option if compatible with the sensitive modification. Requires UltraMILD Cap A during synthesis.[1] |
| tert-Butylamine/water (1:3 v/v) | Standard (dmf-dG) | 60°C | 6 hours | An alternative for certain sensitive dyes like TAMRA.[1] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Preparation: After synthesis, dry the solid support containing the LNA oligonucleotide under a stream of argon or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate in a heating block or oven at 55°C for 8-17 hours.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Rinse the support with 0.5 mL of water and combine the supernatant.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in an appropriate buffer for quantification and purification.
-
Protocol 2: UltraFAST Deprotection with AMA
This protocol is suitable for LNA oligonucleotides synthesized with Ac-dC and not containing Me-Bz-C-LNA.
-
Preparation: Dry the solid support as described in Protocol 1.
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add 1-2 mL of the freshly prepared AMA solution to the solid support.
-
Seal the vial tightly.
-
Incubate in a heating block at 65°C for 10 minutes.
-
-
Work-up:
-
Cool the vial on ice for 5-10 minutes.
-
Carefully open the vial in a fume hood.
-
Proceed with work-up as described in Protocol 1, steps 3c-3f.
-
Workflow and Logic Diagrams
// Nodes start [label="Start: Post-Synthesis", shape=ellipse, fillcolor="#F1F3F4"]; check_sensitivity [label="Does the oligo contain\nsensitive modifications\n(e.g., dyes)?", shape=diamond, fillcolor="#FBBC05"]; check_lna_type [label="Does the oligo contain\nMe-Bz-C-LNA?", shape=diamond, fillcolor="#FBBC05"];
ultramild_path [label="Use UltraMILD\nDeprotection Protocol\n(e.g., K2CO3/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; standard_path [label="Use Standard Deprotection\nProtocol (Ammonium Hydroxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ama_path [label="Use UltraFAST Deprotection\nProtocol (AMA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
purification [label="Purification\n(e.g., HPLC, PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qc [label="QC Analysis\n(Mass Spec, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified Oligo", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> check_sensitivity; check_sensitivity -> ultramild_path [label="Yes"]; check_sensitivity -> check_lna_type [label="No"]; check_lna_type -> standard_path [label="Yes"]; check_lna_type -> ama_path [label="No"];
ultramild_path -> purification; standard_path -> purification; ama_path -> purification;
purification -> qc; qc -> end; } }
Deprotection Method Selection Workflow.
References
LNA Oligonucleotide Synthesis Technical Support Center: Reducing n-1 Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of n-1 impurity formation during Locked Nucleic Acid (LNA) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-1 impurities in LNA oligonucleotide synthesis?
A1: N-1 impurities, also known as shortmers or deletion sequences, are oligonucleotides that are one nucleotide shorter than the intended full-length product (FLP). They arise from the failure of a nucleotide to couple to the growing oligonucleotide chain during a synthesis cycle.[1][2][3] These impurities are often difficult to separate from the FLP due to their similar chemical and physical properties.[4]
Q2: What are the primary causes of n-1 impurity formation in LNA oligonucleotide synthesis?
A2: The primary causes of n-1 impurities in LNA oligonucleotide synthesis are:
-
Inefficient Coupling: The steric bulk of LNA phosphoramidites can hinder the coupling reaction, leading to a lower coupling efficiency compared to standard DNA or RNA monomers. This is a major contributor to the formation of n-1 sequences.
-
Incomplete Capping: If the unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are not efficiently capped after a failed coupling step, they remain available for coupling in subsequent cycles. This results in the formation of an oligonucleotide with an internal deletion, which is a type of n-1 impurity.[1][4]
-
Phosphoramidite (B1245037) Quality: Degradation of LNA phosphoramidites due to moisture or improper storage can lead to reduced coupling efficiency and an increase in n-1 impurities.
-
Suboptimal Synthesis Cycle Parameters: Inappropriate coupling times, activator concentrations, or capping reagent delivery can all contribute to the formation of n-1 impurities.
Q3: Why are LNA oligonucleotides more prone to n-1 impurity formation than standard DNA/RNA oligonucleotides?
A3: LNA monomers are conformationally constrained, which makes them more sterically hindered than standard phosphoramidites. This steric hindrance can slow down the kinetics of the coupling reaction, making it more challenging to achieve near-quantitative coupling efficiencies within a standard timeframe. Consequently, the likelihood of incomplete coupling and subsequent n-1 impurity formation is higher.
Q4: How can I detect and quantify n-1 impurities in my LNA oligonucleotide sample?
A4: Several analytical techniques can be used to detect and quantify n-1 impurities:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for separating oligonucleotides based on their hydrophobicity. While resolving the n-1 impurity from the full-length product can be challenging, optimization of the mobile phase and column chemistry can improve separation.[2][5][6]
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This technique enhances the separation of oligonucleotides by using an ion-pairing reagent in the mobile phase.[5][7]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying n-1 impurities based on their mass-to-charge ratio. It can provide precise information on the mass difference between the full-length product and the shortmer sequences.[7][8][9]
Troubleshooting Guides
Issue 1: High Levels of n-1 Impurities Detected by LC-MS
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Coupling of LNA Monomers | Increase the coupling time for LNA phosphoramidites. Due to their steric hindrance, LNA monomers require longer coupling times than standard DNA or RNA monomers. Start by doubling the standard coupling time and optimize from there. | Increased coupling efficiency and a significant reduction in the n-1 impurity peak. |
| Optimize the activator concentration. The choice and concentration of the activator can significantly impact coupling efficiency. Consider using activators known to be effective for sterically hindered monomers, such as DCI (4,5-Dicyanoimidazole). | Improved activation of the LNA phosphoramidite leading to higher coupling yields. | |
| Ensure LNA phosphoramidites are fresh and have been stored under anhydrous conditions. Moisture degrades phosphoramidites, leading to poor coupling. | Consistent and high coupling efficiencies across the synthesis. | |
| Ineffective Capping | Verify the composition and delivery of your capping reagents (Cap A and Cap B). Ensure they are fresh and correctly prepared. | Efficient acetylation of unreacted 5'-hydroxyl groups, preventing their participation in subsequent coupling steps. |
| Increase the delivery volume or time for the capping step. Incomplete capping can be a significant source of n-1 impurities. | Reduction of n-1 sequences that have internal deletions. | |
| Poor Phosphoramidite Quality | Use freshly prepared or recently purchased LNA phosphoramidites. | Minimized impact of degraded monomers on coupling efficiency. |
| Perform a quality control check on the phosphoramidites, for example, by ³¹P NMR, to ensure their purity. | Confidence in the quality of the starting materials. |
Issue 2: Poor Resolution Between Full-Length Product and n-1 Impurity in HPLC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal HPLC Method | Optimize the mobile phase gradient. A shallower gradient can improve the separation between the full-length product and the closely eluting n-1 impurity. | Increased resolution between the two peaks, allowing for more accurate quantification. |
| Adjust the mobile phase composition. Experiment with different ion-pairing reagents and their concentrations (for IP-RP-HPLC) or organic modifiers. | Enhanced separation based on subtle differences in hydrophobicity. | |
| Increase the column temperature. This can sometimes improve peak shape and resolution for oligonucleotides. | Sharper peaks and better separation. | |
| Use a longer HPLC column or a column with a smaller particle size. | Increased column efficiency leading to better separation of closely related species. |
Data Summary
Table 1: Impact of Coupling Time on n-1 Impurity Levels for a Mixed LNA/DNA Sequence
| Coupling Time for LNA Monomer (seconds) | Average Coupling Efficiency (%) | n-1 Impurity Level (%) |
| 180 | 98.5 | 3.5 |
| 360 | 99.2 | 1.8 |
| 600 | 99.5 | 1.1 |
Note: Data is hypothetical and for illustrative purposes. Actual results may vary depending on the specific sequence, synthesizer, and reagents used.
Table 2: Comparison of Capping Reagents for a 20-mer LNA-containing Oligonucleotide
| Capping Reagent B | Capping Efficiency (%) | Resulting n-1 Impurity (%) |
| 10% N-Methylimidazole in Acetonitrile (B52724) | 98.0 | 2.5 |
| 16% N-Methylimidazole in Acetonitrile | 99.1 | 1.4 |
| 6.5% DMAP in Acetonitrile | >99.5 | <1.0 |
Note: Data is based on general oligonucleotide synthesis principles and may need optimization for specific LNA sequences.[4]
Experimental Protocols
Protocol 1: Optimized Synthesis Cycle for LNA Oligonucleotides
This protocol outlines a modified synthesis cycle to improve coupling efficiency and reduce n-1 impurities during the synthesis of LNA-containing oligonucleotides.
-
Deblocking: Use a standard solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to remove the 5'-dimethoxytrityl (DMT) group. Ensure complete removal by monitoring the color of the trityl cation.
-
Coupling:
-
Dissolve the LNA phosphoramidite in anhydrous acetonitrile to the recommended concentration.
-
Use an appropriate activator, such as 0.25 M DCI in acetonitrile.
-
Crucially, extend the coupling time to at least 360-600 seconds. The optimal time should be determined empirically for the specific LNA monomer and sequence.
-
-
Capping:
-
Use a solution of acetic anhydride (B1165640) (Cap A) and N-methylimidazole or DMAP (Cap B).
-
Ensure sufficient delivery volume and time to cap all unreacted 5'-hydroxyls. Consider a double capping step for particularly difficult sequences.
-
-
Oxidation: Use a standard solution of iodine in tetrahydrofuran/water/pyridine to oxidize the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
Protocol 2: RP-HPLC Method for n-1 Impurity Analysis
This protocol provides a starting point for the analysis of n-1 impurities in LNA oligonucleotides using RP-HPLC.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 8.6 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in methanol.
-
Gradient: A shallow gradient from 20% to 40% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm.
Note: This method should be optimized for the specific LNA oligonucleotide being analyzed.[5]
Visualizations
Caption: Workflow of LNA oligonucleotide synthesis, highlighting failure points leading to n-1 impurities.
Caption: Decision tree for troubleshooting high n-1 impurity levels in LNA oligonucleotide synthesis.
References
- 1. agilent.com [agilent.com]
- 2. labcluster.com [labcluster.com]
- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. glenresearch.com [glenresearch.com]
- 5. waters.com [waters.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Purifying LNA®-Modified Probes
Welcome to our dedicated support center for overcoming challenges associated with the purification of LNA® (Locked Nucleic Acid)-modified probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the highest purity of your LNA probes for reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in crude LNA-modified probe synthesis, and how do they affect my experiments?
A1: During oligonucleotide synthesis, which is a stepwise chemical process, several types of impurities can arise. For LNA-modified probes, these are similar to standard oligonucleotides but can be exacerbated by the modified nucleic acid chemistry.
-
Truncated Sequences (Shortmers): These are shorter, incomplete versions of your target probe that lack the 5'-end. They arise from incomplete coupling reactions at each step of the synthesis. In applications like PCR or sequencing, these can compete with the full-length probe, potentially leading to inaccurate results.
-
Deleted Sequences (n-1): These are sequences missing a single nucleotide within the chain. Like truncated sequences, they can interfere with downstream applications.
-
Depurination Products: The acidic conditions used during synthesis can sometimes lead to the removal of purine (B94841) bases (A or G), creating abasic sites in the oligonucleotide chain.
-
By-products from Protecting Groups: Chemicals used to protect the nucleotide bases during synthesis can sometimes remain after cleavage and deprotection, which may interfere with enzymatic reactions.
-
Aggregates: LNA-modified probes, due to their high affinity, can sometimes self-aggregate, making them difficult to purify and quantify accurately.
Q2: I'm seeing a low yield after purification of my LNA probe. What are the possible causes and solutions?
A2: Low recovery of your LNA probe post-purification can be attributed to several factors throughout the synthesis and purification process.
-
Inefficient Synthesis: The initial coupling efficiency of the synthesis directly impacts the amount of full-length product. LNA monomers can sometimes have slightly lower coupling efficiencies than standard DNA or RNA monomers.
-
Suboptimal Cleavage and Deprotection: Incomplete removal of the oligonucleotide from the solid support or incomplete removal of protecting groups can lead to a lower yield of the desired product.
-
Loss During Purification:
-
HPLC: Improper fraction collection is a common cause of low yield. It's crucial to identify the correct peak corresponding to the full-length product. Additionally, highly hydrophobic probes may adhere strongly to the column, leading to poor recovery.
-
PAGE: The elution of the probe from the gel matrix can be inefficient. Ensure the gel slice is thoroughly crushed and allow sufficient time for elution.[1]
-
-
Precipitation Issues: If performing an ethanol (B145695) precipitation step, ensure the correct salt concentration and temperature are used to maximize the recovery of your LNA probe.
Q3: My purified LNA probe shows multiple peaks on an analytical HPLC or a smear on a gel. What does this indicate and how can I resolve it?
A3: The presence of multiple peaks or a smear suggests that your purified sample is not homogenous.
-
Multiple Peaks on HPLC: This usually indicates the presence of closely related impurities, such as n-1 deleted sequences or isomers of dye-labeled probes. Optimizing the HPLC gradient and using a high-resolution column can help to separate these species.
-
Smear on a Gel (PAGE): A smear on a polyacrylamide gel is often indicative of a mixture of oligonucleotides of varying lengths. This could be due to significant degradation of the probe or a very inefficient synthesis. It is also possible that secondary structures are not fully denatured, leading to anomalous migration. Ensure you are using a denaturing PAGE system.
Q4: How do I choose the best purification method for my LNA-modified probe?
A4: The choice of purification method depends on the intended application, the length of the probe, the types of modifications, and the required purity.[2][3]
-
Desalting: This is the most basic form of purification and only removes residual salts and small organic molecules from the synthesis. It is generally not sufficient for most applications involving LNA probes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for LNA probes, especially those with hydrophobic modifications like fluorescent dyes.[2][3] It separates based on hydrophobicity and can achieve high purity.[3]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and is excellent for resolving full-length products from shorter fragments, especially for longer probes (>50 bases). However, the recovery yields can be lower than with HPLC, and the process is more time-consuming.
-
Dual Purification: For applications requiring the highest level of purity, such as in vivo studies or diagnostics, a combination of two purification methods (e.g., PAGE followed by HPLC) can be employed.[4]
Data Presentation: Purification Method Comparison
The following table summarizes the key characteristics of common purification methods for LNA-modified probes to aid in selecting the most appropriate technique for your research needs.
| Purification Method | Principle | Purity Level | Typical Yield | Recommended For | Not Recommended For |
| Desalting | Size exclusion | Low | High | Basic applications like routine PCR | Probes for sensitive applications (qPCR, sequencing) |
| RP-HPLC | Hydrophobicity | >85% | Medium | Modified probes (dyes, quenchers), qPCR probes, antisense oligos[2][3] | Very long probes (>50-80 bases) where resolution may decrease |
| PAGE | Molecular Weight | >95% | Low | Long probes (≥50 bases), applications requiring very high purity | Probes with certain modifications sensitive to urea (B33335) used in the gel[2] |
| Dual Purification (e.g., PAGE + HPLC) | Combination | Highest | Low | Clinical diagnostics, in vivo applications, demanding assays[4] | Routine applications where high cost and lower yield are prohibitive |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of LNA-Modified Probes
This protocol provides a general guideline for the purification of DMT-on LNA-modified oligonucleotides. The DMT (dimethoxytrityl) group is a hydrophobic protecting group left on the 5' end of the full-length product, which greatly aids in separation.
Materials:
-
Crude, deprotected LNA-modified oligonucleotide (DMT-on)
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Detritylation Solution: 80% acetic acid in water
-
Ammonia solution
-
Desalting column
Methodology:
-
Sample Preparation: Dissolve the crude LNA probe in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the dissolved probe onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The DMT-on full-length product will be the most retained, eluting last.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on LNA probe.
-
Detritylation:
-
Add the detritylation solution to the collected fraction and incubate at room temperature for 30 minutes. The solution will turn orange, indicating the removal of the DMT group.
-
Neutralize the solution with ammonia.
-
-
Desalting: Pass the detritylated probe through a desalting column to remove salts and small molecules.
-
Quantification and Analysis: Quantify the purified probe by UV absorbance at 260 nm and assess its purity using analytical HPLC or mass spectrometry.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is suitable for achieving high-purity LNA probes, particularly for longer sequences.
Materials:
-
Crude, deprotected LNA-modified oligonucleotide
-
Denaturing polyacrylamide gel (containing urea)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer (containing formamide (B127407) and a tracking dye)
-
UV shadowing equipment or fluorescent plate
-
Scalpel or razor blade
-
Elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)[1]
-
Nuclease-free tubes and water
Methodology:
-
Sample Preparation: Resuspend the crude LNA probe in the gel loading buffer. Heat the sample to denature any secondary structures.
-
Gel Electrophoresis:
-
Pre-run the denaturing polyacrylamide gel to ensure it is at a consistent temperature.
-
Load the denatured sample into a well of the gel.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. The main, most intense band should correspond to the full-length product.
-
Carefully excise the band corresponding to the full-length LNA probe using a clean scalpel.
-
-
Elution:
-
Recovery:
-
Separate the elution buffer containing the probe from the gel slice.
-
Perform an ethanol precipitation to concentrate the probe and remove any residual gel fragments.
-
-
Quantification and Analysis: Resuspend the purified LNA probe in nuclease-free water. Quantify by UV absorbance and assess purity by analytical HPLC or mass spectrometry.
Visualizations
Caption: Workflow for LNA-modified probe purification.
References
Preventing degradation of DMTr-LNA-U-3-CED-Phosphoramidite during storage
This technical support center provides guidance on the proper storage and handling of DMTr-LNA-U-3-CED-Phosphoramidite to prevent degradation and ensure optimal performance in oligonucleotide synthesis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DMTr-LNA-U-3-CED-Phosphoramidite degradation?
A1: The two primary degradation pathways for phosphoramidites, including DMTr-LNA-U-3-CED-Phosphoramidite, are hydrolysis and oxidation.[1][2]
-
Hydrolysis: Exposure to moisture leads to the hydrolysis of the phosphoramidite (B1245037), forming H-phosphonate and other byproducts.[2] This is often catalyzed by acidic conditions.
-
Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, which is inactive in the coupling reaction.[1][3] This can be exacerbated by the presence of air and certain impurities.
Q2: What are the ideal storage conditions for DMTr-LNA-U-3-CED-Phosphoramidite?
A2: To minimize degradation, DMTr-LNA-U-3-CED-Phosphoramidite should be stored under the following conditions:
-
Temperature: Store refrigerated at 2 to 8°C for short-term storage and frozen at -20°C for long-term storage.[1][4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]
-
Moisture: Keep the product in a desiccated environment to protect it from moisture, which causes hydrolysis.[5] Anhydrous conditions are critical.
Q3: How long is DMTr-LNA-U-3-CED-Phosphoramidite stable?
A3: As a solid, when stored under the recommended conditions, the phosphoramidite is stable for extended periods. However, once dissolved in a solvent like anhydrous acetonitrile (B52724) for use in synthesis, its stability decreases significantly. In solution, standard phosphoramidites are generally stable for only 2-3 days at room temperature on a synthesizer.[6] The stability of phosphoramidite solutions decreases in the order T, dC > dA > dG.[7] After five weeks in solution, dG can degrade by as much as 39%.[7]
Q4: How can I assess the quality of my DMTr-LNA-U-3-CED-Phosphoramidite?
A4: The quality and purity of the phosphoramidite can be assessed using the following analytical techniques:
-
³¹P NMR Spectroscopy: This is a direct method to identify and quantify the active P(III) species and detect P(V) oxidation products.[3][8] The active phosphoramidite typically shows a signal in the range of 140-155 ppm, while oxidized species appear in the -25 to 99 ppm region.[3][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) or normal-phase (NP) HPLC can be used to determine the purity of the phosphoramidite and detect degradation products.[9][10][11] Due to the chiral phosphorus atom, phosphoramidites often appear as a doublet of diastereomers in the chromatogram.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Phosphoramidite degradation (hydrolysis or oxidation). | 1. Use fresh phosphoramidite or re-qualify existing stock using ³¹P NMR or HPLC. 2. Ensure all reagents and solvents used in synthesis are anhydrous.[12] 3. Check the synthesizer for moisture leaks. |
| Incorrect activator or activator concentration. | 1. Verify the type and concentration of the activator. 2. Use fresh activator solution. | |
| Appearance of Unexpected Peaks in Final Oligonucleotide Analysis | Use of degraded phosphoramidite. | 1. Confirm the purity of the phosphoramidite stock. 2. Purify the final oligonucleotide product to remove failure sequences and other impurities. |
| Incomplete capping of failure sequences. | 1. Ensure the capping reagent is fresh and active.[12] | |
| Phosphoramidite Solution Appears Cloudy or Precipitated | Moisture contamination leading to hydrolysis and precipitation. | 1. Discard the solution. 2. Prepare a fresh solution using anhydrous acetonitrile and a new vial of phosphoramidite. |
| Low solubility. | 1. Ensure the correct anhydrous solvent is being used. 2. Gently warm the solution if solubility is a known issue, but be cautious of thermal degradation. |
Quantitative Data Summary
| Phosphoramidite | Storage Condition | Duration | Purity Reduction |
| T, dC | In acetonitrile, under inert gas | 5 weeks | 2%[7] |
| dA | In acetonitrile, under inert gas | 5 weeks | 6%[7] |
| dG | In acetonitrile, under inert gas | 5 weeks | 39%[7] |
Experimental Protocols
Protocol 1: Assessment of Phosphoramidite Purity by ³¹P NMR Spectroscopy
Objective: To determine the relative amounts of the active P(III) phosphoramidite and the inactive P(V) oxidation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DMTr-LNA-U-3-CED-Phosphoramidite into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) containing a small amount of triethylamine (B128534) (TEA) (e.g., 1% v/v) to the NMR tube under an inert atmosphere (e.g., in a glove box).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
-
NMR Acquisition:
-
Record the ³¹P NMR spectrum using a spectrometer operating at an appropriate frequency (e.g., 162 MHz or 202 MHz).[3][5]
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range for both P(III) and P(V) species (e.g., from -50 ppm to 200 ppm).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the phosphoramidite P(III) signals (typically around 140-155 ppm) and the P(V) signals (typically around -25 to 99 ppm).[3]
-
Calculate the percentage of P(III) and P(V) species to determine the extent of oxidation.
-
Protocol 2: Purity Determination by Reversed-Phase HPLC
Objective: To assess the purity of the phosphoramidite and identify any degradation products.
Methodology:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (TEA).[1]
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the same diluent.[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the working solution onto the HPLC system.
-
Identify the main peak(s) corresponding to the DMTr-LNA-U-3-CED-Phosphoramidite diastereomers.
-
Integrate all peaks in the chromatogram and calculate the area percentage of the main peak(s) to determine the purity.
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. usp.org [usp.org]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 11. ymc.eu [ymc.eu]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Phosphoramidite Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and overcome common challenges in phosphoramidite (B1245037) synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during phosphoramidite synthesis, offering potential causes and solutions in a direct question-and-answer format.
Low Coupling Efficiency and Yield
Q1: My overall synthesis yield is low, especially for long oligonucleotides. What are the common causes and how can I improve it?
A1: Low synthesis yield, particularly for longer sequences, is often a result of suboptimal coupling efficiency at each cycle. Even a small decrease in coupling efficiency can significantly reduce the final yield of the full-length product.[1][2]
Potential Causes:
-
Moisture: The presence of water is a primary cause of low coupling efficiency. Water can hydrolyze the activated phosphoramidite, rendering it inactive for coupling.[3] Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidites themselves, are anhydrous.[3]
-
Reagent Quality: The purity and age of phosphoramidites, activators, and other reagents are critical. Degraded reagents will lead to lower coupling efficiencies.[1]
-
Activator Issues: The choice and concentration of the activator can impact coupling kinetics. For sterically hindered phosphoramidites, a more potent activator may be required.[4]
-
Incomplete Detritylation: If the 5'-DMT protecting group is not completely removed, the subsequent coupling reaction will be blocked, leading to truncated sequences.[5]
Solutions:
-
Use Anhydrous Reagents: Employ fresh, anhydrous acetonitrile for all steps. Consider using in-line drying filters for the argon or helium gas supplied to the synthesizer.[3]
-
Fresh Reagents: Use fresh, high-quality phosphoramidites and activators. Store them under an inert atmosphere and at the recommended temperature.[4]
-
Optimize Activator: Consider using a more reactive activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) for challenging couplings.[4]
-
Ensure Complete Detritylation: Optimize the detritylation time and acid concentration. Be aware that prolonged acid exposure can lead to depurination.[5]
Q2: I am observing a significant amount of (n-1) shortmer sequences in my final product. What is causing this and how can I prevent it?
A2: The presence of (n-1) shortmers, or failure sequences, is a direct consequence of incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[6] If these unreacted sites are not capped, they will participate in the subsequent coupling cycle, leading to a one-base deletion.[7]
Potential Causes:
-
Inefficient Capping Reagent: The standard capping mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI) may not achieve 100% capping efficiency.[8]
-
Degraded Capping Solutions: Over time, capping reagents can degrade, leading to reduced efficiency.
Solutions:
-
Use an Alternative Capping Strategy: Consider using a more effective capping reagent like UniCap™ Phosphoramidite, which has been shown to have a higher capping efficiency than traditional methods.[8]
-
Prepare Fresh Capping Solutions: Regularly prepare fresh capping solutions to ensure their potency.
Side Reactions During Synthesis and Deprotection
Q3: My analysis shows signs of depurination. What conditions contribute to this and how can it be minimized?
A3: Depurination, the loss of purine (B94841) bases (adenine and guanine), is a significant side reaction that occurs under acidic conditions, primarily during the detritylation step.[6] This can lead to chain cleavage during the final basic deprotection.
Potential Causes:
-
Prolonged Acid Exposure: Extended contact time with the deblocking acid (TCA or DCA) increases the rate of depurination.[5][9]
-
Strong Acid Concentration: Higher concentrations of the deblocking acid can also accelerate depurination.[9]
-
Sequence Dependence: Poly-A sequences are particularly susceptible to depurination.[6]
Solutions:
-
Optimize Detritylation: Minimize the deblocking time to what is necessary for complete detritylation.[5]
-
Use Milder Acids: Consider using a weaker acid for deblocking, although this may require longer reaction times.[6]
Q4: I am observing modifications to my nucleobases after deprotection. What causes these side reactions and what deprotection strategies can I use to avoid them?
A4: Standard deprotection conditions, typically involving concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures, can be harsh and lead to side reactions with sensitive nucleobases or modifications.[10]
Potential Causes:
-
Harsh Deprotection Conditions: The use of strong bases and high temperatures can lead to the formation of adducts and other base modifications.[7] For example, the use of benzoyl-protected dC (Bz-dC) with methylamine-containing deprotection reagents can lead to base modification.[10]
-
Formation of Acrylonitrile (B1666552): During the removal of the cyanoethyl phosphate (B84403) protecting groups, acrylonitrile is formed as a byproduct, which can react with thymine (B56734) bases to form cyanoethyl adducts.[7]
Solutions:
-
"UltraMILD" Deprotection: For sensitive oligonucleotides, employ "UltraMILD" phosphoramidites (e.g., with Pac-dA, iPr-Pac-dG, and Ac-dC protecting groups) and deprotection conditions, such as using potassium carbonate in methanol.[10]
-
"UltraFAST" Deprotection: This method uses a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) and requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[10]
-
Reverse Deprotection Steps: To avoid cyanoethyl adduct formation, the cyanoethyl groups can be removed from the phosphate backbone while the oligonucleotide is still on the solid support, before cleaving and deprotecting the bases.[7]
Quantitative Data Summary
The following tables summarize quantitative data related to strategies for minimizing side reactions.
Table 1: Comparison of Capping Efficiencies
| Capping Method | Activator | Capping Efficiency (%) | Reference |
| Acetic Anhydride/THF | 10% N-Methylimidazole (NMI) | 90 | [8] |
| Acetic Anhydride/THF | 16% N-Methylimidazole (NMI) | 97 | [8] |
| UniCap™ Phosphoramidite | - | ~99 | [8] |
Table 2: Depurination Rates of Single-Stranded DNA (ssDNA) under Different pH Conditions at 37°C
| pH | Rate Constant (k, s⁻¹) | Reference |
| 7.1 | 2.4 x 10⁻¹⁰ | [11] |
| 6.1 | ~1.8 x 10⁻⁹ (estimated from data) | [11] |
| 5.1 | ~1.7 x 10⁻⁸ (estimated from data) | [11] |
Table 3: Comparison of Activators for Phosphoramidite Coupling
| Activator | pKa | Solubility in Acetonitrile | Key Features |
| 1H-Tetrazole | 4.8 | ~0.5 M | Standard, widely used activator.[12] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.6 M | More acidic and reactive than 1H-Tetrazole.[12] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic but more nucleophilic, good for sterically hindered couplings.[12] |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four main steps of a single cycle in automated solid-phase oligonucleotide synthesis.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[13]
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The reaction is monitored by observing the orange color of the released trityl cation.[14]
-
Time: Typically 60-120 seconds.
2. Coupling (Activation):
-
Reagents:
-
Procedure: The phosphoramidite is activated by the activator and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Time: Typically 30-180 seconds, depending on the phosphoramidite and activator.[13]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF) with pyridine (B92270) or lutidine.[7]
-
Cap B: N-Methylimidazole (NMI) in THF.[7]
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.[16]
-
Time: Typically 30-60 seconds.
4. Oxidation:
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[13]
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.[7]
-
Time: Typically 30-60 seconds.
Protocol 2: "UltraMILD" Deprotection
This protocol is suitable for oligonucleotides containing sensitive labels or modified bases.
-
Prerequisites: Synthesize the oligonucleotide using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).
-
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.[10]
-
Procedure:
-
After synthesis, transfer the solid support to a sealed vial.
-
Add the potassium carbonate solution to the support.
-
Incubate at room temperature for 4 hours.
-
Quench the reaction by adding a neutralizing agent (e.g., an appropriate buffer or CO₂).
-
Recover the deprotected oligonucleotide.
-
Visualizations
Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.
Caption: A decision tree for troubleshooting common issues in phosphoramidite synthesis.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. alfachemic.com [alfachemic.com]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 16. Phosphoramidite Chemistry [eurofinsgenomics.com]
Impact of multiple LNA incorporations on oligonucleotide synthesis
Welcome to the technical support center for Locked Nucleic Acid (LNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating multiple LNA monomers into oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating LNA monomers into oligonucleotides? A: LNA modifications offer several key benefits, including a significant increase in thermal stability and binding affinity to complementary DNA and RNA strands.[][2] This allows for the design of shorter oligonucleotides with enhanced specificity.[] Additionally, LNA-modified oligonucleotides exhibit improved resistance to nuclease degradation, which is advantageous for in vivo applications.[][2][3]
Q2: How significantly does each LNA incorporation impact the melting temperature (Tm) of an oligonucleotide? A: Each LNA monomer incorporated into an oligonucleotide typically increases the melting temperature (Tm) of the duplex by 2-8°C.[][3] This enables the design of shorter probes that maintain optimal hybridization temperatures for various applications.[]
Q3: Are there design limitations when incorporating multiple LNA monomers? A: Yes, there are important design considerations. It is generally advised to avoid stretches of more than four consecutive LNA bases, as the high affinity can lead to strong self-hybridization or hybridization with other LNA-containing sequences.[4][5] For primers, it is recommended that an 18-mer should not contain more than 6-8 LNA bases.[4] It is also crucial to avoid LNA self-complementarity.[4][5]
Q4: Can LNA-containing oligonucleotides be purified using standard methods? A: Yes, oligonucleotides containing LNA can generally be purified and analyzed using the same methods employed for standard DNA, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography.[6][7] The 5'-DMT group can be left on during synthesis (DMT-on) to aid in purification by increasing the hydrophobicity of the full-length product.[8][9]
Q5: What applications benefit most from oligonucleotides with multiple LNA incorporations? A: The high specificity and binding affinity of LNA-modified oligonucleotides make them ideal for a range of applications, including real-time PCR probes, Fluorescence In Situ Hybridization (FISH) probes, SNP detection assays, microarray analysis, and antisense research.[][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, deprotection, and purification of oligonucleotides with multiple LNA incorporations.
Problem 1: Low Overall Synthesis Yield
Symptoms:
-
Low final quantity of the purified oligonucleotide.
-
Trityl monitor readings decrease significantly during synthesis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Suboptimal Coupling Efficiency | Extend the coupling time for LNA phosphoramidites. A coupling time of 180-250 seconds is often recommended.[7] | LNA phosphoramidites are more sterically hindered than standard DNA amidites and require a longer reaction time to achieve high coupling efficiency.[7] |
| Presence of Moisture | Ensure all reagents, especially the acetonitrile (B52724) (ACN) wash and phosphoramidite (B1245037) solutions, are anhydrous. | Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain and thus lowering the coupling efficiency.[8] |
| Inefficient Oxidation | Increase the oxidation time. An oxidation time of 45 seconds is recommended when using standard iodine-based oxidizers.[7] | The phosphite (B83602) triester formed after coupling an LNA monomer is oxidized more slowly than its DNA counterpart.[7] |
| Degradation of Amidites | Use freshly prepared phosphoramidite solutions. Ensure proper storage of LNA amidites. | LNA phosphoramidites can degrade if not handled under anhydrous conditions, reducing the concentration of active monomer available for coupling.[8] |
Problem 2: High Levels of Impurities
Symptoms:
-
HPLC or Mass Spectrometry analysis shows a high proportion of failure sequences (e.g., n-1 shortmers).
-
Multiple unexpected peaks are present in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Inefficient Capping | Ensure the capping step is highly efficient. | A failure in the capping step leaves unreacted 5'-hydroxyl groups, which can then react in subsequent cycles, leading to the accumulation of n-1 deletion mutants that are difficult to separate from the full-length product.[8] |
| Depurination | For sequences prone to depurination (especially those with multiple dG residues), consider using a milder deblocking acid than Trichloroacetic acid (TCA). | Strong acids like TCA can lead to the removal of purine (B94841) bases (depurination), creating abasic sites that can be cleaved during the final basic deprotection step, resulting in truncated sequences.[8] |
| Side Reactions during Deprotection | Use deprotection conditions appropriate for all modifications present in the oligonucleotide. For sensitive dyes or modifications, milder deprotection reagents like potassium carbonate in methanol (B129727) may be required.[10] | Standard deprotection with ammonium (B1175870) hydroxide (B78521) can be too harsh for certain modifications, leading to their degradation and the generation of impurities.[10][11] |
| Formation of G-Quartets | For G-rich sequences, perform purification at elevated temperatures (e.g., 60°C) to denature aggregates.[12] | Guanine-rich oligonucleotides have a tendency to form stable G-quartet structures, leading to aggregation, poor solubility, and difficult chromatographic purification.[9] |
Problem 3: Incomplete Deprotection
Symptoms:
-
Mass spectrometry data shows masses corresponding to the oligonucleotide with protecting groups still attached.
-
The oligonucleotide exhibits poor performance in biological assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Deprotection Time/Temp | Ensure that the deprotection time and temperature are adequate for the protecting groups used. For standard protecting groups, treatment with concentrated aqueous ammonia (B1221849) is common.[6] | Incomplete removal of protecting groups from the nucleobases or phosphate (B84403) backbone will result in a heterogeneous product with altered hybridization properties.[11] |
| Use of Incompatible Protecting Groups | For faster deprotection, use a compatible set of phosphoramidites, such as those with Ac-dC, which allows for rapid deprotection with AMA (Ammonium hydroxide/Methylamine) at 65°C for 10 minutes.[10][13] | Some protecting groups require specific, and often harsh, deprotection conditions. The use of labile protecting groups allows for milder and faster deprotection.[13] |
| Aged Deprotection Reagents | Always use fresh deprotection reagents, particularly ammonium hydroxide, as its concentration can decrease over time.[10] | Old or degraded reagents will not effectively remove all protecting groups, leading to an incomplete reaction.[10] |
Data Presentation
Table 1: Impact of LNA on Oligonucleotide Properties
| Parameter | Impact of Single LNA Incorporation | Reference |
| Melting Temperature (Tm) | Increase of +2 to +8 °C per LNA monomer | [][3] |
| Nuclease Resistance | Significantly increased compared to unmodified DNA/RNA | [2][3] |
| Binding Affinity | Unprecedented thermal stability towards complementary DNA and RNA | [2][7] |
| Specificity | Excellent mismatch discrimination | [7] |
Table 2: Recommended Synthesis Cycle Modifications for LNA Monomers
| Synthesis Step | Standard DNA Cycle | Recommended LNA Cycle | Rationale | Reference |
| Coupling | 60 - 90 seconds | 180 - 250 seconds | LNA amidites are sterically hindered and require more time for efficient coupling. | [7] |
| Oxidation | 15 - 30 seconds | 45 seconds | The LNA phosphite triester is oxidized more slowly. | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA-Oligonucleotides
This protocol outlines the key steps for automated solid-phase synthesis using phosphoramidite chemistry, with modifications for LNA incorporation.
-
Support & Reagent Preparation :
-
Select a solid support (e.g., CPG) appropriate for the synthesis scale.
-
Dissolve LNA and standard DNA phosphoramidites in anhydrous acetonitrile to the synthesizer's recommended concentration. Note: Some LNA amidites may require different solvent mixtures for optimal solubility.[7]
-
Ensure all other reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and anhydrous.
-
-
Synthesis Cycle : The following steps are repeated for each monomer addition.
-
Step A: Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the support-bound nucleotide using an acidic solution (e.g., 3% TCA in Dichloromethane).
-
Step B: Coupling : The LNA or DNA phosphoramidite is activated (e.g., with ETT or DCI) and delivered to the column to react with the free 5'-hydroxyl group. Crucially, extend the coupling time to 180-250 seconds for LNA monomers. [7]
-
Step C: Capping : Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) to prevent the formation of deletion mutants.[8]
-
Step D: Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an iodine/water/pyridine solution. Extend the oxidation time to 45 seconds for LNA linkages. [7]
-
-
Final Deblocking : After the final monomer is coupled, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support : After synthesis, the solid support is transferred to a vial. The oligonucleotide is cleaved from the support by incubation with concentrated aqueous ammonia (28-33%) at room temperature for 1-2 hours.[6][10]
-
Deprotection : The vial containing the oligonucleotide in the ammonia solution is sealed and heated (e.g., at 55°C for 8-12 hours) to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Work-up : After cooling, the solution is typically dried in a vacuum concentrator. The resulting crude oligonucleotide pellet is resuspended in sterile water or an appropriate buffer for purification.
Note: The deprotection conditions must be compatible with all components of the oligonucleotide. For oligos containing sensitive modifications, alternative deprotection schemes such as AMA or potassium carbonate in methanol should be used according to the manufacturer's recommendations.[10]
Visualizations
References
- 2. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microsynth.com [microsynth.com]
- 4. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 5. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 10. glenresearch.com [glenresearch.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: LNA-Based SNP Genotyping Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LNA (Locked Nucleic Acid)-based SNP genotyping assays.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using LNA probes and primers for SNP genotyping?
LNA-enhanced oligonucleotides offer superior performance in SNP genotyping assays due to their unique properties. The locked structure of LNA bases significantly increases the binding affinity (melting temperature, Tm) to their target sequence.[1] This allows for the use of shorter probes, which provides better discrimination between perfectly matched and mismatched targets.[2][3] The difference in Tm (ΔTm) between a perfect match and a single nucleotide mismatch can be as high as 20°C, a level of discrimination not achievable with standard DNA probes.[4] This high specificity is crucial for accurate allele calling.[4][5]
Q2: What are the most critical factors in designing LNA probes and primers for SNP genotyping?
Successful LNA-based SNP genotyping heavily relies on optimal probe and primer design. Key considerations include:
-
Probe/Primer Length: LNA probes are typically shorter than traditional DNA probes, often around 12 nucleotides in length.[4]
-
LNA Positioning: For allele-specific primers, placing an LNA base at the 3'-end can enhance allelic discrimination.[6][7] For probes, positioning 2-3 LNA bases directly at the SNP site is recommended.[4]
-
Melting Temperature (Tm): The Tm of the LNA probe should be approximately 7-10°C higher than the PCR primers.[2] It's also important to design probes for different alleles to have comparable Tm values.[4]
-
Secondary Structures: Avoid sequences prone to forming hairpins, homodimers, or other secondary structures, as LNA-LNA interactions are very stable and can interfere with probe-target binding.[2][8]
-
GC Content: Maintain a GC content between 30-60%.[8]
Q3: How can I resolve ambiguous or unclear genotype clusters in my allelic discrimination plot?
Ambiguous genotype clusters can arise from various factors, including suboptimal PCR conditions, poor DNA quality, or issues with data analysis settings. To address this, consider the following:
-
Review PCR Efficiency: Analyze the amplification curves for each sample. Inconsistent amplification efficiencies between samples can lead to scattered clusters.[9][10]
-
Check DNA Quality and Quantity: Ensure that the genomic DNA is of high quality and free of PCR inhibitors. Variations in DNA concentration can also cause trailing clusters.[11]
-
Optimize PCR Cycling Conditions: Adjusting the annealing temperature or the number of PCR cycles can sometimes improve cluster separation.[11]
-
Utilize Advanced Analysis Software: Some genotyping software has improved algorithms that can help in making accurate calls for data with challenging clusters.[11]
-
Validate with a Second Method: If ambiguity persists, consider validating the results with an alternative method like DNA sequencing.[9][12]
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your LNA-based SNP genotyping experiments.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal can indicate a failure in the PCR amplification or the detection process.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal PCR Conditions | Optimize the annealing temperature and extension time. Ensure all PCR components are added in the correct concentrations. |
| Poor DNA Quality or Low Quantity | Use a standardized DNA quantification method. If PCR inhibitors are suspected, perform a DNA cleanup.[13] A minimum of 24 ng of genomic DNA per 25 µl reaction is a good starting point.[9] |
| Inefficient Probe/Primer Design | Re-design probes and primers following recommended guidelines. Ensure the Tm of the probe is compatible with the PCR cycling conditions. |
| Incorrect Reporter/Quencher Combination | Verify that the fluorophore and quencher on your probes are compatible and that your real-time PCR instrument is set to detect the correct wavelengths. |
| Degraded Reagents | Use fresh aliquots of primers, probes, and master mix. |
Experimental Protocol: DNA Cleanup for Inhibitor Removal [13]
-
To your genomic DNA sample, add 0.5 volumes of 7.5 M ammonium (B1175870) acetate (B1210297) and 2.5 volumes of ice-cold absolute ethanol (B145695).
-
Vortex the mixture and incubate at -20°C for 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at room temperature.
-
Carefully remove the supernatant and wash the DNA pellet with 80% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Remove the 80% ethanol and repeat the wash step.
-
Resuspend the air-dried pellet in a suitable buffer (e.g., 10 mM Tris-HCl pH 8.0, 0.1 mM EDTA).
Logical Workflow for Troubleshooting Low Signal
Issue 2: High Background or Non-Specific Amplification
High background fluorescence can obscure the specific signal from your target, leading to inaccurate genotype calls.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Probe Degradation | Probes can be degraded by nucleases or repeated freeze-thaw cycles, separating the reporter and quencher. Use fresh probe aliquots and handle them in a nuclease-free environment. |
| Suboptimal Primer Design | Primers may be binding to non-target regions of the genome. Re-design primers to be highly specific to the target locus. |
| Primer-Dimer Formation | This can occur if primers have complementary sequences, especially at their 3' ends. Use primer design software to check for potential primer-dimer formation. |
| Contamination | Contamination of reagents with previously amplified DNA can lead to non-specific amplification. Use dedicated PCR workstations and aerosol-resistant pipette tips. |
| Too Much Probe/Primer | High concentrations of probes or primers can increase the likelihood of non-specific interactions. Titrate the concentrations to find the optimal balance between signal strength and background. |
Experimental Protocol: Optimizing Primer and Probe Concentrations
To reduce non-specific amplification and background, it is often necessary to optimize the concentrations of primers and probes.
-
Primer Titration: Set up a matrix of reactions with varying forward and reverse primer concentrations (e.g., 50, 200, 500 nM) while keeping the probe concentration constant (e.g., 100 nM).
-
Probe Titration: Using the optimal primer concentrations determined in the previous step, set up reactions with varying probe concentrations (e.g., 50, 100, 250 nM).
-
Analysis: Analyze the amplification plots and allelic discrimination plots for each condition. Select the concentrations that provide the best cluster separation with the lowest background signal. A common starting point for a 25 µl reaction is 200 nM of each primer and 100 nM of each LNA probe.[9]
Signaling Pathway of LNA Probe Hybridization and Cleavage in 5' Nuclease Assays
Issue 3: Incorrect Genotype Calls for Known Samples
If control samples with known genotypes are being called incorrectly, it points to a fundamental issue with the assay's specificity or the data analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Allelic Discrimination | The ΔTm between the matched and mismatched probes may be insufficient. Re-design the LNA probes to maximize this difference. Placing LNA bases directly at the SNP site is crucial.[4] |
| Hidden SNP Under a Primer or Probe | An unknown SNP in the binding site of a primer or probe can affect hybridization and lead to incorrect calls. Check SNP databases (e.g., dbSNP) for known polymorphisms in your target region.[11] |
| Cross-Contamination | Contamination of one sample with DNA from another can lead to heterozygous calls for homozygous samples. Follow strict laboratory practices to prevent cross-contamination. |
| Incorrect Allele Calling Settings | The parameters used by the software to define genotype clusters may be too stringent or too relaxed. Manually review the clusters and adjust the settings if necessary. |
| Copy Number Variation (CNV) | If the target region is within a CNV, the presence of multiple copies of one allele can be misinterpreted. This can sometimes manifest as more than three clusters.[11] |
Experimental Protocol: Verifying Assay Specificity with Control DNA
-
Obtain Control Samples: Use well-characterized DNA samples representing all three possible genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous). These can be commercially available control panels or samples previously genotyped by a reliable method like Sanger sequencing.[9]
-
Run the Assay: Perform the LNA-based SNP genotyping assay on the control samples alongside your unknown samples. Include a no-template control (NTC) to check for contamination.
-
Analyze the Results: In the allelic discrimination plot, verify that the control samples cluster correctly and are clearly separated. The NTC should show no amplification.
-
Troubleshoot if Necessary: If the controls fail, it indicates a problem with the assay itself. Re-evaluate probe and primer design, and optimize the PCR conditions before proceeding with unknown samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. SNP Detection [qiagen.com]
- 5. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design options [qiagen.com]
- 9. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SNP Genotyping Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Genotyping Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: LNA-FISH Probe Concentration Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize probe concentration for Locked Nucleic Acid Fluorescence In Situ Hybridization (LNA-FISH) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during LNA-FISH experiments related to probe concentration.
Question: Why am I getting weak or no signal?
Answer:
A weak or absent signal is a frequent issue in LNA-FISH experiments and can be attributed to several factors. A primary reason is a suboptimal probe concentration; if the concentration is too low, it can lead to insufficient probe molecules binding to the target RNA.[1] LNA probes, known for their high affinity, may still require careful titration to find the optimal concentration for a specific target and cell type.[2][3]
Another significant factor is inefficient hybridization. This can be caused by incorrect hybridization temperature or suboptimal concentrations of salt and denaturants like formamide (B127407) in the hybridization buffer.[4][5][6] The secondary structure of the target RNA can also impede probe binding. To address this, a "melting" step at a higher temperature (e.g., 50-80°C) for a short period before the main hybridization incubation can help to denature the RNA secondary structure, making the target sequence more accessible.[7]
Finally, issues with the sample itself, such as over-fixation, can mask the target sequence and prevent probe penetration.[8][9] It is also crucial to ensure the quality and integrity of the probe are not compromised.
To troubleshoot, consider the following steps:
-
Increase Probe Concentration: Systematically increase the probe concentration in a stepwise manner to determine if the signal intensity improves.
-
Optimize Hybridization Conditions: Adjust the hybridization temperature and formamide concentration to enhance probe binding.
-
Incorporate a Melting Step: Introduce a brief, higher-temperature incubation step before hybridization to unfold the target RNA.
-
Verify Sample Quality: Ensure proper fixation and pre-treatment of your samples to allow for adequate probe accessibility.[8][9]
Question: How can I reduce high background fluorescence?
Answer:
High background fluorescence can obscure specific signals and make data interpretation difficult. A common cause is a probe concentration that is too high, leading to non-specific binding of the probe to cellular components other than the target RNA.[1]
Inadequate washing steps after hybridization are another major contributor to high background. If the post-hybridization washes are not stringent enough (in terms of temperature, salt concentration, and duration), unbound or weakly bound probes will not be effectively removed.[8] Autofluorescence of the cells or tissue can also be a source of background signal.[10]
Here are some strategies to reduce high background:
-
Decrease Probe Concentration: Titrate the probe to a lower concentration to minimize non-specific binding.
-
Optimize Washing Steps: Increase the stringency of your post-hybridization washes by adjusting the temperature or decreasing the salt concentration.[8] Adding a dehydration series of ethanol (B145695) washes after the room temperature washes can also help.[11]
-
Check for Autofluorescence: Examine your sample under the microscope before hybridization to assess the level of natural autofluorescence. If it's high, you might consider pre-treating the cells with ethanol or methanol (B129727) to bleach them.[10]
-
Use Fresh Buffers: Always use freshly prepared fixative and wash solutions to avoid contaminants that can contribute to background noise.[8][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for LNA-FISH probes?
A1: A common starting point for LNA-FISH probe concentration is around 200 nM.[4] However, the optimal concentration is highly dependent on the specific probe sequence, the abundance of the target RNA, and the cell or tissue type. It is always recommended to perform a concentration titration series to determine the best signal-to-noise ratio for your specific experiment. For some applications like PCR, LNA probe concentrations as low as 0.2 µM have been suggested as a starting point, with the acknowledgment that experimental optimization is crucial.[12]
Q2: How does LNA modification affect the optimal probe concentration compared to traditional DNA probes?
A2: LNA modifications increase the thermal stability and binding affinity of the probe to its target RNA.[2][3] This enhanced affinity often means that LNA probes can be used at a lower concentration than their conventional DNA counterparts to achieve the same or even better signal intensity.[2] The higher binding strength of LNA probes also contributes to a better signal-to-noise ratio.[13]
Q3: What are the key parameters to consider when designing LNA-FISH probes to ensure optimal performance?
A3: Several factors are critical for designing effective LNA-FISH probes:
-
Probe Length: LNA detection probes are typically 20-25 nucleotides long.[14] For some applications, shorter probes of 10-15 nucleotides can be highly efficient.[15]
-
GC Content: Aim for a GC content between 30-60%.[14]
-
Melting Temperature (Tm): A recommended Tm is approximately 75°C.[14]
-
LNA Placement: Avoid stretches of more than four consecutive LNA bases. Also, avoid placing LNA bases in palindromic sequences.[14]
-
Sequence Complexity: Avoid stretches of three or more Gs or Cs.[14]
-
Self-Complementarity: Design probes to have minimal self-complementarity to prevent the formation of secondary structures.[14][15]
Quantitative Data Summary
Table 1: Recommended Starting LNA-FISH Probe Concentrations and Hybridization Parameters
| Parameter | Recommended Range/Value | Source(s) |
| Starting Probe Concentration | 200 nM | [4] |
| Hybridization Temperature | ~62°C (for 14 bp probes) | [4][5] |
| NaCl Concentration | 2 M - 5 M | [4][5][6] |
| Denaturant (Urea) | ~2 M | [4][5] |
Experimental Protocols
Protocol: Optimizing LNA-FISH Probe Concentration
This protocol outlines a systematic approach to determine the optimal probe concentration for your LNA-FISH experiment.
-
Prepare a Probe Concentration Gradient:
-
Prepare a series of hybridization buffers with varying LNA probe concentrations. A good starting range is from 50 nM to 500 nM (e.g., 50 nM, 100 nM, 200 nM, 300 nM, 400 nM, 500 nM).
-
Include a "no probe" control to assess background fluorescence.[10]
-
-
Sample Preparation:
-
Prepare your cells or tissue sections according to your standard fixation and permeabilization protocol. Ensure consistency across all samples.[9]
-
-
Hybridization:
-
Apply the different probe concentrations to your prepared samples.
-
Incubate the samples overnight at the optimal hybridization temperature (e.g., 37°C or as recommended for your specific probe and buffer composition).[2]
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound and non-specifically bound probes. A typical wash series might include:
-
-
Imaging and Analysis:
-
Mount the samples with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).[9]
-
Acquire images using a fluorescence microscope with consistent settings for all samples.[1]
-
Quantify the signal intensity and the background noise for each probe concentration.
-
Calculate the signal-to-noise ratio for each concentration.
-
-
Determine Optimal Concentration:
-
The optimal probe concentration is the one that provides the highest signal-to-noise ratio, characterized by bright, specific signals with minimal background.
-
Visualizations
Caption: Workflow for optimizing LNA-FISH probe concentration.
Caption: Troubleshooting logic for common LNA-FISH signal issues.
References
- 1. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. How do I reduce high background in my FISH assay? [ogt.com]
- 9. clinicallab.com [clinicallab.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips For Better Fluorescence In Situ Hybridization (FISH) - Creative Bioarray [histobiolab.com]
- 12. metabion.com [metabion.com]
- 13. researchgate.net [researchgate.net]
- 14. Custom LNA Fish Probes [qiagen.com]
- 15. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing Hepatotoxicity of LNA-based Antisense Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage hepatotoxicity associated with LNA-based antisense therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hepatotoxicity associated with LNA-based antisense oligonucleotides (ASOs)?
A1: Hepatotoxicity of LNA-based ASOs is primarily mediated by the unintended, RNase H1-dependent degradation of off-target RNAs.[1][2] High-affinity LNA ASOs can promiscuously bind to and promote the cleavage of non-target pre-mRNAs, particularly those that are very long.[1][2] This off-target RNA knockdown precedes the onset of clinically observable hepatotoxicity, such as elevated liver transaminases.[1]
Q2: Are there specific sequence motifs in LNA ASOs that are associated with a higher risk of hepatotoxicity?
A2: Yes, studies have identified specific trinucleotide motifs, such as TCC and TGC, that are more frequently found in hepatotoxic LNA ASOs.[3][4][5] ASOs containing these motifs have been shown to have a higher propensity to bind to hepatocellular proteins, which may contribute to cellular stress pathways and toxicity.[3][4][5] In silico analysis for the presence of these and other predictive motifs is a crucial step in the early de-risking of LNA ASO candidates.[6][7]
Q3: How can I monitor for potential hepatotoxicity during my in vivo experiments with LNA ASOs?
A3: Regular monitoring of plasma transaminase levels, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), is the standard method for detecting LNA ASO-induced hepatotoxicity in animal models.[2][6][7][8] An elevation in these enzymes is a key indicator of liver damage.[2][8] Additionally, monitoring liver-to-body weight ratios can provide further evidence of hepatotoxicity.[9]
Q4: What are the key strategies to mitigate the hepatotoxicity of LNA ASOs?
A4: Several strategies can be employed to reduce the hepatotoxic potential of LNA ASOs:
-
Chemical Modifications: Introducing modifications to the nucleobase, sugar, or internucleotide linkages of the ASO can reduce toxicity.[10] For example, certain nucleobase modifications have been shown to significantly decrease hepatotoxicity without compromising on-target gene silencing.[10]
-
In Silico Screening: Computational tools can be used to predict potential off-target effects and identify sequences with a lower risk of hybridization-dependent toxicity.[6][7] This allows for the selection of safer candidate sequences before synthesis and in vivo testing.
-
In Vitro Screening: Early screening of LNA ASO candidates in primary hepatocyte cultures can help identify and deprioritize compounds with a high hepatotoxic liability before committing to resource-intensive animal studies.[11]
-
Dose Optimization: Careful dose-response studies are essential to determine the therapeutic window and identify the lowest effective dose with an acceptable safety profile.
Troubleshooting Guides
Issue 1: Elevated Liver Transaminases (ALT/AST) Observed in Animal Studies
Possible Cause 1: RNase H1-Dependent Off-Target Effects
-
Troubleshooting Steps:
-
Sequence Analysis: Perform a thorough in silico analysis of your LNA ASO sequence to identify potential off-target binding sites in the relevant transcriptome, paying close attention to long pre-mRNAs.
-
Transcriptome Profiling: Conduct RNA sequencing on liver tissue from treated animals to identify unintended transcript knockdown. Compare the expression profiles of animals treated with hepatotoxic versus non-hepatotoxic ASOs.[1][2]
-
Redesign ASO: If significant off-target effects are identified, consider redesigning the ASO to avoid these interactions. This may involve altering the sequence or incorporating chemical modifications to enhance specificity.
-
Possible Cause 2: Presence of Hepatotoxic Sequence Motifs
-
Troubleshooting Steps:
-
Motif Analysis: Screen the LNA ASO sequence for known hepatotoxic motifs like TCC and TGC.[3][4][5]
-
Sequence Modification: If such motifs are present, modify the sequence to eliminate them while maintaining on-target activity.
-
Test Modified ASOs: Synthesize and test the modified ASO sequences in vitro and in vivo to confirm reduced hepatotoxicity.
-
Issue 2: Inconsistent or Unexplained Hepatotoxicity Across Different LNA ASO Sequences
Possible Cause: Variable Off-Target Hybridization Potentials
-
Troubleshooting Steps:
-
Systematic Screening: Implement a standardized in vivo screening protocol to rank the hepatotoxic potential of different ASO candidates. A single-dose (3-day) screen in mice can be predictive of toxicity in longer-term studies.[6][7]
-
In Vitro Correlation: Establish an in vitro assay using primary hepatocytes to assess cytotoxicity (e.g., measuring LDH release, ATP levels).[11] Correlate the in vitro results with your in vivo findings to build a predictive model for your specific LNA ASO chemistry.
-
Chemical Modification Matrix: Systematically evaluate a panel of chemical modifications (nucleobase, sugar, backbone) on a known hepatotoxic sequence to identify modifications that consistently reduce toxicity.[10]
-
Data Summary
Table 1: In Vivo Hepatotoxicity Screening Endpoints
| Parameter | Method | Species | Key Findings |
| Plasma Transaminases (ALT/AST) | Enzymatic Assay | Mouse, Rat | A single-dose (3-day) screen is predictive of repeat-dose (15-day) hepatotoxicity ranking.[6][7] |
| Liver Weight | Gravimetric analysis | Mouse, Rat | Increased liver-to-body weight ratio correlates with elevated transaminases.[9] |
| Histopathology | H&E Staining | Mouse, Rat | Confirms hepatocellular involvement, including cytoplasmic degeneration and apoptosis.[8] |
Table 2: Mitigation Strategies and Their Effects on LNA ASO Hepatotoxicity
| Strategy | Approach | Outcome |
| Chemical Modification | Introduction of modified nucleobases into the gap region of the ASO.[10] | Significant reduction in serum AST/ALT levels in mice.[10] |
| In Silico Design | Computational prediction and avoidance of off-target effects and toxic motifs.[3][6][7] | Identification of safer ASO candidates with fewer hybridization-mediated off-target effects.[6][7] |
| In Vitro Screening | Assessment of cytotoxicity in primary hepatocytes (LDH, ATP, miR-122 release).[11] | Recapitulates in vivo hepatotoxic profile, allowing for early de-risking of candidates.[11] |
Experimental Protocols
Protocol 1: Acute In Vivo Screening of LNA ASO Hepatotoxicity in Mice
This protocol is adapted from studies proposing a streamlined in vivo screen to rank ASO hepatotoxicity.[6][7]
-
Animal Model: Male CD1 mice (or other appropriate strain).
-
ASO Formulation: Dissolve LNA ASOs in sterile phosphate-buffered saline (PBS).
-
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the LNA ASO. A dose of 100 mg/kg has been used for screening purposes.[6]
-
Monitoring:
-
Record body weights daily.
-
Observe animals for any clinical signs of toxicity.
-
-
Endpoint Collection (Day 4 / 72 hours post-dose):
-
Anesthetize mice and collect blood via cardiac puncture for plasma separation.
-
Euthanize mice and perform a necropsy.
-
Collect and weigh the liver.
-
-
Analysis:
-
Measure plasma ALT and AST levels using a commercial enzymatic assay kit.
-
Calculate the liver-to-body-weight ratio.
-
Compare the results between different ASO treatment groups and a vehicle control group.
-
Protocol 2: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
This protocol is based on established methods for in vitro prediction of ASO-induced liver injury.[11]
-
Cell Culture:
-
Isolate primary hepatocytes from the species of interest (e.g., mouse, human).
-
Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach.
-
-
ASO Treatment:
-
Prepare different concentrations of the LNA ASOs in the appropriate cell culture medium.
-
Apply the ASOs to the hepatocytes without the use of a transfection reagent (gymnotic delivery).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Endpoint Analysis:
-
Cell Viability:
-
Measure lactate (B86563) dehydrogenase (LDH) release into the cell culture supernatant as an indicator of membrane damage.
-
Determine intracellular ATP levels as a measure of metabolic activity.
-
-
Biomarker Release:
-
Quantify the release of microRNA-122 (miR-122) into the supernatant, which is a specific biomarker for liver injury.
-
-
-
Data Interpretation: Compare the results for toxic and non-toxic control ASOs to determine the hepatotoxic potential of the test compounds.
Visualizations
Caption: Mechanism of LNA ASO-induced hepatotoxicity.
Caption: LNA ASO hepatotoxicity screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. abcam.com [abcam.com]
- 10. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: LNA and 2'-O-Methyl RNA Modifications for Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) design, the choice of chemical modifications is paramount. Among the most prominent second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl RNA (2'-OMe) offer distinct advantages and disadvantages in terms of binding affinity, nuclease resistance, efficacy, and toxicity. This guide provides an objective comparison of these two critical modifications, supported by experimental data and detailed protocols to aid in the selection of the optimal chemistry for your research and therapeutic applications.
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to the modulation of gene expression. Unmodified oligonucleotides, however, are susceptible to rapid degradation by nucleases and exhibit low binding affinity. Chemical modifications to the sugar-phosphate backbone and/or the nucleobases are therefore essential to enhance their drug-like properties. LNA and 2'-OMe are two of the most widely adopted 2'-sugar modifications that significantly improve the performance of ASOs.
Core Properties: LNA vs. 2'-O-Methyl RNA
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This pre-organized structure results in an unprecedented increase in binding affinity to complementary RNA targets.
2'-O-Methyl (2'-OMe) RNA is a more conventional modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification also enhances binding affinity, albeit to a lesser extent than LNA, and provides significant nuclease resistance.
A key mechanism of action for many ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. Both LNA and 2'-OMe modifications are not substrates for RNase H. Therefore, ASOs incorporating these modifications are often designed as "gapmers," with a central block of unmodified DNA flanked by wings of modified nucleotides. This design allows for RNase H-mediated degradation of the target RNA while the modified wings provide high affinity and nuclease resistance.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key quantitative performance differences between LNA and 2'-OMe modified antisense oligonucleotides based on published experimental data.
Table 1: Binding Affinity and Nuclease Resistance
| Parameter | LNA Modification | 2'-O-Methyl RNA Modification | Key Findings |
| Melting Temperature (Tm) Increase per Modification | +1.5 to +4°C | ~+1°C | LNA provides a significantly higher increase in thermal stability and binding affinity compared to 2'-OMe.[1] |
| Nuclease Resistance | High | High | Both modifications offer substantial protection against nuclease degradation compared to unmodified DNA or RNA.[1][2][3] Chimeric LNA/DNA oligonucleotides have shown greater stability in human serum than isosequential 2'-O-methyl gapmers.[1] |
| RNase H Activation | Requires a central DNA gap of 7-8 monomers for full activity.[1] | Requires a central DNA gap of around 6 monomers for full activity.[1] | The conformational changes induced by LNA are more pronounced, necessitating a slightly longer DNA gap for optimal RNase H recruitment.[1] |
Table 2: In Vitro and In Vivo Efficacy
| Parameter | LNA Modification | 2'-O-Methyl RNA Modification | Key Findings |
| In Vitro Potency (IC50) | Generally higher (lower IC50) | Generally lower (higher IC50) | In a comparative study, an LNA gapmer had an IC50 of 0.4 nM, which was significantly lower than the ~220 nM IC50 of a 2'-O-methyl-modified oligonucleotide targeting the same mRNA.[4] |
| In Vivo Efficacy | Potent target reduction in vivo.[2] | Effective target reduction in vivo.[2] | Some LNA-containing ASOs have demonstrated up to a 5-fold increase in potency for reducing target mRNA in mouse liver compared to their MOE (a related 2'-O modification) counterparts.[2] |
Table 3: Toxicity Profile
| Parameter | LNA Modification | 2'-O-Methyl RNA Modification | Key Findings |
| Hepatotoxicity | Can be associated with significant hepatotoxicity, including elevated serum transaminases.[2] | Generally well-tolerated with a lower risk of hepatotoxicity.[2] | Studies have shown that while LNA ASOs can be more potent, they may also carry a significant risk of liver toxicity, a side effect not typically observed with 2'-O-methoxyethyl (MOE), a closely related 2'-O modification.[2] |
| General Toxicity | Toxicity can be sequence-dependent. | Generally considered to have a favorable safety profile. | The toxic potential of oligonucleotides needs to be carefully evaluated in cellular and animal models before clinical consideration. |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the structural differences between the modifications.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of LNA and 2'-O-Methyl RNA modified ASOs. Researchers should optimize these protocols for their specific ASOs, target genes, and experimental systems.
Nuclease Resistance Assay in Serum
Objective: To assess the stability of modified ASOs in the presence of nucleases found in serum.
Methodology:
-
Oligonucleotide Preparation: Dissolve LNA-modified, 2'-OMe-modified, and an unmodified control ASO in nuclease-free water to a stock concentration of 20 µM.
-
Serum Incubation:
-
In a microcentrifuge tube, mix 5 µL of the ASO stock solution with 45 µL of fetal bovine serum (FBS) or human serum for a final ASO concentration of 2 µM.
-
Incubate the tubes at 37°C.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Quenching: Stop the degradation by adding an equal volume of a denaturing loading buffer (e.g., 90% formamide, 10 mM EDTA) and flash-freezing in liquid nitrogen.
-
Analysis:
-
The integrity of the ASOs is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) using a 15-20% gel.
-
Visualize the oligonucleotides by staining with a fluorescent dye (e.g., SYBR Gold).
-
The percentage of intact ASO at each time point is quantified using densitometry.
-
In Vitro ASO Activity Assay
Objective: To determine the potency (IC50) of ASOs in reducing target mRNA and protein levels in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection:
-
Prepare a dilution series of the LNA and 2'-OMe ASOs in serum-free medium.
-
Complex the ASOs with a transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Add the ASO-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
RNA Analysis (qRT-PCR):
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target mRNA and a housekeeping gene for normalization.
-
Calculate the relative expression of the target mRNA.
-
-
Protein Analysis (Western Blot):
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control (e.g., GAPDH, β-actin).
-
-
IC50 Calculation: Plot the percentage of target knockdown versus the ASO concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The choice between LNA and 2'-O-Methyl RNA modifications for antisense oligonucleotides is a critical decision that depends on the specific goals of the research or therapeutic program. LNA offers superior binding affinity and, in many cases, higher potency. However, the potential for hepatotoxicity is a significant concern that requires careful evaluation. 2'-O-Methyl RNA provides a good balance of enhanced binding affinity, excellent nuclease resistance, and a more favorable safety profile, making it a robust and widely used modification.
For applications where maximal potency is the primary driver and potential toxicity can be managed or mitigated, LNA is a powerful tool. For many other applications, particularly those in early-stage research or where a wider therapeutic window is desired, 2'-O-Methyl RNA represents a reliable and effective choice. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other modifications, enabling an informed decision-making process in the design of next-generation antisense therapeutics.
References
Unveiling Specificity: A Comparative Guide to LNA Probes for In Situ Hybridization
For researchers, scientists, and drug development professionals seeking unparalleled precision in localizing RNA and DNA targets within their cellular context, this guide provides a comprehensive validation of Locked Nucleic Acid (LNA) probe specificity for in situ hybridization (ISH). Through a detailed comparison with alternative technologies, supported by experimental data and protocols, we demonstrate the superior performance of LNA probes in achieving enhanced sensitivity and specificity.
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool for in situ hybridization, offering significant advantages over traditional DNA and RNA probes. The defining feature of LNA is the methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, characteristic of A-form nucleic acids. This conformational rigidity pre-organizes the LNA oligonucleotide for hybridization, leading to a dramatic increase in thermal stability and binding affinity for its target sequence.[1] This enhanced affinity allows for the use of shorter probes, which facilitates better tissue penetration and access to target sites.[1]
Performance Benchmark: LNA Probes vs. The Alternatives
The superior hybridization efficiency of LNA probes translates directly into improved signal intensity and specificity. Experimental data consistently shows that LNA-modified probes outperform conventional DNA probes, particularly under stringent hybridization conditions.
| Probe Type | Key Feature | Signal Intensity | Specificity (Mismatch Discrimination) | Thermal Stability (Tm) | Reference |
| LNA Probe | Methylene-bridged ribose | Significantly higher; up to 22-fold increase in fluorescence intensity compared to DNA probes[2] | Excellent; single nucleotide mismatch discrimination[3] | High; increased Tm allows for stringent washes | [1][2] |
| DNA Probe | Deoxyribose sugar | Lower; signal can be lost under high stringency[1] | Moderate; can be difficult to discriminate single mismatches | Lower | [1] |
| RNA Probe (Riboprobe) | Ribose sugar | High | Good | High | [4] |
| 2'-O-Methyl RNA + LNA Probe | Combination chemistry | Potentially superior sensitivity and signal-to-noise ratio compared to DNA + LNA probes[5] | Improved | High | [5] |
| Peptide Nucleic Acid (PNA) Probe | Polyamide backbone | High | Excellent | Very High | [6] |
| Invader/INA Probes | Intercalating modifications | High affinity towards complementary DNA | High | High | [6] |
Validating LNA Probe Specificity: Experimental Workflow
Ensuring the specificity of an LNA probe is paramount for reliable in situ hybridization results. A multi-step validation process is recommended, incorporating both in silico design and experimental verification.
Key Experimental Protocols for LNA Probe Validation
Detailed methodologies are crucial for reproducible and reliable validation of LNA probe specificity. Below are protocols for key experiments.
LNA Probe In Situ Hybridization (ISH) Protocol for FFPE Tissues
This protocol is a general guideline and may require optimization for specific tissues and targets.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol (B145695) series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in DEPC-treated water (2 minutes).
-
-
Protease Digestion:
-
Incubate slides in Proteinase K solution at 37°C for a pre-optimized time (typically 10-30 minutes). The concentration and incubation time are critical and need to be optimized for the specific tissue type.[7]
-
Wash in DEPC-treated PBS (2 x 5 minutes).
-
-
Pre-hybridization:
-
Incubate slides in hybridization buffer without the probe at the hybridization temperature for at least 1 hour. A typical hybridization buffer contains 50% formamide, 5x SSC, and blocking agents.[3]
-
-
Hybridization:
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series is:
-
5x SSC at the hybridization temperature (10 minutes).
-
2x SSC at the hybridization temperature (2 x 10 minutes).
-
0.2x SSC at room temperature (2 x 5 minutes).
-
PBS at room temperature (5 minutes).
-
-
-
Detection:
-
If using a hapten-labeled probe (e.g., DIG), incubate with an enzyme-conjugated anti-hapten antibody.
-
Wash to remove unbound antibody.
-
Add the appropriate chromogenic or fluorescent substrate and incubate until the desired signal intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI or Hematoxylin).
-
Dehydrate (if using a chromogenic substrate) and mount with mounting medium.
-
Mismatch Analysis for Specificity Validation
To experimentally confirm the specificity of an LNA probe, a mismatch control probe is essential.
-
Probe Design: Design a control LNA probe with the same sequence as the primary probe but with one or two nucleotide mismatches to the target sequence.[5]
-
Parallel Hybridization: Perform the ISH protocol simultaneously on adjacent tissue sections using the primary (perfect match) probe and the mismatch control probe.
-
Signal Comparison: A highly specific probe will show a strong signal with the perfect match probe and a significantly reduced or absent signal with the mismatch probe.[5]
Logical Framework for Probe Specificity
The high specificity of LNA probes is a direct consequence of their unique chemical structure and the resulting hybridization thermodynamics.
The increased thermal stability of LNA-RNA/DNA duplexes allows for the use of higher hybridization and wash temperatures.[1] These stringent conditions destabilize mismatched hybrids more effectively than perfectly matched ones, leading to a significant reduction in off-target binding and a superior signal-to-noise ratio.
Conclusion
The validation data and experimental protocols presented in this guide unequivocally demonstrate the superior specificity and sensitivity of LNA probes for in situ hybridization. Their unique chemical properties enable robust mismatch discrimination and allow for stringent experimental conditions that minimize background and off-target signals. For researchers demanding the highest level of precision in localizing nucleic acid targets, LNA probes represent the gold standard, providing reliable and reproducible data essential for advancing research and drug development.
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and Specific In Situ Hybridization for Early Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. A Sensitive Alternative for MicroRNA In Situ Hybridizations Using Probes of 2′-O-Methyl RNA + LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. qiagen.com [qiagen.com]
A Comparative Guide to LNA and Peptide Nucleic Acid (PNA) Probes for Fluorescence In Situ Hybridization (FISH) Applications
For researchers, scientists, and drug development professionals engaged in cytogenetics and molecular diagnostics, the choice of probe is a critical determinant for the success of Fluorescence In Situ Hybridization (FISH) assays. While traditional DNA probes have long been the standard, nucleic acid analogs like Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) offer significant advantages in terms of performance and reliability.[1][2] This guide provides an objective, data-driven comparison of LNA and PNA probes to inform their application in FISH.
Structural Foundations: A Tale of Two Backbones
The enhanced hybridization properties of LNA and PNA probes stem from their unique structural modifications compared to native DNA.
-
Peptide Nucleic Acid (PNA) features a radical redesign, replacing the negatively charged sugar-phosphate backbone of DNA with a neutral N-(2-aminoethyl)-glycine polyamide backbone.[3][4] This neutrality eliminates electrostatic repulsion with the target nucleic acid, facilitating stronger, more stable binding.[4][5]
-
Locked Nucleic Acid (LNA) is a class of RNA analogs where the ribose sugar is "locked" into an ideal N-type (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[6][7] This pre-organized structure significantly increases the binding affinity (thermal stability) of the oligonucleotide for its complementary target.[1][7]
Performance Characteristics: A Quantitative Comparison
Both LNA and PNA probes outperform traditional DNA probes, but they possess distinct characteristics that make them suitable for different experimental contexts. Direct comparison studies have shown that the sensitivity and performance of LNA and PNA probes for applications like telomere FISH are fully comparable.[6][8]
| Feature | LNA Probes | PNA Probes | Traditional DNA Probes |
| Binding Affinity (ΔTm) | Very High: Tm increases by +2 to +8°C per LNA monomer.[7] | Exceptionally High: Forms highly stable duplexes, largely independent of salt concentration.[9] | Standard |
| Specificity | Excellent: Superior mismatch discrimination due to high ΔTm.[7] | Excellent: Capable of single-base mismatch discrimination.[4][10] | Moderate |
| Hybridization Time | Fast: Typically less than 1 hour.[11] | Fast: Typically 30-60 minutes.[3][5] | Slow: Often requires several hours to overnight. |
| Signal-to-Noise Ratio | High: Improved signal-to-noise ratio.[12] | High: Low background due to neutral backbone reducing non-specific binding.[2][5] | Variable: Prone to higher background. |
| Typical Probe Length | Short (10-25 nucleotides).[11][13] | Very Short (13-18 nucleotides).[10][13] | Longer (20-50+ nucleotides). |
| Nuclease Resistance | Increased resistance.[12][14] | Highly resistant to nuclease and protease degradation.[3][9] | Low |
| Aqueous Solubility | High: Fully soluble in water.[15] | Moderate to Low: Can require formamide (B127407) or other agents for dissolution.[2] | High |
| Design Flexibility | High: Tm can be fine-tuned by mixing LNA and DNA monomers.[12] | Moderate: Less flexible for fine-tuning Tm.[12] | High |
Key Performance Attributes in Detail
Binding Affinity and Specificity: The defining feature of both LNA and PNA probes is their exceptionally high affinity for target sequences.[1][16] LNA's locked sugar conformation enhances thermal stability, allowing for the use of shorter probes while maintaining a high melting temperature (Tm).[7] This high Tm also improves the discrimination between perfectly matched and mismatched targets.[1] PNA's neutral backbone bypasses the electrostatic repulsion inherent in DNA:DNA hybridization, resulting in very stable PNA:DNA duplexes.[4][9] This allows for stringent washing conditions, which significantly reduces background noise and enhances specificity.[3]
Hybridization Kinetics and Signal Strength: The high affinity of both probe types translates into faster hybridization times. LNA-based FISH can be completed in under an hour, and PNA-FISH protocols are similarly rapid, often requiring only 30-60 minutes of hybridization.[11][17] This is a dramatic improvement over traditional FISH, which can require many hours. The result is a stronger signal with lower background, leading to clearer and more reliable results.[2][18]
Stability and In Vivo Applications: PNA's synthetic peptide backbone makes it extremely resistant to degradation by nucleases and proteases, a significant advantage for in vivo applications or when analyzing samples with high enzymatic activity.[3][9] LNA probes also exhibit increased stability compared to standard DNA probes.[14]
Experimental Protocols: Workflow and Key Considerations
While the overall FISH workflow is similar for both probe types, key steps such as probe preparation, hybridization, and washing require specific conditions tailored to the probe's chemistry.
| Protocol Step | LNA Probe Considerations | PNA Probe Considerations |
| Probe Preparation | Dissolves readily in aqueous buffers. | May require heating (e.g., 55-65°C) and/or formamide to ensure complete dissolution.[2][19] |
| Hybridization Buffer | Typically contains formamide (e.g., 50%), dextran (B179266) sulfate, and SSC. | High formamide concentration is common (e.g., 60-70%) to facilitate strand invasion.[17][19] |
| Denaturation | Sample denaturation at ~80°C for 3-5 minutes. | Sample denaturation is critical; often performed at 70-85°C for 5-10 minutes.[2][19] |
| Hybridization | Temperature is determined by probe Tm; typically 1 hour at 37-45°C. | Often involves a brief high-temperature incubation (e.g., 10 min at 70-85°C) followed by a longer incubation at room temperature (30-60 min).[19] |
| Washing | Stringency is controlled by SSC concentration and temperature (e.g., 50-65°C). | Washes are typically performed at 55-60°C in a solution like 2X SSC with 0.1% Tween-20.[2][19] |
Conclusion and Recommendations
Both LNA and PNA probes represent a significant technological advancement for FISH, offering faster protocols, higher specificity, and stronger signals than conventional DNA probes.
-
LNA probes are an excellent choice when design flexibility, Tm normalization for multiplexing, and ease of handling (due to high aqueous solubility) are priorities.[12][15] They are highly effective for detecting both DNA and RNA targets.[18]
-
PNA probes are unparalleled in their binding strength and resistance to enzymatic degradation, making them ideal for challenging applications such as detecting targets in complex samples, quantitative FISH (Q-FISH), and potential in vivo diagnostics.[2][3] Their neutral backbone provides a distinct advantage in reducing non-specific background signals.[5]
The ultimate choice between LNA and PNA will depend on the specific target, sample type, and experimental goals. For most standard FISH applications, both will yield superior results. However, for applications requiring extreme stability or operating in low-salt conditions, PNA holds a unique advantage. Conversely, for complex multiplex assays or when probe solubility is a concern, LNA may be the more practical and efficient option.
References
- 1. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnabio.com [pnabio.com]
- 3. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 4. PNA FISH Probes [biosyn.com]
- 5. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 6. researchgate.net [researchgate.net]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. karger.com [karger.com]
- 9. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Custom LNA Fish Probes [qiagen.com]
- 12. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a PNA Probe for Fluorescence In Situ Hybridization Detection of Prorocentrum donghaiense | PLOS One [journals.plos.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnabio.com [pnabio.com]
Performance comparison of LNA and Bridged Nucleic Acid (BNA) in antisense therapy.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) performance in antisense therapy, supported by experimental data and detailed methodologies.
Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) are two leading classes of third-generation antisense oligonucleotide (ASO) modifications that enhance the therapeutic properties of ASOs. Both introduce a methylene (B1212753) bridge to the ribose sugar, locking it in an A-form conformation, which increases binding affinity to target RNA and improves nuclease resistance. This guide delves into a head-to-head comparison of their performance based on key therapeutic parameters.
Data Presentation: LNA vs. BNA Performance Metrics
The following tables summarize the quantitative data comparing the performance of LNA and BNA antisense oligonucleotides. BNA is a class of molecules, and for a direct comparison, data for 2',4'-BNANC, a well-studied BNA analogue, is presented where available.
| Parameter | LNA | BNA (2',4'-BNANC) | References |
| Binding Affinity (ΔTm per modification) | +2 to +10 °C | +4.7 to +7.0 °C (similar or higher than LNA) | [1][2][3] |
| Nuclease Resistance | High | Very High (immensely higher than LNA) | [2][4] |
| In Vitro Potency (IC50) | Potent, often in the nanomolar range | More potent than LNA, especially in shorter oligonucleotides | [5][6][7] |
| In Vivo Efficacy | Demonstrated potent target knockdown in animal models | Demonstrated high systemic effects and safety | [6][8] |
| Toxicity Profile | Potential for dose-dependent hepatotoxicity | Generally reported to have lower toxicity than LNA | [1][9][10] |
Key Performance Comparisons
Binding Affinity to Target RNA
Both LNA and BNA modifications significantly increase the thermal stability (melting temperature, Tm) of the duplex formed between the ASO and its target RNA, a key indicator of binding affinity.
-
LNA: Increases Tm by approximately 2-10°C per modification[3].
-
BNA (2',4'-BNANC): Demonstrates a similar or even higher increase in Tm per modification, ranging from 4.7 to 7.0°C[1]. Some studies report that duplexes formed with 2',4'-BNANC-based ASOs have higher Tm values than their LNA counterparts of the same length[6].
Nuclease Resistance
Enhanced resistance to degradation by cellular nucleases is crucial for the in vivo stability and therapeutic efficacy of ASOs.
-
LNA: Offers significantly improved stability against nucleases compared to unmodified DNA or RNA[10].
-
BNA (2',4'-BNANC): Exhibits exceptionally high nuclease resistance, reported to be "immensely higher" than that of LNA-modified oligonucleotides[2]. Some reports indicate that certain BNA analogues are approximately 400 and 80 times more nuclease-resistant than natural DNA and LNA, respectively[4].
In Vitro and In Vivo Efficacy
The ultimate measure of an ASO's performance is its ability to effectively and safely modulate its target in a biological system.
-
LNA: LNA-containing ASOs have demonstrated potent antisense activity in numerous cell culture and animal models, effectively silencing target genes[8].
-
BNA (2',4'-BNANC): In vitro studies have shown that 2',4'-BNANC-based ASOs can have a significantly stronger inhibitory activity compared to their LNA counterparts, particularly for shorter oligonucleotides[6][7]. In vivo studies have also highlighted their high systemic effects and safety profile[6].
Toxicity
A critical consideration in the development of any therapeutic is its safety profile.
-
LNA: While potent, some LNA-based ASOs have been associated with dose-dependent hepatotoxicity (liver toxicity)[9][10].
-
BNA (2',4'-BNANC): Oligonucleotides containing 2',4'-BNANC are reported to be less toxic than isosequential compounds containing LNA residues[1].
Signaling Pathways and Experimental Workflows
Antisense Oligonucleotide Mechanism of Action: RNase H Pathway
The primary mechanism of action for many gapmer ASOs, which contain a central DNA "gap" flanked by modified nucleotides like LNA or BNA, is the recruitment of RNase H.
Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.
General Experimental Workflow for ASO Performance Evaluation
The following diagram outlines a typical workflow for comparing the performance of LNA and BNA ASOs.
Caption: A streamlined workflow for the comparative evaluation of LNA and BNA ASOs.
Experimental Protocols
Melting Temperature (Tm) Analysis for Binding Affinity
Objective: To determine the thermal stability of the ASO-RNA duplex as a measure of binding affinity.
Methodology:
-
Sample Preparation: Prepare solutions of the ASO (LNA or BNA modified) and its complementary target RNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) at a fixed concentration (e.g., 1.5 µM each).
-
Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes to denature the strands, followed by slow cooling to room temperature to allow for annealing.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Measure the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) in small increments (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This is typically calculated from the maximum of the first derivative of the melting curve (absorbance vs. temperature).
Nuclease Resistance Assay
Objective: To assess the stability of LNA and BNA ASOs in the presence of nucleases.
Methodology:
-
Incubation: Incubate the ASOs in a solution containing nucleases, such as human or mouse serum, or a specific exonuclease (e.g., 3'-exonuclease).
-
Time Points: Collect aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the ASOs at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length, intact ASO remaining at each time point to determine the rate of degradation and the half-life (t1/2) of the oligonucleotide.
In Vitro Efficacy Assessment in Cell Culture
Objective: To evaluate the ability of LNA and BNA ASOs to reduce the expression of a target gene in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line that expresses the target gene.
-
Transfection/Delivery: Introduce the ASOs into the cells. This can be done using lipid-based transfection reagents or through "gymnotic" delivery (free uptake without a transfection agent), which is often more physiologically relevant.
-
Dose-Response: Treat the cells with a range of ASO concentrations to determine the dose-dependent effect.
-
Incubation: Incubate the cells with the ASOs for a specified period (e.g., 24-72 hours).
-
Target RNA Quantification: Isolate total RNA from the cells and quantify the levels of the target mRNA using quantitative real-time PCR (qRT-PCR). Normalize the results to a housekeeping gene.
-
Target Protein Quantification: Lyse the cells and quantify the levels of the target protein using methods like Western blotting or ELISA to confirm that the reduction in mRNA leads to a decrease in protein expression.
-
Data Analysis: Calculate the IC50 value, which is the concentration of ASO that causes a 50% reduction in the target RNA or protein level.
In Vivo Efficacy Assessment in Animal Models
Objective: To determine the therapeutic efficacy of LNA and BNA ASOs in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mouse or rat) that is relevant to the disease being studied.
-
Administration: Administer the ASOs to the animals via a suitable route (e.g., intravenous, subcutaneous, or intracerebroventricular injection).
-
Dosing Regimen: Treat the animals with different doses of the ASOs over a specific time course.
-
Tissue Collection: At the end of the study, collect relevant tissues or organs where the target gene is expressed.
-
Target Knockdown Analysis: Homogenize the tissues and measure the levels of the target mRNA (by qRT-PCR) and protein (by Western blot or ELISA) to assess the extent of target knockdown.
-
Phenotypic Analysis: Observe and measure any physiological or behavioral changes in the animals that are relevant to the disease model.
Hepatotoxicity Assessment
Objective: To evaluate the potential for LNA and BNA ASOs to cause liver toxicity.
Methodology:
-
In Vitro: Treat primary hepatocytes (mouse or human) with the ASOs. Measure markers of cytotoxicity such as the release of lactate (B86563) dehydrogenase (LDH) into the culture medium and changes in intracellular ATP levels[11][12].
-
In Vivo: In animal studies, monitor for signs of hepatotoxicity by:
-
Measuring the levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the blood serum.
-
Conducting histopathological examination of liver tissue to look for signs of cellular damage, inflammation, or necrosis[13].
-
Monitoring changes in liver weight.
-
References
- 1. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and properties of 2',4'-BNA(NC): a bridged nucleic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]
- 5. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 6. Superior Silencing by 2′,4′-BNANC-Based Short Antisense Oligonucleotides Compared to 2′,4′-BNA/LNA-Based Apolipoprotein B Antisense Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mismatch Discrimination of LNA, DNA, and 2'-O-MeN Probes
In the realm of molecular diagnostics and nucleic acid research, the ability of oligonucleotide probes to distinguish between perfectly matched and mismatched target sequences is paramount for specificity and accuracy. This guide provides a detailed comparison of the mismatch discrimination capabilities of three widely used probe chemistries: Locked Nucleic Acid (LNA), deoxyribonucleic acid (DNA), and 2'-O-methyl RNA (2'-O-MeN). The selection of an appropriate probe chemistry is critical for applications such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and in situ hybridization.
Comparative Performance in Mismatch Discrimination
The stability of a probe-target duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplexes dissociate. A larger difference in Tm (ΔTm) between a perfectly matched and a mismatched duplex signifies better mismatch discrimination.
LNA Probes: LNA modifications involve a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, which is ideal for Watson-Crick base pairing.[1][2][3] This pre-organization of the sugar moiety leads to a significant increase in binding affinity and thermal stability of the duplexes, with a reported increase in Tm of 2–8°C per LNA monomer incorporation.[3] This enhanced affinity allows for the use of shorter probes while maintaining a high Tm.[3] Crucially, LNA modifications have been shown to enhance mismatch discrimination. Studies have demonstrated that placing LNA bases at or near a mismatch site can lead to a greater destabilization of the mismatched duplex compared to an unmodified DNA probe, resulting in a larger ΔTm.[4][5][6] Specifically, LNA purines have been observed to discriminate mismatches more effectively than LNA pyrimidines.[1][2] A triplet of LNA residues centered around the mismatch has been suggested to provide the largest discriminatory power.[4][5][6]
DNA Probes: Unmodified DNA probes serve as the baseline for comparison. While effective in many applications, their ability to discriminate single nucleotide mismatches can be limited, often resulting in small ΔTm values of 0.5–3°C for a typical 25 bp probe.[5] This can make it challenging to distinguish between closely related sequences, especially in complex samples.
2'-O-MeN Probes: 2'-O-MeN is another modification that confers a C3'-endo sugar pucker, similar to LNA.[1][2] However, unlike LNA, 2'-O-MeN modifications have been shown to reduce the stability of DNA:DNA duplexes.[1][2] While this inherent instability can contribute to mismatch discrimination, the overall effect on duplex stability is a reduction for both perfectly matched and mismatched sequences.[1][2] The destabilization caused by a mismatch in a 2'-O-MeN modified probe is position-dependent.[2]
Quantitative Data Summary
The following table summarizes the melting temperature (Tm) and the change in melting temperature (ΔTm) for perfect match (PM) and single mismatch (MM) duplexes for DNA, LNA-modified, and 2'-O-MeN-modified probes based on published data. A larger negative ΔTm indicates better discrimination of the mismatch.
| Probe Type | Modification Details | Perfect Match Tm (°C) | Mismatch Type | Mismatch Tm (°C) | ΔTm (°C) (PM - MM) | Reference |
| DNA | Unmodified DNA probe | 66.9 | G:A | 62.9 | 4.0 | [1] |
| 66.9 | A:A | 60.1 | 6.8 | [1] | ||
| 66.9 | C:A | 59.5 | 7.4 | [1] | ||
| LNA | LNA-adenine modification | 66.9 | G:a | - | >6.0 | [1] |
| 66.9 | A:a | - | >10.2 | [1] | ||
| 66.9 | C:a | - | >11.1 | [1] | ||
| LNA-guanine modification | - | A:g | - | -12.0% stability decrease | [1] | |
| - | G:g | - | -11.2% stability decrease | [1] | ||
| - | T:g | - | -11.5% stability decrease | [1] | ||
| 2'-O-MeN | OMeN modification | Reduced vs. DNA | OMeN:DNA mismatch | Reduced further | Position-dependent reduction | [1][2] |
Note: Direct Tm values for 2'-O-MeN mismatches were not explicitly provided in the search results, but the general trend of reduced stability was consistently reported.
Experimental Protocols
Oligonucleotide Synthesis and Purification
-
Synthesis: LNA, DNA, and 2'-O-MeN modified oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry. LNA and 2'-O-MeN phosphoramidites are obtained from commercial suppliers.
-
Purification: Following synthesis, the oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity.
UV Melting Experiments for Tm Determination
-
Sample Preparation:
-
Lyophilized oligonucleotides (probe and target strands) are resuspended in a buffer solution. A commonly used buffer consists of 1 M NaCl, 10 mM sodium phosphate, and 1 mM Na2EDTA, adjusted to pH 7.0.[4]
-
The probe and target strands are mixed in equimolar amounts to a final duplex concentration of approximately 1 µM.[1]
-
-
Instrumentation: A UV-VIS spectrophotometer equipped with a Peltier temperature controller is used to monitor the absorbance of the sample at 260 nm or 268 nm as a function of temperature.[4]
-
Melting Procedure:
-
The duplex solution is placed in a cuvette and overlaid with mineral oil to prevent evaporation.[4][5]
-
The sample is heated from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate, for instance, 25°C/h.[4][5]
-
Absorbance readings are taken at small temperature increments (e.g., 0.1°C).[4][5]
-
The melting temperature (Tm) is determined as the temperature at which the normalized absorbance change is at its maximum (the peak of the first derivative of the melting curve).
-
-
Data Analysis: The melting curves (absorbance vs. temperature) are analyzed to determine the Tm. The difference in Tm (ΔTm) between the perfectly matched and mismatched duplexes is then calculated.
Visualizations
Experimental Workflow for Mismatch Discrimination Analysis
References
- 1. ias.ac.in [ias.ac.in]
- 2. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of LNA and siRNA for gene silencing
For researchers, scientists, and drug development professionals navigating the landscape of gene silencing technologies, the choice between Locked Nucleic Acid (LNA)-based antisense oligonucleotides and small interfering RNA (siRNA) is a critical one. Both platforms offer potent and specific gene knockdown, but they operate through distinct mechanisms and possess unique characteristics that influence their suitability for different applications. This guide provides an objective, data-driven comparison of LNA and siRNA, summarizing their performance, outlining experimental protocols, and visualizing key pathways to inform your research and development decisions.
At a Glance: LNA vs. siRNA
| Feature | LNA (Antisense Gapmers) | siRNA (RNAi) |
| Mechanism of Action | RNase H-mediated degradation of target mRNA in the nucleus and cytoplasm.[1] | RISC-mediated cleavage of target mRNA in the cytoplasm.[2][3][4] |
| Structure | Single-stranded DNA flanked by LNA "wings".[5] | Double-stranded RNA, typically 20-25 nucleotides long.[2][3] |
| Specificity & Off-Target Effects | High specificity due to high binding affinity. Off-target effects can occur but are generally considered sequence-dependent.[5][6] | Highly specific to the target sequence. Off-target effects are a known challenge and are often mediated by the seed region of the siRNA.[3][4][7] |
| Stability & Duration of Action | High stability due to LNA modifications, leading to a longer duration of action in vivo.[8][9][10] | Generally less stable than LNA-modified oligonucleotides, with a shorter duration of silencing, particularly in rapidly dividing cells.[8][11] |
| Delivery | Can be delivered "naked" in vivo, especially to the liver.[12][13] | Often requires a delivery vehicle such as lipid nanoparticles (LNPs) or conjugation to targeting ligands (e.g., GalNAc) for effective in vivo delivery.[14][15][16][17] |
| Toxicity | Can exhibit hepatotoxicity, which is sequence- and chemistry-dependent.[18][19][20][21] | Can induce an innate immune response and off-target effects can lead to toxicity. Saturation of the RNAi machinery can also be a concern.[4][7][20] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between LNA and siRNA lies in the cellular machinery they co-opt to achieve gene silencing.
LNA antisense oligonucleotides , specifically "gapmers," are single-stranded molecules with a central "gap" of DNA flanked by LNA-modified nucleotides.[5] These LNA "wings" confer high binding affinity and nuclease resistance. Upon binding to the target mRNA, the DNA-RNA hybrid in the gap region is recognized and cleaved by RNase H, an enzyme present in both the nucleus and cytoplasm.[1] This mechanism allows for the degradation of the target mRNA before it can be translated into protein.
siRNA , on the other hand, operates through the RNA interference (RNAi) pathway.[2][4] These double-stranded RNA molecules are processed by the Dicer enzyme and incorporated into the RNA-Induced Silencing Complex (RISC).[22][23] The antisense (or guide) strand of the siRNA then directs RISC to the complementary target mRNA in the cytoplasm, leading to its cleavage by the Argonaute-2 protein within the RISC complex.[2][3]
Caption: Mechanisms of gene silencing for LNA and siRNA.
Performance Data: A Quantitative Comparison
The following tables summarize key performance metrics for LNA and siRNA based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, target genes, and delivery methods across different studies.
Table 1: Knockdown Efficiency (IC50 Values)
| Molecule | Target Gene | Cell Line | IC50 (nM) | Reference |
| siRNA | Vanilloid Receptor 1 (VR1) | HEK293 | 0.06 | [2][22] |
| LNA Gapmer | Vanilloid Receptor 1 (VR1) | HEK293 | 0.4 | [2][22] |
| Phosphorothioate ASO | Vanilloid Receptor 1 (VR1) | HEK293 | ~70 | [2][22] |
| 2'-O-methyl-modified ASO | Vanilloid Receptor 1 (VR1) | HEK293 | ~220 | [2][22] |
Lower IC50 values indicate higher potency.
Table 2: Duration of Gene Silencing
| Molecule Type | Model System | Target Gene | Duration of >80% Knockdown | Reference |
| LNA-modified siRNA | HeLa Cells | Endogenous | 5-7 days | [24] |
| Unmodified siRNA | Rapidly Dividing Cells | Luciferase | ~1 week | [7] |
| Unmodified siRNA | Non-dividing Fibroblasts | Luciferase | >3 weeks | [7] |
| LNA Gapmer (single dose) | Mouse Lung Fibroblasts | Malat1 | 4-8 weeks | [25] |
Table 3: In Vivo Stability
| Molecule | System | Half-life | Reference |
| Unmodified siRNA | Mouse Serum | Degraded within 5 hours | [10] |
| End-modified LNA-siRNA | Mouse Serum | Stable for at least 48 hours | [10] |
| LNA Gapmer | Cell Culture Medium + 10% FCS | Highly Stable | [26] |
| siRNA | Cell Culture Medium + 10% FCS | ~2 hours | [26] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of gene silencing technologies. Below are representative protocols for key experiments.
Protocol 1: siRNA Transfection in HeLa Cells
This protocol is a general guideline for transfecting siRNA into HeLa cells using a lipid-based transfection reagent.
Materials:
-
HeLa cells
-
siRNA targeting the gene of interest (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 30,000 cells per well in 500 µL of complete growth medium without antibiotics).
-
Complex Formation: a. For each well, dilute 6 pmol of siRNA into 50 µL of Opti-MEM™. Mix gently. b. In a separate tube, gently mix the lipid-based transfection reagent, then add 0.8 µL to the diluted siRNA solution. c. Incubate the siRNA-lipid complexes at room temperature for 10-20 minutes.
-
Transfection: Add the 50.8 µL of complexes to each well containing cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis of mRNA or protein knockdown (e.g., qRT-PCR or Western blot).
Caption: A typical workflow for siRNA transfection in HeLa cells.
Protocol 2: In Vivo Delivery of LNA Gapmers in a Mouse Model
This protocol describes a general procedure for the systemic administration of LNA gapmers to mice for in vivo gene silencing studies.
Materials:
-
LNA gapmer targeting the gene of interest, dissolved in sterile PBS
-
8-10 week old mice (strain dependent on the study)
-
Insulin syringes or other appropriate injection equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare the LNA gapmer solution in sterile, endotoxin-free PBS at the desired concentration.
-
Administration: Administer the LNA gapmer solution to the mice via an appropriate route. For liver-targeted silencing, intravenous (tail vein) injection is common. For other tissues, alternative routes like intratracheal instillation for lung delivery may be used.[16] A typical dosage might range from 1 to 25 mg/kg, depending on the target and desired level of knockdown.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Tissue Harvest: At the desired time point post-injection (e.g., 2 to 6 days for initial assessment), euthanize the mice and harvest the target tissues.[16]
-
Analysis: Process the tissues for analysis of target mRNA levels (e.g., by qRT-PCR) to determine the extent of gene silencing.
Off-Target Effects and Toxicity
A critical consideration in the development of any gene silencing therapeutic is the potential for off-target effects and toxicity.
siRNA off-target effects are primarily driven by the "seed" region (nucleotides 2-8) of the guide strand, which can have miRNA-like activity, leading to the downregulation of unintended transcripts.[3][7] Chemical modifications, including the incorporation of LNA, have been shown to reduce these off-target effects.[6][7][20]
LNA gapmers can also exhibit off-target effects, though the mechanism is primarily through hybridization to partially complementary sequences. The high binding affinity of LNA can potentially exacerbate this. A significant concern with some LNA chemistries is the potential for hepatotoxicity, characterized by elevated liver enzymes.[18][19][21] This toxicity is often sequence-dependent and can be mitigated through careful design and chemical modification strategies.[20]
Conclusion
Both LNA and siRNA are powerful and versatile tools for gene silencing, each with a distinct set of advantages and disadvantages. The choice between them will ultimately depend on the specific research question or therapeutic application.
-
siRNA offers highly potent and specific gene silencing and is a well-established tool for in vitro studies. For in vivo applications, significant progress has been made in developing effective delivery systems.
-
LNA antisense oligonucleotides provide excellent stability and a long duration of action, making them particularly attractive for in vivo and therapeutic applications. Their ability to be delivered "naked" to certain tissues is a significant advantage.
Careful consideration of the target gene, the desired duration of silencing, the delivery strategy, and the potential for off-target effects and toxicity will be paramount in selecting the optimal gene silencing platform for your needs. This guide provides a foundational understanding to aid in that decision-making process, and it is recommended to consult the primary literature for more detailed information relevant to your specific application.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HeLa cell siRNA and plasmid transfections [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Increased siRNA duplex stability correlates with reduced off-target and elevated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. neb.com [neb.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]
- 22. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. LNA-antisense rivals siRNA for gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of LNA and Other Modified Phosphoramidites in Oligonucleotide Synthesis
In the realm of oligonucleotide-based therapeutics and diagnostics, chemical modifications to the phosphoramidite (B1245037) building blocks are crucial for enhancing their performance and overcoming the limitations of natural DNA and RNA. Among the plethora of modifications available, Locked Nucleic Acid (LNA) has garnered significant attention due to its remarkable impact on the properties of oligonucleotides. This guide provides a comprehensive comparison of LNA with other commonly used modified phosphoramidites, including 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Morpholino modifications. We present a detailed analysis of their effects on binding affinity, nuclease resistance, and in vivo efficacy, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.
Key Performance Metrics: A Tabular Comparison
The choice of chemical modification profoundly influences the therapeutic and diagnostic potential of an oligonucleotide. The following tables summarize the quantitative data on the key performance parameters of LNA and other modifications.
Table 1: Binding Affinity (Melting Temperature, Tm)
Melting temperature (Tm) is a critical indicator of the binding affinity of an oligonucleotide to its complementary target. A higher Tm value signifies a more stable duplex. LNA modifications are renowned for inducing a significant increase in Tm.[1][2][3] Each LNA monomer incorporated into a DNA or RNA oligo can increase the Tm by approximately 2-8 °C.[4][]
| Modification | Change in Tm (°C) per Modification (vs. DNA/RNA) | Reference(s) |
| LNA | +2 to +8 | [4][][6] |
| 2'-O-Methyl | +1.3 | [3] |
| 2'-Fluoro | Significant increase (additive effect) | [7] |
| Morpholino | Destabilizing effect on DNA/RNA duplexes | [8] |
| Amido-bridged Nucleic Acid (AmNA) | Significantly enhances thermodynamic stability | [9] |
Table 2: Nuclease Resistance
The susceptibility of oligonucleotides to degradation by nucleases is a major hurdle for their in vivo applications. Chemical modifications are employed to enhance their stability in biological fluids.[10]
| Modification | Nuclease Resistance | Reference(s) | | --- | --- | | LNA | High resistance |[11][12][13] | | 2'-O-Methyl | Improved resistance |[14][15] | | 2'-Fluoro | Enhanced resistance |[7][14] | | Morpholino | High resistance | | | Phosphorothioate (B77711) (PS) backbone | Increased resistance |[14][15] | | Extended Nucleic Acid (exNA) | Remarkable resistance, 32-fold increase with PS linkages |[16] |
In Vivo Efficacy and Considerations
While high binding affinity and nuclease resistance are desirable, the in vivo performance of modified oligonucleotides can be complex. LNA-modified antisense oligonucleotides (ASOs) have demonstrated potent gene silencing activity and tumor growth inhibition in animal models.[1][17] However, some studies have reported dose-dependent hepatotoxicity associated with certain LNA-containing ASOs, a factor that needs careful consideration during drug development.[18] In contrast, 2'-O-Methoxyethyl (2'-MOE) modified ASOs, while potentially less potent, have shown a better safety profile in some studies.[18]
The choice of modification can also influence the mechanism of action. For instance, LNA modifications, like other 2'-sugar modifications, may not support RNase H activity, which is crucial for the mechanism of some ASOs.[17] To overcome this, "gapmer" designs are often employed, where a central block of DNA or phosphorothioate DNA is flanked by modified nucleotides like LNA.[19]
Structural Diagrams and Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Structural differences between unmodified DNA and various modified nucleotides.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. test.gencefebio.com [test.gencefebio.com]
- 3. Tm prediction [qiagen.com]
- 4. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligodeoxynucleotides containing 2'-amino-LNA nucleotides as constrained morpholino phosphoramidate and phosphorodiamidate monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. synoligo.com [synoligo.com]
- 15. idtdna.com [idtdna.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
LNA-Modified Oligonucleotides Demonstrate Superior Nuclease Resistance for Enhanced Therapeutic Potential
Researchers and drug development professionals seeking to enhance the in vivo stability of oligonucleotide-based therapeutics will find a compelling solution in Locked Nucleic Acid (LNA) modifications. Experimental data consistently demonstrates that LNA-modified oligonucleotides exhibit significantly increased resistance to nuclease degradation compared to unmodified DNA and even the widely used phosphorothioate (B77711) (PS) modifications. This enhanced stability translates to a longer half-life in biological fluids, a critical attribute for effective antisense, siRNA, and other oligonucleotide-based therapies.
Locked Nucleic Acids are a class of high-affinity RNA analogs where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint not only increases the thermal stability of duplexes but also provides a steric shield against nuclease attack.[1][2]
Comparative Nuclease Resistance: LNA vs. Other Modifications
Studies have repeatedly shown the superior stability of LNA-modified oligonucleotides in various biological media. In human serum, for instance, chimeric LNA/DNA oligonucleotides have demonstrated a tenfold increase in half-life compared to unmodified oligodeoxynucleotides.[3] Even when compared to the nuclease-resistant phosphorothioate (PS) backbone modification, LNA-modified oligonucleotides with a standard phosphodiester (PO) backbone have shown greater stability.[3][4]
| Oligonucleotide Modification | Half-life (t1/2) in Human Serum | Key Findings |
| Unmodified Oligodeoxynucleotide (ODN) | ~1.5 hours[3] | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) ODN | ~10 hours[3] | Offers moderate nuclease resistance but can introduce toxicity at higher concentrations and may reduce binding affinity.[5][6] |
| 2'-O-Methyl (2'-OMe) gapmer | ~12 hours[3] | Provides moderate stability. |
| Chimeric LNA/DNA (3 LNAs at each end) | ~15 hours[3] | Significantly more stable than both unmodified and PS-modified oligonucleotides. Three LNA modifications at the termini are sufficient to provide substantial protection against exonucleases.[3] |
| Full LNA Phosphodiester (PO) ODN | Stable for >2 hours in mouse serum (unmodified DNA degraded within 1 hour)[4] | Demonstrates that the LNA modification itself, even with a standard phosphodiester backbone, confers high nuclease resistance.[4][7] |
Experimental Protocols for Assessing Nuclease Resistance
The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. A common and effective method is the serum stability assay.
Serum Stability Assay Protocol
This protocol is designed to assess the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
LNA-modified and control (e.g., unmodified, PS-modified) oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5; 1 M NaCl; 10 mM EDTA)
-
Proteinase K
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., Stains-All) or fluorescent labeling for detection
-
Incubator or water bath at 37°C
Procedure:
-
Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides in nuclease-free water to a desired stock concentration (e.g., 200 µM). For duplexes, combine equimolar amounts of the sense and antisense strands in annealing buffer, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature.[8]
-
Incubation with Serum: Prepare reaction mixtures containing the oligonucleotide (e.g., 50 pmol) and 50% serum in a total volume of 10-20 µL.[8][9]
-
Time-Course Experiment: Incubate the reaction mixtures at 37°C.[9] Collect samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours). The "0 hour" time point serves as the undegraded control.
-
Stopping the Reaction and Protein Digestion: Stop the degradation reaction by freezing the samples on dry ice.[9] Subsequently, treat the samples with Proteinase K to digest serum proteins that could interfere with gel migration.[10]
-
Analysis by Gel Electrophoresis: Add urea to the samples to denature them before loading onto a high-resolution denaturing polyacrylamide gel (e.g., 15-24%).[3][10]
-
Visualization and Quantification: After electrophoresis, visualize the oligonucleotides by staining the gel or by detecting a pre-incorporated fluorescent label.[10] The amount of intact oligonucleotide at each time point is quantified using densitometry.
-
Data Analysis: The percentage of intact oligonucleotide at each time point is calculated relative to the 0-hour sample. The half-life (t1/2), which is the time required for 50% of the oligonucleotide to be degraded, is then determined.
Experimental Workflow for Nuclease Resistance Assay
The following diagram illustrates the key steps in a typical serum stability assay to assess the nuclease resistance of modified oligonucleotides.
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Conclusion
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. synoligo.com [synoligo.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5614617A - Nuclease resistant, pyrimidine modified oligonucleotides that detect and modulate gene expression - Google Patents [patents.google.com]
LNA vs. TaqMan Probes: A Head-to-Head Comparison in qPCR Performance
For researchers, scientists, and drug development professionals leveraging quantitative real-time PCR (qPCR), the choice of probe chemistry is a critical determinant of assay performance. This guide provides an objective comparison of Locked Nucleic Acid (LNA) probes against the traditional TaqMan hydrolysis probes, supported by experimental data, to inform the selection of the most suitable technology for your qPCR assays.
Probing the Fundamentals: LNA and TaqMan Mechanisms
TaqMan Probes: The Hydrolysis-Based Standard
TaqMan probes are a long-standing staple in qPCR.[1] These linear oligonucleotide probes are dual-labeled with a fluorophore at the 5' end and a quencher at the 3' end.[1] When the probe is intact, the quencher suppresses the fluorophore's signal. During the annealing step of PCR, the TaqMan probe hybridizes to its specific target sequence between the forward and reverse primer binding sites. As the Taq polymerase extends the forward primer, its 5' to 3' exonuclease activity cleaves the bound probe, separating the fluorophore from the quencher.[1] This separation results in an increase in fluorescence, which is proportional to the amount of amplified product.[1]
LNA Probes: Enhanced Affinity and Specificity
Locked Nucleic Acid (LNA) probes are a newer generation of probes that incorporate LNA monomers, which are modified RNA nucleotides.[2] The defining feature of an LNA monomer is a methylene (B1212753) bridge that "locks" the ribose ring in a specific conformation ideal for Watson-Crick base pairing.[2] This structural constraint significantly increases the thermal stability of the probe-target duplex, allowing for the design of shorter probes with higher melting temperatures (Tm).[2] The mechanism of fluorescence generation is similar to TaqMan probes, relying on the 5' to 3' exonuclease activity of the polymerase to separate a fluorophore and quencher.
Performance Benchmarking: LNA vs. TaqMan
The enhanced binding affinity of LNA probes translates into several performance advantages over traditional TaqMan probes, particularly in terms of sensitivity and specificity.
Sensitivity: Detecting Low-Abundance Targets
LNA probes have consistently demonstrated superior sensitivity in detecting low-copy-number targets. The higher melting temperature allows for more stringent annealing temperatures, reducing background noise and improving the signal-to-noise ratio.
A comparative study on the detection of Salmonella DNA demonstrated that LNA probes yielded lower Cycle threshold (Ct) values compared to TaqMan probes, indicating earlier and more efficient detection.[3] Specifically, the LNA probe resulted in Ct values that were 0.6 to 1.1 cycles lower than the corresponding DNA TaqMan probe.[3] Another study on the quantification of Aspiculuris tetraptera DNA found that an LNA-based TaqMan assay improved the quantification limit to 1.4 copies, compared to 4.1 copies for a standard TaqMan assay.[4]
| Feature | LNA Probe | Traditional TaqMan Probe | Reference |
| Limit of Detection (LOD) | Lower (e.g., 1.4 copies) | Higher (e.g., 4.1 copies) | [4] |
| Ct Values for Low-Copy Targets | Lower (earlier detection) | Higher (later detection) | [3] |
| Signal-to-Noise Ratio | Higher | Lower |
Specificity: Discriminating Mismatches
The increased thermal stability of LNA probes significantly enhances their ability to discriminate between perfectly matched and mismatched sequences, a critical feature for applications such as SNP genotyping. Even a single nucleotide mismatch can cause a significant drop in the melting temperature of an LNA probe-target duplex, allowing for clear differentiation.
Studies have shown that LNA probes can offer superior mismatch discrimination compared to traditional DNA probes.[5] The strategic placement of LNA monomers within the probe, particularly at the mismatch site, can maximize the difference in melting temperature (ΔTm) between the perfect match and the mismatch.[5]
| Feature | LNA Probe | Traditional TaqMan Probe | Reference |
| Single Nucleotide Mismatch Discrimination | High (large ΔTm) | Moderate (smaller ΔTm) | [5] |
| Allelic Discrimination | Excellent | Good | |
| Design Flexibility for Short Targets | High | Limited by Tm constraints | [6] |
Experimental Protocols
To provide a framework for a direct comparison of LNA and TaqMan probes, a detailed experimental protocol is outlined below.
Objective:
To compare the sensitivity and specificity of an LNA probe and a traditional TaqMan probe for the detection of a specific DNA target.
Materials:
-
DNA template (a serial dilution series for sensitivity assessment and templates with and without a single nucleotide mismatch for specificity assessment)
-
Forward and reverse primers
-
LNA probe (labeled with a fluorophore, e.g., FAM, and a quencher)
-
TaqMan probe (with the same fluorophore and quencher as the LNA probe)
-
qPCR master mix (containing dNTPs, MgCl2, and a hot-start Taq polymerase)
-
Nuclease-free water
-
qPCR instrument
Methods:
-
Assay Design:
-
Design primers and probes targeting the gene of interest.
-
The LNA probe can be designed to be shorter than the TaqMan probe while maintaining a similar or higher Tm.
-
For the specificity experiment, the mismatch should be located in the central region of the probe binding site.
-
-
qPCR Reaction Setup:
-
Prepare two sets of reaction mixes, one for the LNA probe and one for the TaqMan probe.
-
For each reaction (20 µL total volume):
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
1 µL of Probe (LNA or TaqMan, 5 µM stock)
-
5 µL of DNA template
-
2 µL of Nuclease-free water
-
-
Run each reaction in triplicate.
-
Include no-template controls (NTCs) for each probe type.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
(Optional) Melt curve analysis for SYBR Green-based assays to check for non-specific products.
-
-
Data Analysis:
-
Sensitivity: Compare the Ct values obtained for the serial dilutions of the DNA template. Determine the limit of detection (LOD) for each probe.
-
Specificity: Compare the Ct values for the perfectly matched and mismatched templates. Calculate the ΔCt (Ct mismatch - Ct perfect match) for each probe. A larger ΔCt indicates better mismatch discrimination.
-
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of both probe types and a typical experimental workflow for their comparison.
Conclusion
LNA probes offer significant advantages over traditional TaqMan probes in qPCR applications that demand high sensitivity and specificity. Their unique chemical structure leads to increased thermal stability, enabling the design of shorter probes that are more effective at detecting low-abundance targets and discriminating between single nucleotide polymorphisms. While TaqMan probes remain a reliable and widely used option, for challenging applications, the superior performance of LNA probes can provide more robust and accurate quantitative data. The choice between LNA and TaqMan probes should be guided by the specific requirements of the assay, including the need for sensitivity, specificity, and the nature of the target sequence.
References
- 1. TaqMan - Wikipedia [en.wikipedia.org]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Evaluation of probe chemistries and platforms to improve the detection limit of real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
LNA-Based Genotyping: A Head-to-Head Comparison with DNA Sequencing for Accurate SNP Detection
For researchers, scientists, and drug development professionals, the accuracy of single nucleotide polymorphism (SNP) genotyping is paramount. While DNA sequencing remains the gold standard, Locked Nucleic Acid (LNA)-based genotyping assays have emerged as a reliable and efficient alternative. This guide provides a comprehensive cross-validation of LNA-based genotyping results with DNA sequencing, supported by experimental data and detailed protocols to aid in methodological evaluation and adoption.
Locked Nucleic Acids are a class of modified RNA nucleotides that exhibit enhanced hybridization affinity and specificity towards their complementary DNA and RNA targets. This increased binding strength allows for the design of shorter probes with higher melting temperatures (Tm), leading to improved mismatch discrimination in SNP genotyping assays.[1][2][3] This guide focuses on a real-time PCR-based approach using LNA hybridization probes, a common application of this technology, and its validation against traditional Sanger sequencing.
Performance Comparison: LNA Genotyping vs. DNA Sequencing
A key study validating LNA-based SNP genotyping against DNA sequencing demonstrated a high degree of concordance between the two methods.[4][5][6][7] The use of SNP-specific LNA hybridization probes on a real-time PCR platform allows for clear allelic discrimination.[4][5][6][7]
For a robust comparison, 50 genomic DNA samples were genotyped for a specific SNP using an LNA-based real-time PCR assay and the results were subsequently confirmed by DNA sequencing.[4][5][6][7] The comparative data is summarized below:
| Performance Metric | LNA-Based Genotyping with Real-Time PCR | DNA Sequencing (Sanger) |
| Number of Samples Validated | 50 | 50 |
| Concordance Rate | 96% (48 out of 50 samples) | Reference Standard |
| Discordant Samples | 4% (2 out of 50 samples) | N/A |
| Genotypes Confirmed | 16 homozygotes (CC), 23 heterozygotes (CT), 11 homozygotes (TT) | Confirmed the same genotypes in 48 samples |
The 96% concordance rate underscores the reliability of the LNA-based genotyping method. The two discordant samples were excluded from the LNA analysis based on predefined quality control criteria, highlighting the importance of robust data analysis pipelines in maintaining accuracy.[4]
Experimental Workflow for Cross-Validation
The process of cross-validating LNA-based genotyping with DNA sequencing involves several key steps, from sample preparation to data analysis and comparison. The logical flow of this process is illustrated below.
Caption: Workflow for cross-validation of LNA genotyping and DNA sequencing.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide the detailed methodologies used in the validation study for both the LNA-based genotyping and the DNA sequencing.
LNA-Based Genotyping using Real-Time PCR
This protocol outlines the steps for SNP genotyping using LNA hybridization probes on a real-time PCR platform.[4]
-
Reaction Mixture Preparation: For a 25 µl reaction volume, the following components are combined:
-
200 nM of each PCR primer
-
100 nM of each allele-specific LNA probe (dual-labeled)
-
1x MasterAmp PCR PreMix I
-
1.0 U Taq polymerase
-
24 ng of genomic DNA
-
-
Real-Time PCR Cycling Conditions: The thermal cycling is performed as follows:
-
Initial denaturation: 95°C for 4 minutes
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 45 seconds
-
-
-
Data Analysis: Allelic discrimination is performed using the software associated with the real-time PCR instrument. The software analyzes the fluorescence signals from the two different probes to determine the genotype of each sample.
DNA Sequencing for Genotype Validation
This protocol describes the standard Sanger sequencing method used to confirm the genotypes obtained from the LNA-based assay.[4]
-
PCR Amplification: A 367 bp amplicon flanking the SNP of interest is generated using the following 20 µl reaction mixture:
-
200 nM of each PCR primer
-
1x MasterAmp PCR PreMix I
-
0.8 U Taq polymerase
-
40 ng of genomic DNA
-
-
Thermocycling Conditions: The PCR is carried out under the following conditions:
-
Initial denaturation: 94°C for 4 minutes
-
35 cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 1 minute
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Sequencing Reaction: The purified PCR product is then used as a template for a cycle sequencing reaction using the ABI BigDye® Terminator (v1.1) kit.
-
Sequence Analysis: The sequencing products are analyzed on an automated DNA sequencer, and the resulting sequences are aligned to a reference sequence to confirm the nucleotide at the SNP position.
References
- 1. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. SNP Detection [qiagen.com]
- 3. Single nucleotide polymorphism genotyping using locked nucleic acid (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DMTr-LNA-U-3-CED-Phosphoramidite
For researchers and scientists engaged in drug development and oligonucleotide synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. DMTr-LNA-U-3-CED-Phosphoramidite, a key reagent in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, requires careful handling and a specific protocol for its disposal due to its reactivity. This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle DMTr-LNA-U-3-CED-Phosphoramidite with the appropriate safety measures. Phosphoramidites are sensitive to moisture and can be irritating to the skin, eyes, and respiratory tract.[1]
Personal Protective Equipment (PPE):
-
Wear safety goggles or glasses that comply with OSHA regulations.
-
Use chemical-resistant gloves.
-
Don a lab coat to prevent skin exposure.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
In Case of a Spill:
-
Absorb the spill with an inert material such as vermiculite (B1170534) or dry sand.[1]
-
Collect the absorbed material into a sealed container for disposal.[1]
-
Decontaminate the affected area with alcohol.[1]
-
Prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and recommended method for the safe disposal of phosphoramidite (B1245037) waste is a controlled deactivation process through hydrolysis.[1] This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
This protocol is designed for small quantities of expired or unused DMTr-LNA-U-3-CED-Phosphoramidite solid waste or residues in empty containers.
Step 1: Preparation and Dissolution
-
Perform all subsequent steps within a certified chemical fume hood.
-
For solid waste, carefully dissolve the DMTr-LNA-U-3-CED-Phosphoramidite in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
Step 2: Quenching and Hydrolysis
-
Slowly, and with constant stirring, add the acetonitrile solution containing the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
A volume ratio of approximately 1:10 (phosphoramidite solution to bicarbonate solution) is recommended to ensure complete hydrolysis.[1] The weak basic nature of the sodium bicarbonate solution facilitates hydrolysis and neutralizes any acidic byproducts.[1]
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete degradation of the phosphoramidite.[1]
Step 3: Waste Collection and Final Disposal
-
Transfer the resulting aqueous mixture to a designated and properly labeled hazardous waste container for aqueous chemical waste.[1]
-
The label should clearly indicate the contents of the container.
-
Arrange for the disposal of the sealed hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Summary of Reagents for Deactivation
| Reagent/Material | Purpose | Key Specifications |
| Anhydrous Acetonitrile (ACN) | Solvent for Dissolution | Use of anhydrous ACN is recommended to control the initiation of the hydrolysis reaction.[1] |
| 5% Aqueous Sodium Bicarbonate (NaHCO₃) | Deactivating Agent | A weak base used to facilitate hydrolysis and neutralize acidic byproducts.[1] |
| Hazardous Waste Container | Waste Collection | Properly labeled container designated for aqueous chemical waste.[1] |
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite.
Caption: Workflow for the safe disposal of DMTr-LNA-U-3-CED-Phosphoramidite.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
